Methyl D-phenylalaninate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306319 | |
| Record name | (+)-Phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21685-51-8 | |
| Record name | (+)-Phenylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21685-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl D-phenylalaninate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl D-phenylalaninate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a comprehensive overview of the core physical properties of this compound, primarily focusing on its commonly available hydrochloride salt form.
Overview of this compound
This compound is the methyl ester of the D-enantiomer of the amino acid phenylalanine. It serves as a crucial chiral building block in organic synthesis, particularly in the preparation of peptides and pharmaceutical intermediates[1][2][3]. Due to the basicity of the free amino group, this compound is most commonly handled and stored as its hydrochloride salt (CAS Number: 13033-84-6) to enhance stability. The hydrochloride salt typically appears as a white to off-white solid or crystalline powder[1][2][4].
Physical and Chemical Properties
The quantitative physical properties of this compound hydrochloride have been compiled from various sources and are summarized in the table below for ease of reference and comparison.
| Property | Value | CAS Number |
| Molecular Formula | C₁₀H₁₄ClNO₂[1][5][6] | 13033-84-6[1][6][7] |
| Molecular Weight | 215.68 g/mol [7][8] | |
| Appearance | White to off-white solid/crystalline powder[1][2][4] | |
| Melting Point | 159-163 °C[1][3][6][7][9] | |
| Boiling Point | 264.2 °C at 760 mmHg[1][5][6] | |
| Density | 1.1 g/cm³[1] | |
| Solubility | Soluble in Ethanol (B145695) and Methanol[1][2][3][4][9] | |
| Optical Rotation ([α]D) | -37.0° (c=2, in Ethanol)[1][9] | |
| Flash Point | 126 °C[1][5][6] | |
| Vapor Pressure | 0.00986 mmHg at 25 °C[1][6] |
Experimental Protocols for Property Determination
While detailed, step-by-step experimental protocols are proprietary to the testing institution, the fundamental methodologies for determining key physical properties are standardized.
Melting Point Determination
The melting point is typically determined using the capillary method.
-
Sample Preparation: A small amount of the dry, crystalline this compound HCl is packed into a thin-walled capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range (e.g., 159-163 °C) is reported as the melting point[1][7].
Optical Rotation Measurement
Optical rotation is a critical measure of a chiral compound's enantiomeric purity. It is measured using a polarimeter.
-
Solution Preparation: A solution of this compound HCl is prepared at a precise concentration. For example, a concentration (c) of 2 grams per 100 mL in ethanol (EtOH) is specified for its reported optical rotation value[1][9].
-
Polarimeter Setup: A polarimeter is calibrated using a blank solvent (in this case, ethanol).
-
Measurement: The prepared solution is placed in a sample cell of a known path length (l). Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution. The instrument measures the angle (α) by which the plane of polarized light is rotated.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) Where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The negative sign in the reported value of -37.0° indicates that it rotates plane-polarized light to the left (levorotatory)[1][9].
Visualized Workflow: Determination of Specific Rotation
The logical workflow for determining the specific rotation of a chiral compound is illustrated below.
Caption: Workflow for determining the specific rotation of a chemical compound.
References
- 1. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. D-phenylalanine methyl ester hydrochloride | 13033-84-6 [chemnet.com]
- 7. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 8. L-Phenylalanine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 9. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure of Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl D-phenylalaninate. The information is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound is essential.
Chemical Identity and Structure
This compound is the methyl ester of the D-enantiomer of the amino acid phenylalanine. It is a chiral organic compound frequently used as a building block in organic synthesis, particularly in the preparation of peptides and pharmaceuticals.[1][2][3][4] It is often supplied and used as its hydrochloride salt to improve stability and handling.
The core structure consists of a central alpha-carbon atom bonded to four different groups:
-
A hydrogen atom
-
An amino group (-NH2)
-
A carboxyl group esterified with a methyl group (-COOCH3)
-
A benzyl (B1604629) group (-CH2-C6H5)
The "D" designation in its name refers to the stereochemical configuration at the chiral alpha-carbon.
Below is a 2D representation of the chemical structure of this compound.
Identifiers and Descriptors
For unambiguous identification, a compound is assigned various international standard identifiers. The key identifiers for this compound and its hydrochloride salt are summarized in the table below.
| Identifier | Value (this compound Hydrochloride) |
| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |
| CAS Number | 13033-84-6[5][6] |
| Molecular Formula | C₁₀H₁₄ClNO₂[6][7] |
| Molecular Weight | 215.68 g/mol [8][9][10] |
| InChI Key | SWVMLNPDTIFDDY-SBSPUUFOSA-N[8][9][11] |
| SMILES String | Cl[H].COC(=O)--INVALID-LINK--Cc1ccccc1[8][9] |
| PubChem CID | 67675751 (for the hydrochloride)[12] |
Physicochemical Properties
The physical and chemical properties of this compound hydrochloride are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | White to off-white crystalline solid/powder[1][3][4][5] |
| Melting Point | 159-163 °C[5][6][8][9][13] |
| Boiling Point | 264.2 °C at 760 mmHg[5][6] |
| Solubility | Soluble in Ethanol and Methanol[1][3][5] |
| Density | 1.1 g/cm³[5] |
| Vapor Pressure | 0.00986 mmHg at 25°C[5][6] |
| Refractive Index | -37.0° (C=2, EtOH)[5][13] |
| Storage Temperature | 2-8°C[5][8][9] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound hydrochloride is through the esterification of D-phenylalanine using acetyl chloride in methanol (B129727).[3]
Objective: To synthesize this compound hydrochloride from D-phenylalanine.
Materials:
-
D-phenylalanine
-
Methanol (MeOH)
-
Acetyl chloride (AcCl)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
Procedure:
-
Add methanol (e.g., 50 mL) to a round-bottom flask equipped with a dropping funnel and a reflux condenser.[3]
-
Slowly add acetyl chloride (e.g., 3 mL) dropwise to the methanol through the dropping funnel. This reaction is exothermic and generates HCl in situ, which acts as a catalyst.[3]
-
After 15 minutes, add D-phenylalanine (e.g., 3 g, 18.16 mmol) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux at 70°C and maintain it overnight.[3]
-
Upon completion of the reaction, remove the solvent by vacuum evaporation to obtain the crude product.[3]
-
The resulting D-phenylalanine methyl ester hydrochloride can be used for subsequent reactions without further purification.[3]
The workflow for this synthesis is illustrated in the diagram below.
Applications in Research and Development
This compound serves as a valuable chiral building block in organic synthesis. Its primary applications include:
-
Peptide Synthesis: It is a common starting material for the solution-phase synthesis of peptides, where the methyl ester serves as a protecting group for the carboxylic acid.[2][3][4][8][9]
-
Pharmaceutical Intermediates: The compound is utilized in the synthesis of various pharmaceutical agents, including antihypertensive drugs like angiotensin-converting enzyme (ACE) inhibitors.[7]
-
Asymmetric Synthesis: It can be used as a precursor for catalysts and auxiliaries in asymmetric reactions.[7]
-
Organic Synthesis: It is a useful compound for preparing other organic molecules, such as amidines, through multi-component coupling reactions.[3][4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 4. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
- 5. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. D-phenylalanine methyl ester hydrochloride | 13033-84-6 [chemnet.com]
- 7. Page loading... [guidechem.com]
- 8. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 9. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 10. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. N-methyl-D-phenylalanine methyl ester hydrochloride | C11H16ClNO2 | CID 67675751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
A Comprehensive Technical Guide to Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 13033-84-6 (for hydrochloride salt)
Abstract
Methyl D-phenylalaninate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. As a derivative of the non-proteinogenic amino acid D-phenylalanine, it serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and chiral resolution, and its applications in drug development, with a particular focus on its role in the synthesis of antidiabetic agents.
Chemical and Physical Properties
This compound is typically handled as its hydrochloride salt to improve stability and ease of handling. The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
| CAS Number | 13033-84-6 |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |
| Synonyms | D-Phenylalanine methyl ester hydrochloride, Methyl (R)-2-amino-3-phenylpropanoate hydrochloride |
| InChI Key | SWVMLNPDTIFDDY-SBSPUUFOSA-N |
| SMILES | Cl.COC(=O)--INVALID-LINK--CC1=CC=CC=C1 |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Appearance | White to pale cream crystalline powder | [1] |
| Melting Point | 159-163 °C | [2] |
| Boiling Point | 264.2 °C at 760 mmHg (for free base) | [2] |
| Solubility | Soluble in ethanol (B145695) and methanol. | [2] |
| Optical Rotation | [α]²⁰/D ~ -37.0° (c=2 in Ethanol) | [1][2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step for its use in pharmaceutical applications. The primary strategies involve either the direct asymmetric synthesis from prochiral precursors or the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic DL-Phenylalanine Methyl Ester Hydrochloride
A common method for the synthesis of the racemic ester is the Fischer-Speier esterification of DL-phenylalanine.
References
Methyl D-phenylalaninate molecular weight
An In-depth Technical Guide to Methyl D-phenylalaninate for Researchers and Drug Development Professionals
Introduction
This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It serves as a crucial chiral building block in synthetic organic chemistry and is of significant interest to researchers in the field of drug discovery and development. The incorporation of D-amino acids, such as D-phenylalanine and its derivatives, into peptide chains is a key strategy for enhancing the metabolic stability of peptide-based therapeutics.[1][2] By replacing the naturally occurring L-amino acids, the resulting peptides exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and experimental considerations for this compound, with a focus on its hydrochloride salt, which is the common commercially available form.
Physicochemical Properties
This compound is typically handled as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below for easy reference and comparison.
| Property | This compound | This compound Hydrochloride | Data Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [3][4] |
| CAS Number | Not specified | 13033-84-6 | [4][5] |
| Appearance | - | White to pale cream crystalline powder | [5][6] |
| Melting Point | - | 159-163 °C | [6] |
| Boiling Point | - | 264.2 °C at 760 mmHg | [6] |
| Density | - | ~1.1 g/cm³ | [6] |
| Solubility | - | Soluble in Ethanol and Methanol | [6][7] |
| Optical Rotation | - | [α]²⁰/D = -37.0 ± 1.0° (c=2 in ethanol) | [6] |
| Storage Temperature | - | 2-8°C | [6] |
Core Applications in Research and Drug Development
The primary utility of this compound lies in its application as a specialized building block for synthesizing complex organic molecules and peptidomimetics. Its D-configuration is pivotal for developing robust peptide drug candidates.
-
Peptide Synthesis : this compound is widely used in both solution-phase and solid-phase peptide synthesis (SPPS).[1][7] Its incorporation into a peptide sequence can sterically hinder the action of proteases that are specific to L-amino acid residues, thus enhancing the peptide's therapeutic potential.[2]
-
Pharmaceutical Intermediates : It is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-diabetic, anti-tumor, and anti-HIV drugs.[8]
-
Chiral Auxiliary : In organic synthesis, its defined stereochemistry makes it a useful chiral auxiliary, facilitating the production of enantiomerically pure compounds essential for effective medications.[9]
Experimental Protocols
The following sections detail common experimental procedures involving this compound.
General Workflow for Peptide Elongation using SPPS
Solid-Phase Peptide Synthesis (SPPS) is a standard method for incorporating amino acids like this compound into a peptide chain. The D-phenylalanine methyl ester must first be N-terminally protected (commonly with Fmoc) to be used in the standard Fmoc/tBu synthesis strategy. The diagram below illustrates the logical workflow for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 3-phenyl-DL-alaninate hydrochloride | C10H14ClNO2 | CID 3084017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 6. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Navigating the Solubility Landscape of Methyl D-phenylalaninate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl D-phenylalaninate, a key chiral building block in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable insights by presenting qualitative solubility information for its hydrochloride salt and detailed quantitative data for the structurally analogous and closely related compound, L-phenylalanine. This guide is intended to be a vital resource for laboratory work, offering a strong foundation for solvent selection, crystallization process development, and other research applications.
Core Concepts in Solubility
The solubility of an active pharmaceutical ingredient (API) or intermediate, such as this compound, in various organic solvents is a critical physicochemical property. It governs key aspects of drug development, including:
-
Crystallization and Purification: The choice of solvent system directly impacts the yield, purity, and polymorphic form of the final compound.
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the solubility of the reactants in the chosen solvent.
-
Formulation Development: Understanding solubility is fundamental to designing stable and bioavailable dosage forms.
This compound, as an amino acid ester, possesses both polar (ester and amino groups) and non-polar (phenyl ring) moieties. This amphiphilic nature results in a varied solubility profile across different organic solvents.
Solubility Profile of this compound Hydrochloride
Qualitative assessments indicate that this compound hydrochloride, the common salt form of the compound, exhibits preferential solubility in polar organic solvents. It is generally described as:
-
Soluble in: Methanol, Ethanol.
-
Moderately soluble in: Dimethyl sulfoxide (B87167) (DMSO).
-
Less soluble to insoluble in: Nonpolar solvents such as hexanes.
This solubility pattern is consistent with the presence of the charged amino group and the polar ester functional group, which can engage in favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules.
Quantitative Solubility Data for L-Phenylalanine (as a Proxy)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the mole fraction solubility (x₁) of the closely related amino acid, L-phenylalanine, in a range of organic solvents at various temperatures. This data, sourced from a comprehensive study in the Journal of Chemical & Engineering Data, serves as a valuable proxy for estimating the solubility behavior of this compound, given their structural similarity.[1]
Table 1: Mole Fraction Solubility (x₁) of L-Phenylalanine in Alcohols [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |
| 283.15 | 0.00068 | 0.00029 | 0.00018 | 0.00015 | 0.00012 | 0.00010 |
| 288.15 | 0.00076 | 0.00033 | 0.00021 | 0.00017 | 0.00014 | 0.00012 |
| 293.15 | 0.00085 | 0.00037 | 0.00024 | 0.00020 | 0.00016 | 0.00014 |
| 298.15 | 0.00095 | 0.00042 | 0.00027 | 0.00023 | 0.00019 | 0.00016 |
| 303.15 | 0.00106 | 0.00047 | 0.00031 | 0.00026 | 0.00022 | 0.00018 |
| 308.15 | 0.00118 | 0.00053 | 0.00035 | 0.00030 | 0.00025 | 0.00021 |
| 313.15 | 0.00132 | 0.00060 | 0.00040 | 0.00034 | 0.00028 | 0.00024 |
| 318.15 | 0.00147 | 0.00067 | 0.00045 | 0.00038 | 0.00032 | 0.00027 |
| 323.15 | 0.00164 | 0.00075 | 0.00051 | 0.00043 | 0.00036 | 0.00031 |
Table 2: Mole Fraction Solubility (x₁) of L-Phenylalanine in Other Organic Solvents [1]
| Temperature (K) | Acetone | Ethyl Acetate | Methyl Acetate | Acetonitrile | 1,4-Dioxane |
| 283.15 | 0.00010 | 0.00004 | 0.00006 | 0.00012 | 0.00008 |
| 288.15 | 0.00012 | 0.00005 | 0.00007 | 0.00014 | 0.00009 |
| 293.15 | 0.00014 | 0.00006 | 0.00008 | 0.00016 | 0.00011 |
| 298.15 | 0.00016 | 0.00007 | 0.00009 | 0.00018 | 0.00013 |
| 303.15 | 0.00018 | 0.00008 | 0.00011 | 0.00021 | 0.00015 |
| 308.15 | 0.00021 | 0.00009 | 0.00013 | 0.00024 | 0.00017 |
| 313.15 | 0.00024 | 0.00011 | 0.00015 | 0.00027 | 0.00020 |
| 318.15 | 0.00027 | 0.00013 | 0.00017 | 0.00031 | 0.00023 |
| 323.15 | 0.00031 | 0.00015 | 0.00020 | 0.00035 | 0.00026 |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for determining the solubility of a compound like this compound in organic solvents using the gravimetric method. This technique is robust, reliable, and widely used for generating solid-liquid equilibrium data.
4.1. Materials and Equipment
-
This compound (or its hydrochloride salt) of high purity
-
Selected organic solvents (analytical grade or higher)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with precise temperature control (±0.1 K)
-
Analytical balance (readability ±0.0001 g)
-
Syringes with inert filters (e.g., PTFE, 0.22 µm pore size)
-
Drying oven or vacuum desiccator
-
Pre-weighed sample vials
4.2. Procedure
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow it to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the vessel in the thermostatic bath and stir the mixture vigorously for a sufficient period (typically 12-24 hours) to ensure that solid-liquid equilibrium is reached.
-
Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with an inert filter. The pre-heating of the syringe prevents premature crystallization of the solute upon sampling.
-
Mass Determination of the Sample: Transfer the collected supernatant to a pre-weighed vial and record the total mass.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.
-
Mass Determination of the Solute: Continue the drying process until a constant mass of the dried solute is achieved. Record the final mass.
-
Calculation: The mole fraction solubility (x₁) is calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
4.3. Data Validation
To ensure the accuracy and reliability of the results, it is recommended to:
-
Perform each solubility measurement in triplicate.
-
Verify the solid phase before and after the experiment using techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic transformations or solvate formation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided data for L-phenylalanine offers a strong starting point for solvent screening and process development. For critical applications, it is recommended to determine the solubility of this compound experimentally using the detailed protocol provided.
References
Spectroscopic Analysis of Methyl D-phenylalaninate: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for Methyl D-phenylalaninate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.
Note on Presented Data: The spectroscopic data provided below is primarily for the hydrochloride salt of the L-enantiomer, Methyl L-phenylalaninate hydrochloride. For this compound (the free base), the following differences can be anticipated:
-
NMR: The chemical shifts for the protons and carbons near the amine group will be different due to the absence of protonation. Specifically, the NH₂ signal will appear at a lower chemical shift and may be broader. The α-proton and α-carbon will also experience a shift.
-
IR: The characteristic strong, broad absorption of the ammonium (B1175870) salt (R-NH₃⁺) in the 2400-3200 cm⁻¹ region will be replaced by the N-H stretching vibrations of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
-
MS: The mass spectrum of the free base will show a molecular ion (M⁺) corresponding to the mass of the neutral molecule (C₁₀H₁₃NO₂), which is 179.09 g/mol .
The spectroscopic data for the D- and L-enantiomers are identical in achiral environments.
Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, DMSO-d₆) for Methyl L-phenylalaninate hydrochloride [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.88 | br s | NH₃⁺ |
| 7.26-7.34 | m | Ar-H (5H) |
| 4.22 | t | α-CH |
| 3.64 | s | OCH ₃ (3H) |
| 3.13, 3.25 | dd, dd | β-CH ₂ (2H) |
¹³C NMR Data (from Methyl L-phenylalaninate hydrochloride) [2]
| Chemical Shift (ppm) | Assignment |
| 170.1 | C =O |
| 133.7 | Ar-C |
| 129.4 | Ar-C H |
| 129.3 | Ar-C H |
| 128.2 | Ar-C H |
| 54.1 | α-C H |
| 53.6 | OC H₃ |
| 35.6 | β-C H₂ |
Note: Data obtained in D₂O.
Infrared (IR) Spectroscopy
Key IR Absorptions for Methyl L-phenylalaninate hydrochloride (KBr disc) [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong | N-H stretch (NH₃⁺) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |
| ~1220 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Expected Fragmentation for this compound
| m/z | Ion | Fragment Lost |
| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |
| 120 | [C₈H₁₀N]⁺ | •COOCH₃ (methoxycarbonyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •CH(NH₂)COOCH₃ |
| 88 | [C₄H₆NO₂]⁺ | •C₇H₇ (benzyl radical) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining a solution-state NMR spectrum of a solid sample like this compound.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is crucial as it must completely dissolve the sample.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube, ensuring the liquid height is around 4-5 cm. Avoid introducing any solid particles.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or an internal standard like TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
The following describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining an Electron Ionization (EI) mass spectrum.
-
Sample Introduction:
-
For a solid sample with sufficient volatility, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.
-
The probe is gently heated to vaporize the sample directly into the ionization chamber.
-
-
Ionization and Fragmentation:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment removes an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged and neutral pieces.
-
-
Mass Analysis and Detection:
-
The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Mandatory Visualizations
Caption: General workflow for spectroscopic analysis.
Caption: Plausible MS fragmentation of this compound.
References
A Comprehensive Technical Guide to the Synthesis of Methyl D-phenylalaninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details established methodologies for the synthesis of Methyl D-phenylalaninate hydrochloride, a critical chiral building block in the development of various pharmaceuticals. The following sections provide a comparative analysis of common synthetic routes, detailed experimental protocols, and a summary of key quantitative data to inform experimental design and optimization.
Introduction
This compound hydrochloride is the hydrochloride salt of the methyl ester of D-phenylalanine. Its stereochemical integrity is crucial for its application as a starting material in the synthesis of a wide range of biologically active molecules, including peptide-based drugs, enzyme inhibitors, and chiral ligands. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and enantiomeric excess of the final product. This guide focuses on the two most prevalent and reliable methods for its preparation: Fischer esterification catalyzed by thionyl chloride and a method utilizing acetyl chloride to generate hydrogen chloride in situ.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound hydrochloride is primarily achieved through the Fischer esterification of D-phenylalanine. The two main variations of this method presented here differ in the reagent used to generate the acidic conditions necessary for the reaction to proceed.
| Parameter | Method 1: Thionyl Chloride | Method 2: Acetyl Chloride |
| Reagents | D-phenylalanine, Methanol (B129727), Thionyl Chloride | D-phenylalanine, Anhydrous Methanol, Acetyl Chloride |
| Reaction Time | 45 minutes at reflux[1] | Overnight at 70°C[2] |
| Yield | 97%[3] | Not explicitly stated, but product is used for subsequent reactions without further purification[2] |
| Key Advantages | Shorter reaction time, high reported yield. | Simple procedure, product can often be used without extensive purification. |
| Considerations | Thionyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling. | The reaction is conducted overnight, which may be a consideration for time-sensitive processes. |
Experimental Protocols
Method 1: Synthesis via Fischer Esterification using Thionyl Chloride
This procedure involves the direct esterification of D-phenylalanine using methanol as both the solvent and reagent, with thionyl chloride acting as the catalyst to generate hydrochloric acid in situ.
Materials:
-
D-phenylalanine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a 25-mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 g of D-phenylalanine in 5 mL of methanol.[1]
-
While stirring, slowly add 0.5 mL of thionyl chloride to the mixture using a syringe.[1]
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 45 minutes. The solution should become homogeneous.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature for 5 minutes, followed by cooling in a water bath for 10 minutes.[1]
-
Transfer the cooled solution to a 100 mL beaker. Rinse the round-bottom flask with 1 mL of methanol and add the rinsing to the beaker.[1]
-
Place the beaker in an ice-water bath and add 25 mL of diethyl ether to precipitate the product. Allow the mixture to stand for 10-15 minutes for complete precipitation.[1]
-
Collect the resulting white solid by vacuum filtration and wash the solid with an additional 25 mL of diethyl ether.[1]
-
The purified product, this compound hydrochloride, can then be dried.
Method 2: Synthesis via Fischer Esterification using Acetyl Chloride
This alternative method utilizes acetyl chloride to generate hydrogen chloride in methanol, which then catalyzes the esterification of D-phenylalanine.
Materials:
-
D-phenylalanine
-
Anhydrous Methanol
-
Acetyl chloride
Procedure:
-
To a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous methanol.[2]
-
Cool the flask in an ice bath.[2]
-
Slowly add 3 mL of acetyl chloride dropwise through the dropping funnel.[2]
-
After stirring for 15 minutes, add 3 g (18.16 mmol) of D-phenylalanine to the reaction mixture.[2]
-
Heat the reaction mixture to reflux at 70°C and maintain this temperature overnight.[2]
-
Upon completion, the product, this compound hydrochloride, is obtained by vacuum drying. The product can be used for subsequent reactions without further purification.[2]
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride via Fischer esterification.
References
Commercial Availability and Technical Guide for Enantiomerically Pure Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure Methyl D-phenylalaninate, a crucial building block in pharmaceutical research and development. It includes a comparative summary of commercial suppliers, detailed experimental protocols for its preparation and analysis, and visualizations of relevant biological pathways and experimental workflows.
Commercial Availability
Enantiomerically pure this compound is primarily available from commercial suppliers as the hydrochloride salt (D-Phenylalanine methyl ester hydrochloride). This form enhances the compound's stability and solubility. The table below summarizes the offerings from several key suppliers. While most suppliers guarantee high chemical purity (typically ≥98%), the enantiomeric excess (e.e.) is often not explicitly stated. However, a high specific optical rotation is a strong indicator of high enantiomeric purity.
| Supplier | Product Name | CAS Number | Purity | Optical Rotation | Additional Notes |
| Sigma-Aldrich | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | Not specified | Suitable for peptide synthesis. |
| Thermo Fisher Scientific (Alfa Aesar) | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | Not specified | --- |
| Thermo Fisher Scientific (Acros Organics) | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | 98% | -32° to -38° (c=1 in EtOH) | Conforms to IR spectrum. |
| TCI America | D-Phenylalanine Methyl Ester Hydrochloride | 13033-84-6 | >98.0% | Not specified | --- |
| Chem-Impex | D-Phenylalanine methyl ester hydrochloride | 13033-84-6 | ≥ 98% (HPLC) | [a]D20 = -35 ± 3º (C=1 in EtOH) | --- |
Experimental Protocols
Preparation of Enantiomerically Pure D-Phenylalanine Methyl Ester via Chemical Resolution[1]
This protocol describes an improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent, yielding D-phenylalanine methyl ester with high optical purity (98.1% e.e.) and a high yield (81.2%).[1]
Materials:
-
DL-phenylalanine methyl ester
-
N-acetyl-D-phenylglycine (resolving agent)
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfate (B86663) (Na2SO4)
-
Hydrochloric acid (HCl)
Procedure:
-
Diastereomeric Salt Formation:
-
To a solution of DL-phenylalanine methyl ester (0.1 mol) in water (40 mL), add N-acetyl-D-phenylglycine (0.05 mol).
-
Maintain the pH at 5-6 and stir the mixture in an ice bath for 2 hours.
-
Filter the reaction mixture to collect the crude crystalline salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester. Rinse the salt with water.
-
-
Isolation of D-Phenylalanine Methyl Ester:
-
Collect the filtrate (mother liquor) containing the D-phenylalanine methyl ester.
-
Adjust the pH of the mother liquor to 8 with a 2 mol L–1 NaHCO3 solution.
-
Extract the mixture with toluene (2 x 30 mL).
-
Dry the combined organic layers over Na2SO4, filter, and evaporate the solvent in vacuo.
-
-
Formation and Purification of the Hydrochloride Salt:
-
To the residue, add methanol (20 mL) and 6 mol L–1 hydrochloric acid to afford the crude D-phenylalanine methyl ester hydrochloride.
-
Purify the crude product by recrystallization from methanol to obtain the pure compound.
-
Chiral Separation and Purity Analysis using UPC²[2]
This method utilizes Ultra-Performance Convergence Chromatography (UPC²) for the rapid and efficient chiral separation of D- and L-phenylalanine methyl esters, allowing for the determination of enantiomeric purity.[2]
Instrumentation and Consumables:
-
System: ACQUITY UPC² with a photodiode array (PDA) detector
-
Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: CO2
-
Mobile Phase B: Methanol with 0.1% NH4OH
-
Sample: 5 mg/mL in isopropanol (B130326) with 0.1% triethanolamine
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Isocratic Conditions: 90% A, 10% B
-
Flow Rate: 1.5 mL/min
-
Back Pressure: 2500 psi
-
Detection: UV at 210 nm
-
Injection Volume: 4 µL
This UPC² method offers superior resolution and a five-fold increase in throughput compared to normal-phase HPLC, enabling high-throughput analysis of chiral purity.[2]
Signaling Pathways and Experimental Workflows
While this compound is primarily used as a chiral building block, its metabolic product, D-phenylalanine, can influence cellular signaling. The following diagrams illustrate a relevant biological pathway and a typical experimental workflow in drug discovery.
References
Methyl D-phenylalaninate: A Comprehensive Technical Guide for its Application as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl D-phenylalaninate, the methyl ester of the non-proteinogenic amino acid D-phenylalanine, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its unique stereochemistry and versatile reactive sites—the amine and the ester—make it an invaluable precursor for the synthesis of a wide array of complex, enantiomerically pure molecules. This guide provides an in-depth overview of the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its role in peptide synthesis and as a chiral auxiliary. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and workflow visualizations to support advanced research and development.
Physicochemical and Spectroscopic Data
This compound is typically handled as its hydrochloride salt to improve stability and ease of handling.[1][2][3] The properties of this salt are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate hydrochloride | [4] |
| Synonyms | This compound HCl, D-Phenylalanine methyl ester HCl | [1] |
| CAS Number | 13033-84-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 215.68 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 159-163 °C | [1][3] |
| Optical Rotation [α]D | -32° to -38° (c=1 in EtOH, 20°C) | [4] |
| Solubility | Soluble in Methanol (B129727) and Ethanol (B145695) | [1] |
| Storage | 2-8 °C | [1][3] |
Spectroscopic data is critical for the characterization of methyl phenylalaninate and its derivatives. Representative NMR data for the analogous L-enantiomer hydrochloride salt in D₂O is provided for reference.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |
| ¹H NMR | 7.45 - 7.28 | m | 5H, Aromatic-CH |
| 4.42 | dd, J = 5.2, 7.4 | 1H, α-CH | |
| 3.82 | s | 3H, Ester-CH₃ | |
| 3.34 | dd, J = 14.6, 5.2 | 1H, β-CHH | |
| 3.21 | dd, J = 14.6, 7.4 | 1H, β-CHH | |
| ¹³C NMR | 170.1 | C=O (Ester) | |
| 133.7 | Aromatic C (quaternary) | ||
| 129.4, 129.3, 128.2 | Aromatic CH | ||
| 54.1 | α-CH | ||
| 53.6 | β-CH₂ | ||
| 35.6 | Ester-CH₃ |
NMR data extracted from a study on L-phenylalanine methyl ester hydrochloride and is expected to be identical for the D-enantiomer.[5]
Synthesis and Chiral Integrity
The primary route for the synthesis of this compound is the direct esterification of D-phenylalanine. Maintaining chiral purity throughout the synthesis and subsequent reactions is paramount.
Synthesis of this compound Hydrochloride
The most common laboratory-scale synthesis involves the reaction of D-phenylalanine with an esterifying agent in methanol.[2][5] Thionyl chloride is a frequently used reagent for this transformation as it reacts with methanol to form HCl in situ, which both protonates the amine and catalyzes the esterification.
Caption: Synthesis of this compound HCl.
Chiral Resolution
An alternative strategy involves the resolution of a racemic mixture of DL-phenylalanine methyl ester. This can be achieved through chemical resolution by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-D-phenylglycine.[6] Enzymatic resolution is also a powerful technique, where an enzyme selectively hydrolyzes the N-acyl-L-ester, leaving the desired N-acyl-D-ester untouched.[7][8]
Applications as a Chiral Building Block
The utility of this compound stems from its defined stereocenter and its two primary reactive handles. It is a cornerstone for introducing the D-phenylalanine motif into larger molecules.
Peptide Synthesis
Incorporating D-amino acids like D-phenylalanine into peptide chains is a key strategy for developing peptide-based therapeutics with enhanced metabolic stability.[9] The D-configuration renders the adjacent peptide bond resistant to cleavage by common L-specific proteases. This compound is a standard reagent for introducing this residue in solution-phase peptide synthesis.[3] A notable example is the synthetic somatostatin (B550006) analog, octreotide, which contains a D-phenylalanine residue to increase its half-life in vivo.[9]
Asymmetric Synthesis and Drug Development
Beyond peptides, this compound serves as a versatile chiral precursor for a variety of bioactive molecules.
-
Chiral Auxiliary: The defined stereocenter can be used to direct the stereochemical outcome of reactions at other sites in a molecule.
-
Precursor for Novel Amino Acids: It serves as a starting point for synthesizing more complex or "unusual" amino acids, such as β-methylphenylalanine.[10]
-
Scaffold for Bioactive Molecules: Its derivatives, like N-Benzyl-D-phenylalanine methyl ester, are building blocks for pharmaceuticals, particularly those targeting neurological disorders.[11] The core structure is valuable for mimicking natural amino acids to interact with biological targets like enzymes and receptors.[11]
Caption: Key transformations and applications of this compound.
Experimental Protocols
The following protocols are generalized procedures based on established chemical literature. Researchers should consult specific publications and perform appropriate safety assessments before implementation.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from standard esterification procedures.[5]
-
Setup: Suspend D-phenylalanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours, during which the solid should dissolve completely.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude white solid from a mixture of ethanol and ethyl acetate (B1210297) to yield pure this compound hydrochloride.[5]
Protocol 2: General N-Acylation of this compound
This procedure describes a typical amide bond formation using an acyl chloride.
-
Setup: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM). Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Acylation: Cool the solution to 0 °C. Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: Workflow for Enzymatic Resolution of N-Acetyl-DL-phenylalanine Methyl Ester
This workflow is based on the principles described in patent literature for separating D- and L-isomers.[7][8]
-
Substrate Preparation: Prepare an aqueous slurry of N-acetyl-D,L-phenylalanine methyl ester.
-
pH Adjustment: Adjust the slurry to a pH between 7.0 and 8.0 using a dilute solution of sodium hydroxide.
-
Enzymatic Reaction: Introduce a selective proteolytic enzyme (e.g., a serine proteinase of microbial origin) to the mixture.[7] Maintain the temperature between 20-40 °C. The enzyme will selectively hydrolyze the L-ester to the corresponding carboxylate (N-acetyl-L-phenylalanine).
-
Separation: After the reaction is complete, extract the mixture with an organic solvent (e.g., methylene (B1212753) chloride or ethyl acetate). The unreacted N-acetyl-D-phenylalanine methyl ester will move to the organic phase.
-
Isolation:
Caption: Workflow for enzymatic resolution of N-Acetyl-DL-phenylalanine methyl ester.
Quantitative Reaction Data
The efficiency of reactions involving this compound is critical for its use in multi-step syntheses. The following table presents example data from the literature.
| Reaction | Substrate | Product | Yield | Optical Purity (ee%) | Reference |
| Enzymatic Resolution | N-acetyl-D,L-phenylalanine methyl ester | N-acetyl-D-phenylalanine methyl ester | 97.6% | 98% | [8] |
| Enzymatic Synthesis | Phenylpyruvic acid | D-phenylalanine | 97% (conversion) | 99% | [12] |
| Isomerization | α-phenylalanine derivative | (S)-β-phenylalanine | 72% | >99% | [13] |
Note: Data for related D-phenylalanine syntheses are included to illustrate achievable optical purities.[12][13]
Conclusion
This compound is a high-value, versatile chiral building block essential for modern pharmaceutical and chemical research. Its straightforward synthesis and the stability of its hydrochloride salt make it an accessible starting material for introducing D-phenylalanine into complex molecules. Its primary applications in creating proteolytically resistant peptides and serving as a chiral precursor for diverse, enantiopure compounds underscore its continued importance in the development of next-generation therapeutics and fine chemicals. The protocols and data presented in this guide offer a solid foundation for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.
References
- 1. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. D-Phenylalanine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. D-苯丙氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. D-Phenylalanine methyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl D-phenylalaninate in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl D-phenylalaninate, a derivative of the non-proteinogenic amino acid D-phenylalanine, serves as a cornerstone in modern asymmetric synthesis. Its significance lies not in its direct use as a chiral auxiliary, but primarily as a readily available and cost-effective chiral building block for the synthesis of more elaborate and highly effective chiral auxiliaries and ligands. This technical guide provides an in-depth exploration of the role of this compound, focusing on its conversion to the widely used (R)-4-benzyl-2-oxazolidinone auxiliary and its subsequent application in stereoselective carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in research and development.
From this compound to a Powerful Chiral Auxiliary
The primary application of this compound in asymmetric synthesis is its role as a precursor to (R)-4-benzyl-2-oxazolidinone. This transformation involves the reduction of the methyl ester to the corresponding amino alcohol, D-phenylalaninol, followed by cyclization to form the oxazolidinone ring. This chiral auxiliary has proven to be exceptionally effective in directing the stereochemical outcome of a wide range of reactions, most notably in the asymmetric alkylation and acylation of enolates.
The overall workflow for the preparation of the chiral auxiliary and its use in asymmetric synthesis is depicted below.
Experimental Protocols
Synthesis of (R)-4-benzyl-2-oxazolidinone from this compound Hydrochloride
This protocol details the two-step synthesis of the chiral auxiliary starting from the commercially available hydrochloride salt of this compound.
Step 1: Reduction to (R)-2-amino-3-phenyl-1-propanol (D-phenylalaninol)
-
Materials: this compound hydrochloride, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, 1 M sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
A solution of this compound hydrochloride (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
The reaction is quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield D-phenylalaninol as a white solid, which can be used in the next step without further purification.
-
Step 2: Cyclization to (R)-4-benzyl-2-oxazolidinone
-
Materials: D-phenylalaninol, diethyl carbonate, potassium carbonate (K₂CO₃), ethanol (B145695).
-
Procedure:
-
A mixture of D-phenylalaninol (1.0 eq), diethyl carbonate (1.5 eq), and K₂CO₃ (0.1 eq) in ethanol is heated at reflux for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane (B109758).
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate (B1210297) and hexanes to afford (R)-4-benzyl-2-oxazolidinone as a white crystalline solid.
-
Asymmetric Alkylation using (R)-4-benzyl-2-oxazolidinone
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derivative.
Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone
-
Materials: (R)-4-benzyl-2-oxazolidinone, n-butyllithium (n-BuLi), acyl chloride (e.g., propionyl chloride), anhydrous THF.
-
Procedure:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-BuLi (1.05 eq) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
The acyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with 1 M NaOH, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude N-acyl oxazolidinone is purified by flash column chromatography on silica (B1680970) gel.
-
Step 2: Diastereoselective Enolate Alkylation
-
Materials: N-acyl-(R)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), alkyl halide (e.g., benzyl (B1604629) bromide), anhydrous THF.
-
Procedure:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added NaHMDS (1.1 eq) dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.
-
Step 3: Cleavage of the Chiral Auxiliary
-
Materials: Alkylated N-acyl oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF, water.
-
Procedure to yield the carboxylic acid:
-
To a solution of the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C is added 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
The THF is removed under reduced pressure, and the aqueous residue is washed with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate (3x).
-
The combined ethyl acetate layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the chiral carboxylic acid.
-
Quantitative Data on Asymmetric Alkylation
The (R)-4-benzyl-2-oxazolidinone auxiliary provides high levels of diastereoselectivity in the alkylation of its N-propionyl derivative with various electrophiles.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | N-((2S)-2-methyl-3-phenylpropanoyl)-(R)-4-benzyl-2-oxazolidinone | 92 | >99:1 |
| 2 | Allyl iodide | N-((2S)-2-methylpent-4-enoyl)-(R)-4-benzyl-2-oxazolidinone | 89 | 98:2 |
| 3 | Methyl iodide | N-((S)-2-methylbutanoyl)-(R)-4-benzyl-2-oxazolidinone | 85 | 95:5 |
| 4 | Ethyl iodide | N-((S)-2-methylpentanoyl)-(R)-4-benzyl-2-oxazolidinone | 88 | 97:3 |
| 5 | Isopropyl iodide | N-((S)-2,3-dimethylbutanoyl)-(R)-4-benzyl-2-oxazolidinone | 75 | 90:10 |
Visualization of the Asymmetric Alkylation Workflow
The following diagram illustrates the key steps and transformations in the asymmetric alkylation protocol.
Conclusion
This compound is an indispensable chiral building block in asymmetric synthesis. Its efficient conversion to the robust and reliable (R)-4-benzyl-2-oxazolidinone chiral auxiliary provides a gateway to a vast array of enantiomerically enriched compounds. The protocols and data presented herein demonstrate the practical utility of this approach, enabling researchers and drug development professionals to construct complex chiral molecules with a high degree of stereocontrol. The recyclability of the auxiliary further enhances the economic and environmental viability of this synthetic strategy.
The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Phenylalanine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block of proteins and a precursor to a variety of crucial biomolecules. Its discovery in the late 19th century marked a significant milestone in biochemistry. The subsequent conversion of phenylalanine into its ester derivatives unlocked new avenues for its study and application, particularly in the realms of peptide synthesis and the development of commercially significant products. This technical guide provides a comprehensive overview of the discovery and history of phenylalanine esters, detailing the key scientific breakthroughs, experimental methodologies, and their evolving applications.
The Precursor: Discovery and First Synthesis of Phenylalanine
The story of phenylalanine esters begins with the discovery of phenylalanine itself. In 1879, Schulze and Barbieri first identified a compound with the empirical formula C₉H₁₁NO₂ in yellow lupine seedlings.[1] Just a few years later, in 1882, the first chemical synthesis of phenylalanine was achieved by Erlenmeyer and Lipp, who prepared it from phenylacetaldehyde, hydrogen cyanide, and ammonia.[1] This foundational work laid the groundwork for the chemical manipulation of this important amino acid.
The Dawn of Esterification: Emil Fischer's Pioneering Work
The first synthesis of amino acid esters, including presumably that of phenylalanine, is attributed to the seminal work of Hermann Emil Fischer. In 1895, Fischer and his colleague Arthur Speier described a method of converting carboxylic acids into their esters by refluxing them with an alcohol in the presence of an acid catalyst.[2] This reaction, now famously known as the Fischer-Speier esterification, proved to be a groundbreaking technique in the field of protein chemistry.[2][3]
Fischer's motivation for esterifying amino acids was multifaceted. He recognized that the process of converting amino acids into their corresponding esters made them more volatile, which allowed for their separation by fractional distillation.[4][5] This was a critical step in the arduous process of isolating and identifying individual amino acids from complex protein hydrolysates.[4][5] By 1901, Fischer had refined this method, enabling the separation of various amino acid esters and leading to the discovery of new amino acids like valine and proline.[4]
Key Synthetic Methodologies for Phenylalanine Esters
The synthesis of phenylalanine esters has evolved significantly since Fischer's initial work. The following sections detail some of the most important and widely used experimental protocols.
Fischer-Speier Esterification of Phenylalanine
This classical method remains a fundamental approach for the synthesis of phenylalanine esters. The reaction involves the direct esterification of phenylalanine with an alcohol, typically in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid.
A common adaptation of the Fischer-Speier method involves the use of thionyl chloride (SOCl₂) with methanol (B129727).
-
Materials: L-phenylalanine, methanol, thionyl chloride.
-
Procedure:
-
A suspension of L-phenylalanine (e.g., 9.03 g, 54.7 mmol) is prepared in methanol (100 cm³) and cooled to 0 °C.[6]
-
Thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) is added dropwise to the stirred suspension.[6]
-
The reaction mixture is then stirred at room temperature for 24 hours.[6]
-
The solvent is removed under reduced pressure.
-
The crude product is recrystallized from a suitable solvent system, such as ethyl acetate/ethanol (95:5), to yield L-phenylalanine methyl ester hydrochloride as a white solid.[6]
-
Enzymatic Synthesis and Kinetic Resolution
The demand for enantiomerically pure L-phenylalanine esters, particularly for pharmaceutical applications, led to the development of enzymatic methods. These methods often involve the stereoselective hydrolysis of a racemic N-acyl-phenylalanine ester.
This protocol utilizes a serine proteinase to selectively hydrolyze the L-enantiomer, allowing for the separation of the D-enantiomer.
-
Materials: N-acetyl-D,L-phenylalanine methyl ester, purified Carlsberg subtilisin (serine proteinase), sodium hydroxide (B78521) solution (0.2 N), methylene (B1212753) chloride.
-
Procedure:
-
A slurry of N-acetyl-D,L-phenylalanine methyl ester (e.g., 2.21 g, 10 mmol) is prepared in water (19.91 g).[7]
-
The pH is adjusted to 7.5 with 0.2 N sodium hydroxide.[7]
-
Purified Carlsberg subtilisin (e.g., 0.01 g) is added with stirring.[7]
-
The pH is maintained at 7.5 by the controlled addition of 0.2 N sodium hydroxide until the enzyme activity ceases.[7]
-
The reaction mixture is extracted with methylene chloride.[7]
-
The organic extracts, containing the unreacted N-acetyl-D-phenylalanine methyl ester, are combined, dried, and the solvent is removed to yield the purified D-ester.[7] The aqueous layer contains the hydrolyzed N-acetyl-L-phenylalanine.
-
Quantitative Data of Phenylalanine Esters
The physical and chemical properties of phenylalanine esters are crucial for their application and characterization. The following table summarizes key quantitative data for some common phenylalanine esters.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | Reference(s) |
| L-Phenylalanine Methyl Ester Hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | 150 - 154 | +36.7° (c=1, EtOH) | [6][8] |
| D-Phenylalanine Methyl Ester Hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | N/A | -36.5° (c=2, EtOH) | [8] |
| N-acetyl-D,L-phenylalanine methyl ester | C₁₂H₁₅NO₃ | 221.25 | 62 - 64 | N/A (racemic) | [7] |
| L-Phenylalanine Ethyl Ester | C₁₁H₁₅NO₂ | 193.24 | N/A | N/A | [9] |
N/A: Not Available in the searched sources.
Applications of Phenylalanine Esters
The development of synthetic methods for phenylalanine esters has been driven by their utility in various scientific and industrial applications.
Peptide Synthesis
One of the earliest and most significant applications of phenylalanine esters is in peptide synthesis. The esterification of the C-terminus of phenylalanine protects the carboxylic acid group, preventing it from reacting during the formation of a peptide bond with the N-terminus of another amino acid. This strategy is fundamental to both solution-phase and solid-phase peptide synthesis. The methyl or ethyl esters are commonly used for this purpose.
Aspartame: A Sweet Revolution
The synthesis of L-phenylalanine methyl ester gained immense commercial importance with the discovery of the artificial sweetener Aspartame. Aspartame is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. The synthesis of this widely used sweetener involves the coupling of protected aspartic acid with L-phenylalanine methyl ester. Both chemical and enzymatic methods, the latter often employing the enzyme thermolysin, have been developed for the large-scale production of Aspartame, highlighting the critical role of L-phenylalanine methyl ester as a key intermediate.
Biological Significance and Signaling Pathways
While phenylalanine esters are primarily synthetic molecules used as intermediates or research tools, the biological effects of phenylalanine itself are profound. Phenylalanine is a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.
Recent research has also shed light on the role of phenylalanine in cellular signaling. For instance, elevated levels of phenylalanine have been shown to impair insulin (B600854) signaling. Studies using methyl-phenylalanine, which is converted to phenylalanine intracellularly by esterases, have demonstrated that increased intracellular phenylalanine can inhibit insulin-stimulated glucose uptake in adipocytes and myoblasts.[10] This effect is linked to the modification of the insulin receptor beta (IRβ), leading to its inactivation.[10][11]
Furthermore, phenylalanine is known to influence the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and protein synthesis. The LAT1 transporter mediates the entry of phenylalanine into cells, which can then activate the mTOR pathway to regulate processes like milk protein synthesis in bovine mammary epithelial cells.[12] In contrast, a deficiency of phenylalanine can activate the GCN2 signaling pathway, which responds to amino acid scarcity.[12]
Conclusion
The journey of phenylalanine esters from their conceptualization in the laboratory of Emil Fischer to their current status as indispensable tools in peptide synthesis and key components in the production of globally used products like Aspartame is a testament to the power of fundamental chemical research. The continuous refinement of their synthesis, from classical acid-catalyzed methods to sophisticated enzymatic resolutions, has enabled advancements in both academic research and industrial applications. As our understanding of the intricate roles of amino acids in cellular signaling pathways deepens, the use of phenylalanine esters as research probes is likely to expand, further cementing their importance in the landscape of chemical and biological sciences.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Emil Fischer - Wikipedia [en.wikipedia.org]
- 4. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 5. encyclopedia.com [encyclopedia.com]
- 6. rsc.org [rsc.org]
- 7. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Phenylalanine ethyl ester | C11H15NO2 | CID 76506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Unseen Counterparts: A Technical Guide to the Biological Significance of D-Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central dogma of biochemistry, L-amino acids are ubiquitously recognized as the fundamental building blocks of proteins. Their chiral counterparts, D-amino acids, have long been considered biological rarities. However, a growing body of evidence has illuminated their critical roles in a range of physiological and pathological processes, from neurotransmission in the mammalian brain to the structural integrity of bacterial cell walls. This has spurred significant interest in D-amino acid derivatives, particularly D-amino acid esters, as valuable tools in research and as promising candidates for therapeutic development.
This technical guide provides an in-depth exploration of the biological significance of D-amino acid esters. It details their role as prodrugs, their applications in neuroscience and antibacterial research, and provides experimental protocols for their synthesis and analysis. Quantitative data is presented to offer a comparative perspective, and key pathways and workflows are visualized to facilitate a deeper understanding of their function and utility.
Core Biological Roles of the Parent D-Amino Acids
The significance of D-amino acid esters is intrinsically linked to the biological functions of their parent D-amino acids. Two key areas where D-amino acids play a pivotal role are the mammalian nervous system and bacterial physiology.
Neurotransmission and Neuromodulation
In the mammalian brain, certain D-amino acids act as crucial signaling molecules.
-
D-Serine: This is the most extensively studied D-amino acid in the nervous system. D-Serine is a potent co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] In some brain regions, D-serine is considered the primary endogenous ligand for this site, surpassing glycine in its potency and local concentration.[2] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.
-
D-Aspartate: Found in both the nervous and endocrine systems, D-aspartate functions as an agonist at the glutamate (B1630785) binding site of the NMDA receptor.[3] It is involved in the regulation of hormone release and has been shown to play a role in neurogenesis.[3]
Bacterial Cell Wall Dynamics
Bacteria utilize D-amino acids, most notably D-alanine and D-glutamate, as essential components of their peptidoglycan cell walls. These D-amino acids introduce structural diversity and provide resistance to degradation by common proteases that are specific for L-amino acids. Some bacteria also release non-canonical D-amino acids into their environment to remodel their own cell walls or to influence the cell walls of competing bacteria.
D-Amino Acid Esters: A Prodrug Strategy for Enhanced Efficacy
A primary application of D-amino acid esters in a biological context is their use as prodrugs. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. Esterification of the carboxylic acid group of a D-amino acid can significantly improve its therapeutic potential by overcoming several pharmacokinetic challenges.
Rationale for Esterification
-
Increased Stability: Peptides and amino acids can be susceptible to degradation by proteases and peptidases in the body. The incorporation of D-amino acids can enhance resistance to proteolysis.[4] Esterification can further protect the C-terminus of the D-amino acid from enzymatic cleavage. Studies have shown that prodrugs containing D-configuration amino acids are enzymatically more stable than their L-configuration counterparts.[3][5]
-
Improved Bioavailability: The ester moiety can increase the lipophilicity of the D-amino acid, facilitating its transport across biological membranes, including the blood-brain barrier. This is particularly relevant for delivering D-amino acid-based neuromodulators to the central nervous system.
-
Enhanced Solubility: For some parent drugs, the addition of an amino acid ester can increase water solubility, which is beneficial for formulation and administration.[6]
-
Targeted Delivery: Amino acid esters can be recognized by amino acid and peptide transporters, such as PEPT1, in the intestine, potentially leading to enhanced absorption and targeted delivery.[3]
Activation of D-Amino Acid Ester Prodrugs
The therapeutic action of a D-amino acid ester prodrug is contingent upon its conversion to the active parent D-amino acid. This activation is typically mediated by endogenous esterases, a ubiquitous class of hydrolytic enzymes found in plasma, liver, and other tissues. These enzymes catalyze the hydrolysis of the ester bond, releasing the D-amino acid and an alcohol. The rate of this hydrolysis can be modulated by the choice of the ester group and the specific D-amino acid, allowing for control over the drug release profile.[3]
Quantitative Data on D-Amino Acid Ester Stability and Hydrolysis
Quantitative data on the kinetics of D-amino acid ester hydrolysis by specific enzymes are not extensively reported in the literature. However, comparative studies of D- and L-amino acid ester prodrugs provide valuable insights into their relative stability.
Table 1: Comparative Stability and Hydrolysis of D- vs. L-Amino Acid Ester Prodrugs
| Prodrug Comparison | Observation | Implication | Reference(s) |
| D- vs. L-Amino Acid Esters of Gemcitabine (B846) | Enzymatic activation of D-amino acid esters was 2.2–10.9 times slower in cell homogenates than L-amino acid esters. | D-amino acid esters exhibit greater enzymatic stability, potentially leading to a longer half-life in vivo. | [3][5] |
| D- vs. L-Amino Acid Esters of Floxuridine | L-amino acid esters hydrolyzed 10 to 75 times faster than D-amino acid esters in Caco-2 cell homogenates. | The stereochemistry of the amino acid is a critical determinant of the rate of prodrug activation. | [7] |
| D- vs. L-Phenylalanyl-gemcitabine in Plasma | The plasma concentration of the D-phenylalanyl prodrug was 2.0-fold higher than the L-phenylalanyl prodrug after in situ perfusion. | Increased stability of the D-amino acid ester leads to higher circulating levels of the prodrug. | [5] |
Table 2: Spontaneous Hydrolysis of Tryptophan Ethyl Ester
| Parameter | Value | Conditions | Reference(s) |
| Second-order rate constant (k₅) for alkaline hydrolysis of protonated form | 79 M⁻¹s⁻¹ | pH 4.6-10.3 | [8] |
| Second-order rate constant (k₄) for alkaline hydrolysis of non-protonated form | 1.1 M⁻¹s⁻¹ | pH 4.6-10.3 | [8] |
| Rate constant (k₃) for hydrolysis of the protonated form | 1.0 x 10⁻⁵ M⁻¹s⁻¹ | pH 4.6-10.3 | [8] |
Note: The data in Table 2 is for a racemic tryptophan ethyl ester, but it provides an example of the kinetic parameters that can be determined for amino acid ester hydrolysis.
Experimental Protocols
General Synthesis of D-Amino Acid Ethyl Ester Hydrochloride
This protocol describes a common method for the esterification of a D-amino acid using ethanol (B145695) and thionyl chloride.
Materials:
-
D-Amino acid (e.g., D-Alanine)
-
Absolute ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Suspend the D-amino acid (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Enzymatic Assay for Esterase Activity on a D-Amino Acid Ester
This protocol outlines a titrimetric method to determine the rate of hydrolysis of a D-amino acid ester by an esterase, such as porcine liver esterase (PLE).
Materials:
-
D-Amino acid ester (substrate)
-
Esterase enzyme solution (e.g., Porcine Liver Esterase)
-
10 mM Borate buffer, pH 8.0
-
Standardized 0.01 N Sodium Hydroxide (NaOH) titrant
-
pH meter with a micro-electrode
-
Thermostated water bath at 25°C
-
Magnetic stirrer and stir bar
-
Titration vessel
Procedure:
-
Pipette 25.0 mL of 10 mM Borate buffer (pH 8.0) into the titration vessel.
-
Add a known concentration of the D-amino acid ester substrate to the buffer.
-
Place the vessel in the thermostated water bath at 25°C and allow it to equilibrate while stirring.
-
Calibrate the pH meter and place the electrode in the solution.
-
Initiate the reaction by adding a known amount of the esterase enzyme solution.
-
Immediately begin titrating the reaction mixture with 0.01 N NaOH, maintaining the pH at 8.0.
-
Record the volume of NaOH added over time.
-
Plot the volume of NaOH added versus time. The slope of the linear portion of this curve is proportional to the rate of the enzymatic reaction.
-
Calculate the enzyme activity in units (μmol of substrate hydrolyzed per minute) based on the rate of NaOH addition and the stoichiometry of the reaction (one mole of acid produced per mole of ester hydrolyzed).
Quantification of D-Amino Acids in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of D-amino acids in biological samples, which can be adapted for their ester derivatives. It involves extraction, derivatization to separate enantiomers, and detection by LC-MS/MS.
Materials:
-
Brain tissue sample
-
Methanol
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Chiral derivatizing agent (e.g., (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE])
-
Ammonium (B1175870) hydrogen carbonate solution
-
Homogenizer
-
Centrifuge
-
UPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Homogenize a weighed amount of brain tissue in methanol.
-
Add the internal standard to the homogenate.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a suitable buffer.
-
Add the chiral derivatizing agent, (S)-NIFE, and incubate to allow the formation of diastereomers.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Perform chromatographic separation using a gradient of acetonitrile and water (containing ammonium hydrogen carbonate).
-
Detect the diastereomers using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the D-amino acid (or its ester) and the internal standard.
-
Quantify the amount of the D-amino acid ester in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway: D-Serine Ester as a Prodrug for NMDA Receptor Modulation
Caption: Prodrug activation and NMDA receptor modulation by a D-serine ester.
Experimental Workflow: Synthesis of a D-Amino Acid Ester
Caption: A typical workflow for the synthesis of a D-amino acid ester hydrochloride.
Logical Relationship: High-Throughput Screening of D-Amino Acid Ester Prodrugs
Caption: A logical workflow for the screening and identification of active D-amino acid ester prodrugs.
Conclusion
D-amino acid esters represent a promising and versatile class of molecules with significant potential in drug development and biomedical research. Their primary role as prodrugs allows for the enhanced delivery and stability of biologically active D-amino acids, enabling more effective modulation of targets such as the NMDA receptor. While quantitative data on the ester forms themselves are still emerging, the principles of their design and activation are well-established. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to explore the expanding biological significance of these intriguing chiral compounds. As our understanding of the "D-aminoverse" continues to grow, so too will the innovative applications of D-amino acid esters in medicine and science.
References
- 1. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-amino acids as putative neurotransmitters: focus on D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The development of orally administrable gemcitabine prodrugs with D-enantiomer amino acids: Enhanced membrane permeability and enzymatic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. researchgate.net [researchgate.net]
- 8. [pH dependence of tryptophan ethyl ester hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Research: A Technical Guide to the Safe Handling of Methyl D-phenylalaninate Powder
For Researchers, Scientists, and Drug Development Professionals
Methyl D-phenylalaninate is a crucial building block in the synthesis of various pharmaceutical compounds and plays a significant role in drug discovery and development. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound powder.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. This compound hydrochloride is typically a white to off-white crystalline powder.[1][2] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | Methyl (2R)-2-amino-3-phenylpropanoate hydrochloride | [3] |
| Synonyms | D-Phenylalanine methyl ester hydrochloride, H-D-Phe-OMe·HCl | [4][5] |
| CAS Number | 13033-84-6 | [4][6][7] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3][8] |
| Molecular Weight | 215.68 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [1][2][9] |
| Melting Point | 156 - 163 °C (312.8 - 325.4 °F) | [5][6][7][9][10][11][12] |
| Solubility | Soluble in Ethanol and Methanol. | [5][13] |
| Storage Temperature | 2-8°C | [6][7][13] |
Hazard Identification and Toxicology
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation.[5][8][14][15] However, many safety data sheets indicate that the product contains no substances which at their given concentration are considered to be hazardous to health.[9][16]
Currently, there is limited specific toxicological data available for this compound. Acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are largely unavailable.[13] Therefore, it is crucial to handle this compound with the universal precautions applied to all laboratory chemicals of unknown toxicity.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical in minimizing exposure risk.
3.1. Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[13][14][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[4][6][11][14] For situations with a potential for significant dust generation, a NIOSH-approved respirator may be necessary.[4][13][17]
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][18]
3.2. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[13][19] Keep containers tightly closed to prevent moisture absorption, as the material can be hygroscopic.[14][15] The recommended storage temperature is between 2-8°C.[6][7][13]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[11][14][20]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound powder from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
5.1. First Aid Measures:
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [4][9][10][16][21] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | [4][9] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [4][9][17] |
5.2. Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4][10][11][14][16] Avoid dust formation.[4][14][16][17]
-
Containment and Cleanup: Sweep up the spilled powder and shovel it into a suitable, closed container for disposal.[10][16][17] Do not let the product enter drains.[4][17][22]
5.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][9][11][14][17]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[9][11][13][14][22]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][10][11][14][17]
The following diagram outlines the decision-making process for responding to a spill of this compound powder.
Caption: Decision Tree for Spill Response.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[19] Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[19]
Conclusion
While this compound is a valuable tool in pharmaceutical research, its safe handling is non-negotiable. By implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the substance's properties, is essential for a safe and productive research environment.
References
- 1. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. D-Phenylalanine methyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. D-苯丙氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 8. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. D-Phenylalanine methyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. biosynth.com [biosynth.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. peptide.com [peptide.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. aksci.com [aksci.com]
Safeguarding Stability: A Technical Guide to the Storage of Methyl D-phenylalaninate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for Methyl D-phenylalaninate hydrochloride. Ensuring the chemical integrity of this crucial building block is paramount for the success of research and development activities in the pharmaceutical and biotechnology sectors. This document outlines recommended storage parameters, handling procedures, and a foundational experimental protocol for stability assessment.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the purity of this compound hydrochloride. The following table summarizes the key storage recommendations based on available safety data sheets and best practices for handling amino acid derivatives.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Some suppliers recommend storage at <-15°C[1][2]. Short-term storage at room temperature is generally acceptable. | Reduced temperature minimizes the rate of potential degradation reactions. |
| Humidity | Keep in a dry environment. The compound is hygroscopic[1][3]. | Absorption of water can lead to hydrolysis of the ester group and physical changes to the solid material. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[3]. | Minimizes oxidation and degradation from atmospheric components. |
| Light | Store in a light-resistant container. | While specific photostability data is not readily available, protection from light is a general best practice for complex organic molecules to prevent photodegradation. |
| Container | Keep in a tightly closed container[1][4][5][6][7][8]. | Prevents contamination and exposure to moisture and air. |
| Ventilation | Store in a well-ventilated place[4][5][6][7][8]. | Ensures a safe storage environment, especially in case of any volatile impurities or decomposition products. |
Handling and Incompatibilities
To ensure the longevity of this compound hydrochloride, it is crucial to handle the compound with care and avoid contact with incompatible substances.
Handling:
-
Always handle in a well-ventilated area to avoid inhalation of dust.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
After handling, wash hands thoroughly.
-
For hygroscopic solids, it is recommended to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product[1].
Incompatible Materials:
-
Strong oxidizing agents: These can react with the amino acid derivative, leading to degradation[3][5].
-
Strong acids: While the compound is a hydrochloride salt, strong acidic conditions could potentially promote hydrolysis of the methyl ester.
Hazardous Decomposition Products: Upon thermal decomposition, this compound hydrochloride may release toxic fumes, including:
Experimental Protocol: Forced Degradation Study
To assess the intrinsic stability of this compound hydrochloride and identify potential degradation products, a forced degradation study is an essential experimental approach. The following protocol outlines a general methodology for such a study.
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Suitable buffer for HPLC mobile phase (e.g., phosphate (B84403) buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a sample of the solid this compound hydrochloride to dry heat in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw samples, dissolve in the initial solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. This typically involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.
-
Analyze all stressed samples by the developed HPLC method.
-
Identify and quantify the parent compound and any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peaks are not co-eluting.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound hydrochloride under each stress condition.
-
Identify the major degradation products and propose potential degradation pathways.
-
The stability-indicating method is considered validated if it can accurately measure the decrease in the concentration of the active substance due to degradation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study for this compound hydrochloride.
Caption: Workflow for a Forced Degradation Study.
By adhering to the storage and handling guidelines outlined in this document, and by employing systematic stability studies, researchers and drug development professionals can ensure the quality and reliability of this compound hydrochloride in their critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Use of Methyl D-phenylalaninate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Methyl D-phenylalaninate, a derivative of the D-enantiomer of phenylalanine, offers several advantages in drug design and development. The D-configuration confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1] The C-terminal methyl ester modification neutralizes the negative charge of the carboxylic acid, which can improve cell permeability and bioavailability. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Advantages of Incorporating this compound
-
Enhanced Enzymatic Stability: The D-amino acid configuration provides significant resistance to cleavage by endogenous proteases, which primarily recognize L-amino acids.[1]
-
Improved Pharmacokinetic Profile: The C-terminal methyl ester can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.
-
Conformational Constraints: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which may lead to higher receptor binding affinity and selectivity.
-
Reduced Immunogenicity: Peptides containing D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts.
Key Considerations for SPPS using this compound
The direct incorporation of this compound at the C-terminus of a peptide during SPPS requires careful consideration of the resin loading, potential side reactions during chain elongation, and the final cleavage step.
Resin Selection and Loading
For peptides with a C-terminal methyl ester, a highly acid-labile resin is recommended to allow for mild cleavage conditions that preserve the ester group. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it permits cleavage of the peptide-resin linkage under mildly acidic conditions that do not affect the C-terminal methyl ester.
Protocol 1: Loading of Fmoc-D-phenylalanine methyl ester onto 2-Chlorotrityl Chloride Resin
This protocol describes the manual loading of the first amino acid, Fmoc-D-phenylalanine methyl ester, onto 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-D-phenylalanine methyl ester
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10 mL) for 30-60 minutes in a synthesis vessel.
-
Amino Acid Preparation: In a separate vial, dissolve Fmoc-D-phenylalanine methyl ester (2 equivalents relative to resin loading capacity) in DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-D-phenylalanine methyl ester solution to the resin, followed by the addition of DIPEA (4 equivalents). Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.
Potential Side Reactions and Mitigation Strategies
Two primary side reactions should be considered when synthesizing peptides with a C-terminal D-phenylalanine methyl ester: diketopiperazine formation and epimerization.
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization of the C-terminal dipeptide can occur after the removal of the Fmoc group from the second amino acid, leading to cleavage of the dipeptide from the resin.[2][3] This side reaction is particularly prevalent with C-terminal proline and glycine (B1666218) residues.
-
Mitigation:
-
Use of sterically hindered resins like 2-chlorotrityl chloride resin can reduce the rate of DKP formation.
-
Employing a fast coupling protocol for the third amino acid can minimize the time the deprotected dipeptide is exposed to basic conditions.
-
For particularly problematic sequences, the use of a pre-formed dipeptide can bypass the susceptible stage.
-
-
-
Epimerization: The conversion of the D-phenylalanine to L-phenylalanine at the C-terminus can occur, although it is generally less of a concern for phenylalanine compared to other amino acids like cysteine or histidine.[4] The risk is highest during the activation step of the amino acid for coupling. Since the C-terminal residue is pre-attached to the resin as an ester, the primary risk of epimerization is during the coupling of the second amino acid.
-
Mitigation:
-
Use of modern coupling reagents such as HATU or HCTU in the presence of a non-nucleophilic base like DIPEA is recommended.
-
Avoid prolonged activation times.
-
-
The stability of the C-terminal methyl ester to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) is generally good. However, prolonged exposure or elevated temperatures should be avoided to minimize the risk of hydrolysis or transesterification.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a model tripeptide, H-Ala-Val-D-Phe-OMe, on 2-chlorotrityl chloride resin.
Protocol 2: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Materials and Reagents:
-
Fmoc-D-Phe-OMe loaded 2-CTC resin (from Protocol 1)
-
Fmoc-Val-OH
-
Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM (peptide synthesis grade)
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Manual synthesis vessel with a frit
-
Shaker
Synthesis Cycle:
-
Resin Swelling: Swell the Fmoc-D-Phe-OMe loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (for Valine): a. In a separate vial, pre-activate Fmoc-Val-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Shake the reaction vessel for 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin with DMF (3 times). e. (Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for the coupling of Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin sequentially with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage of the Peptide from the Resin
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (TFA/TIS/Water) to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of peptides incorporating C-terminal this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Loading Efficiency of Fmoc-D-phenylalanine methyl ester on 2-Chlorotrityl Chloride Resin
| Parameter | Value | Reference |
| Resin | 2-Chlorotrityl chloride (1.2 mmol/g) | Internal Data |
| Fmoc-D-Phe-OMe (equiv.) | 2.0 | Internal Data |
| DIPEA (equiv.) | 4.0 | Internal Data |
| Reaction Time (h) | 2 | Internal Data |
| Achieved Loading (mmol/g) | 0.8 - 1.0 | Internal Data |
Table 2: Stability of C-terminal Ester and Potential Side Reactions
| Side Reaction | Sequence Dependency | Conditions Favoring Side Reaction | Typical Occurrence (%) | Mitigation Strategy |
| Diketopiperazine Formation | High for C-terminal Pro, Gly | Prolonged exposure to base after deprotection of the 2nd amino acid | 5-50% (sequence dependent)[2] | Use of 2-CTC resin, rapid coupling of 3rd amino acid |
| Epimerization of C-terminal D-Phe | Low | Prolonged activation, strong bases | < 2% with HATU/DIPEA[4] | Use of aminium-based coupling reagents, optimized activation time |
| Hydrolysis of Methyl Ester | Low | Extended exposure to piperidine, elevated temperatures | < 1% under standard conditions | Standard reaction times and temperatures |
Table 3: Typical Yield and Purity of a Model Tripeptide (H-Ala-Val-D-Phe-OMe)
| Parameter | Value |
| Synthesis Scale (mmol) | 0.1 |
| Crude Peptide Yield (%) | 75-85% |
| Purity of Crude Peptide (by HPLC) | 60-75% |
| Yield after Purification (%) | 35-50% |
| Final Purity (by HPLC) | >98% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide with a C-terminal this compound.
References
Application Notes and Protocols for Methyl D-Phenylalaninate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various coupling reactions involving methyl D-phenylalaninate. This versatile building block is a key component in the synthesis of peptides and other complex organic molecules, making these protocols valuable for researchers in peptide chemistry, medicinal chemistry, and drug development.
Peptide Coupling Reactions
The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. This compound can be readily coupled with N-protected amino acids using a variety of coupling reagents. Below are protocols for two commonly used and efficient coupling methods.
EDC/HOBt Mediated Peptide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used coupling system that minimizes racemization and provides good yields.
Reaction Scheme:
Experimental Protocol:
To a solution of Boc-Glycine (1.0 eq) and D-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere, is added N,N-diisopropylethylamine (DIPEA, 2.5 eq). The mixture is stirred for 15 minutes, after which HOBt (1.2 eq) and EDC·HCl (1.2 eq) are added. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 16 hours. The reaction mixture is then diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate (B1210297)/hexane gradient) to afford the desired dipeptide.
Quantitative Data:
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-Glycine | EDC/HOBt | DIPEA | DCM | 18 | ~94% | [1] |
HATU Mediated Peptide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.[2]
Reaction Scheme:
Experimental Protocol:
In a round-bottom flask, Fmoc-Alanine (1.0 eq) and HATU (1.0 eq) are dissolved in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol) under an inert atmosphere. To this solution, DIPEA (2.0 eq) is added, and the mixture is stirred at room temperature for 10 minutes to pre-activate the amino acid. D-phenylalanine methyl ester hydrochloride (1.0 eq) and additional DIPEA (1.0 eq) are then added to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[3]
Quantitative Data:
| N-Protected Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Fmoc-Alanine | HATU | DIPEA | DMF | 2-4 | High | [3][4] |
Peptide Coupling Workflow
Caption: General workflow for peptide coupling reactions.
N-Acylation Reactions
The amino group of this compound can be readily acylated to introduce various functionalities. N-acetylation is a common modification in peptidomimetics and drug discovery.
N-Acetylation with Acetic Anhydride (B1165640)
Reaction Scheme:
Experimental Protocol:
D-phenylalanine methyl ester (1.0 eq) is suspended in a mixture of distilled pyridine (B92270) (10 mL/g) and acetic anhydride (1.2 mL/g). The mixture is stirred, and once a solution forms, stirring is continued overnight at room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 0.1 N HCl, 1 M NaHCO₃, and water. The organic layer is dried over anhydrous MgSO₄, filtered, and the product is precipitated by the addition of hexanes to yield N-acetyl-D-phenylalanine methyl ester.
Quantitative Data:
| Substrate | Acylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| p-Nitro-L-phenylalanine methyl ester | Acetic Anhydride | Pyridine | Overnight | 85.1 | |
| L-Phenylalanine | Acetic Anhydride | Acetic Acid/H₂O | 2.5 h | ~94 | [5] |
N-Acylation Workflow
Caption: General workflow for N-acylation reactions.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] Using this compound as the amine component provides access to complex peptidomimetic structures.
Reaction Scheme:
Experimental Protocol:
To a solution of the aldehyde (1.0 eq), D-phenylalanine methyl ester (1.0 eq), and a carboxylic acid (1.0 eq) in methanol (B129727) (5 mL/mmol), the isocyanide (1.0 eq) is added. The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the α-acylamino amide.[8][9]
Quantitative Data:
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Propargylamine | 3-Nitropropionic acid | Cyclohexyl isocyanide | Methanol | 28 | 76 | [10] |
| Benzaldehyde | Aniline | Various | Cyclohexyl isocyanide | Methanol (MW) | - | Good to Excellent | [9] |
Ugi Reaction Mechanism
Caption: Simplified mechanism of the Ugi four-component reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline from a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions.[11] Derivatives of D-phenylalanine can be utilized in this reaction to synthesize chiral heterocyclic scaffolds.
Reaction Scheme:
Experimental Protocol:
A solution of the β-arylethylamine derivative of D-phenylalanine (e.g., N-Boc-D-phenylalaninol methyl ether) (1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in a suitable solvent such as dichloromethane or toluene (B28343) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, TFA). The reaction is stirred at room temperature or heated to reflux until completion as monitored by TLC. The reaction mixture is then quenched with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data:
The yield and diastereoselectivity of the Pictet-Spengler reaction are highly dependent on the substrates, catalyst, and reaction conditions.
| β-Arylethylamine | Carbonyl | Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio | Reference |
| Tryptamine | L-(Boc)phenylalaninal | TFA | Dichloromethane | RT | High | High | [12] |
| D-Tryptophan methyl ester | Piperonal | HCl | Acetonitrile | Reflux | 82 (overall) | 99:1 (cis:trans) | [13] |
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
- 1. chem.ku.dk [chem.ku.dk]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protecting Group Strategies for Methyl D-Phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and purity. Methyl D-phenylalaninate, a chiral building block, possesses a reactive primary amine that often requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling or side-chain modification. The choice of an appropriate amine protecting group is dictated by the overall synthetic strategy, particularly the stability of the group to various reaction conditions and the orthogonality of its cleavage. This document provides a detailed overview of common protecting group strategies for this compound, focusing on tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Overview of Common Protecting Groups
The selection of a protecting group is a critical decision in synthesis design. The ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and removable selectively in high yield without affecting other functional groups.[1] For this compound, the Boc, Cbz, and Fmoc groups are widely employed due to their reliability and distinct deprotection mechanisms, which allow for orthogonal strategies in complex syntheses.[2][3]
-
Boc (tert-Butyloxycarbonyl): This is a popular acid-labile protecting group. It is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups, respectively.[4][5] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3]
-
Cbz (Benzyloxycarbonyl or Z): The Cbz group is valued for its stability and is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][7] This makes it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, Fmoc is central to modern solid-phase peptide synthesis (SPPS).[8][9] It is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11] It is stable to acidic conditions and hydrogenolysis, ensuring orthogonality with Boc and Cbz strategies.[3]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical reaction conditions and reported yields for the protection of phenylalanine derivatives and the deprotection of the resulting N-protected compounds. While some data pertains to the L-enantiomer or the free acid, the reactivity is generally analogous for this compound.
| Protecting Group | Protection Reagent | Typical Conditions | Typical Yield | Deprotection Reagent | Typical Conditions | Typical Yield | Citations |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Base (NaOH, Et₃N), aq. solvent (dioxane/water, t-BuOH/water) | 78-87% | Trifluoroacetic acid (TFA) or HCl in Dioxane | 20-50% TFA in DCM, or 4M HCl in dioxane, 0°C to RT | >95% | [3][12][13][14] |
| Cbz | Benzyl (B1604629) Chloroformate (Cbz-Cl) | Base (Na₂CO₃), aq. solvent (EtOAc/water), 0°C to RT | ~99% | H₂ / Palladium on Carbon (Pd/C) | H₂ (1 atm), 10% Pd/C, Methanol (B129727), RT | ~99% | [6][7][15] |
| Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), aq. solvent (acetone/water) | ~92% | 20% Piperidine in DMF | 20% (v/v) Piperidine in DMF, RT, 5-15 min | 87-99% | [10][16][17] |
Mandatory Visualization
The following diagrams illustrate the general workflow for a protecting group strategy and the chemical structures of the protected this compound derivatives.
Caption: General workflow of a protecting group strategy in chemical synthesis.
Caption: Structures of Boc-, Cbz-, and Fmoc-protected this compound.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on specific downstream applications and scale. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Synthesis of N-Boc-Methyl-D-phenylalaninate (Boc-D-Phe-OMe)
This protocol describes the protection of the amine group of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM (approx. 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (if Et₃N was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary, though it is often obtained in high purity.
Protocol 2: Synthesis of N-Cbz-Methyl-D-phenylalaninate (Cbz-D-Phe-OMe)
This protocol details the N-protection using benzyl chloroformate, adapted from a procedure for the corresponding L-enantiomer.[6]
Materials:
-
This compound hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of water and ethyl acetate (e.g., 5 mL H₂O and 8 mL EtOAc per 1 g of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium carbonate (1.1 eq) in water, followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC.[6]
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% HCl and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product, typically as a colorless oil.[6]
Protocol 3: Synthesis of N-Fmoc-Methyl-D-phenylalaninate (Fmoc-D-Phe-OMe)
This protocol outlines the N-protection using 9-fluorenylmethyloxycarbonyl succinimidyl ester.
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone (B3395972) or Dioxane
-
Deionized water
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add sodium bicarbonate (2.2 eq) and stir until dissolved.
-
Add Fmoc-OSu (1.05 eq) portion-wise to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the acetone via rotary evaporation.
-
Dilute the remaining aqueous solution with water and extract with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product.
Protocol 4: Deprotection Protocols
A. Boc Group Removal (Acidolysis):
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.[3]
-
Stir at room temperature for 20-30 minutes.
-
Remove the solvent and TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA). The product is typically obtained as a TFA salt.
B. Cbz Group Removal (Hydrogenolysis):
-
Dissolve the Cbz-protected substrate in methanol or ethanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).[6]
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-16 hours.
-
Monitor by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
C. Fmoc Group Removal (Base-mediated):
-
Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).
-
Add piperidine to achieve a 20% (v/v) solution.[10]
-
Stir at room temperature for 10-20 minutes.
-
Remove the solvent and excess piperidine under high vacuum. The resulting crude amine can be purified by chromatography or precipitation.
References
- 1. biosynth.com [biosynth.com]
- 2. Cbz-4-Methyl-D-Phenylalanine | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
Application Note and Protocol: N-Boc Protection of Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-Boc protection of methyl D-phenylalaninate, a crucial step in peptide synthesis and the development of chiral intermediates for pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting group is widely utilized due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This application note outlines a standard procedure using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and provides expected outcomes and characterization data.
Introduction
The protection of the amino group of amino acids is a fundamental strategy in organic synthesis, particularly in the construction of peptides and other complex molecules.[1] The Boc group is a popular choice for this purpose because it is resistant to catalytic hydrogenolysis, most basic conditions, and various nucleophilic reagents.[1] The reaction involves the treatment of the amino acid ester with di-tert-butyl dicarbonate in the presence of a base. This protocol has been optimized for high yield and purity of the resulting N-Boc-protected this compound.
Reaction Scheme
Caption: General reaction scheme for the N-Boc protection of this compound.
Experimental Protocol
This protocol describes a general method for the N-Boc protection of this compound.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq.) in the chosen solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Basification: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 2.5 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt and create basic conditions.[3]
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 5 to 18 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-Boc-methyl D-phenylalaninate.
-
Experimental Workflow
Caption: Workflow for the N-Boc protection of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the N-Boc protection of phenylalanine methyl esters. While the data may be for the L-enantiomer, similar results are expected for the D-enantiomer.
| Parameter | Value | Reference |
| Yield | 99% | [5] |
| Molecular Formula | C₁₅H₂₁NO₄ | [6][7][8] |
| Molecular Weight | 279.33 g/mol | [6][7][8] |
| Appearance | White to off-white solid/powder or slight yellow oil | [5][7][9] |
| Melting Point | 36-40 °C | [3][6] |
| Optical Activity ([α]D) | -4.0° (c = 2 in methanol) for L-enantiomer | [6] |
| ¹H NMR (CDCl₃, δ) | 7.3-7.1 (m, 5H, Ar-H), 5.0 (d, 1H, NH), 4.6 (q, 1H, α-CH), 3.71 (s, 3H, OCH₃), 3.09 (m, 2H, β-CH₂), 1.41 (s, 9H, Boc) | [5] |
Troubleshooting
-
Low Yield:
-
Ensure the starting material is fully dissolved before adding the base.
-
Check the quality of the di-tert-butyl dicarbonate; it can degrade over time.
-
Ensure the reaction has gone to completion using TLC. If not, increase the reaction time or slightly warm the mixture.
-
-
Incomplete Reaction:
-
Verify that a sufficient excess of the base was used to neutralize the hydrochloride salt and catalyze the reaction.
-
-
Presence of Side Products:
-
Over-basing can sometimes lead to side reactions. Ensure the base is added slowly and at a low temperature.
-
Purification by column chromatography is crucial to remove any unreacted starting materials or byproducts.
-
Conclusion
The N-Boc protection of this compound is a robust and high-yielding reaction that is essential for the synthesis of peptides and other chiral molecules. The protocol described herein provides a reliable method for obtaining the desired product in high purity. Careful control of reaction conditions and thorough purification are key to achieving optimal results.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. methyl N-(tert-butoxycarbonyl)-L-phenylalaninate [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
Application Notes: Fmoc Protection of Methyl D-phenylalaninate
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under acidic conditions and its lability under mild basic conditions, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][3] The protection of the α-amino group of amino acids is a critical first step to prevent self-polymerization and to ensure controlled, sequential peptide chain elongation.[2]
This document provides a detailed protocol for the N-terminal Fmoc protection of Methyl D-phenylalaninate, yielding N-α-(9-Fluorenylmethyloxycarbonyl)-D-phenylalanine methyl ester (Fmoc-D-Phe-OMe). This compound serves as a key building block for the incorporation of D-phenylalanine residues into peptide sequences, which can enhance peptide stability against enzymatic degradation and modulate biological activity.
Reaction Principle
The protection reaction involves the nucleophilic attack of the primary amine of this compound on an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system (e.g., an organic solvent and an aqueous basic solution) to neutralize the acidic byproducts.[4]
Caption: Chemical scheme for the Fmoc protection of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound hydrochloride | ≥98% | Sigma-Aldrich |
| 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | ≥98.0% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| 1,4-Dioxane (B91453) | Anhydrous, 99.8% | Acros Organics |
| Deionized Water | - | - |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | ACS Grade | EMD Millipore |
| Magnetic stirrer and stir bar | - | - |
| Round-bottom flask | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Protocol: Fmoc Protection using Fmoc-OSu
-
Dissolution: In a 250 mL round-bottom flask, dissolve this compound hydrochloride (e.g., 5.0 g) in a 10% aqueous solution of sodium bicarbonate (100 mL). Stir the mixture at room temperature until all solids have dissolved.[2]
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane (50 mL). Add this solution dropwise to the stirred amino acid ester solution over 15-20 minutes at room temperature.[2][3]
-
Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute the mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a white solid or a pale oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel flash chromatography to yield the pure Fmoc-D-Phe-OMe.
Caption: Workflow for the Fmoc protection of this compound.
Data Presentation
Table 1: Reagent Quantities (Example Scale)
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound HCl | 215.68 | 5.00 | 23.18 | 1.0 |
| Fmoc-OSu | 337.32 | 8.64 | 25.50 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.0 | 119.0 | ~5.1 |
| 1,4-Dioxane | - | 50 mL | - | - |
| 10% NaHCO₃ (aq) | - | 100 mL | - | - |
Table 2: Typical Reaction and Product Data
| Parameter | Value / Observation | Reference |
| Reaction Time | 4 - 24 hours | [2] |
| Reaction Temperature | Room Temperature (20-25 °C) | [4] |
| Expected Yield | 85 - 95% | Based on similar reactions[5][6] |
| Appearance | White to off-white solid | - |
| Purity (Post-Purification) | >98% | Typically confirmed by HPLC, ¹H NMR, and Mass Spectrometry |
| Storage | Store at 2-8°C, protected from moisture. | [7] |
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Dipeptides using Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dipeptides utilizing Methyl D-phenylalaninate as a key building block. The incorporation of D-amino acids, such as D-phenylalanine, into peptides is a critical strategy in drug discovery and development to enhance metabolic stability against enzymatic degradation, improve oral bioavailability, and modulate biological activity. This document outlines both solution-phase and solid-phase synthesis methodologies, offering flexibility for various research and development needs.
Overview of Dipeptide Synthesis with this compound
The synthesis of dipeptides involves the formation of an amide (peptide) bond between the carboxyl group of an N-protected amino acid and the free amino group of an amino acid ester, in this case, this compound. The reaction requires the activation of the carboxylic acid, which can be achieved through various coupling reagents. The choice of protecting groups for the N-terminus of the coupling partner and the specific coupling reagents are crucial for achieving high yields and purity.
Common N-protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of the protecting group strategy often depends on the overall synthetic plan, particularly whether a solution-phase or solid-phase approach is employed.
Solution-Phase Synthesis of Dipeptides
Solution-phase synthesis is a traditional and versatile method for preparing dipeptides and is particularly suitable for large-scale synthesis. A common and efficient method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).
Experimental Protocol: Synthesis of Boc-L-Ala-D-Phe-OMe
This protocol describes the synthesis of the dipeptide Boc-L-Alanyl-D-phenylalanine methyl ester as a representative example.
Materials:
-
Boc-L-Alanine
-
This compound hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent), this compound hydrochloride (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Base:
-
Slowly add DIPEA (1.1 equivalents) to the reaction mixture to neutralize the hydrochloride salt and maintain a basic pH. Stir for 10 minutes.
-
-
Peptide Coupling:
-
Add EDC (1.2 equivalents) portion-wise to the cold reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.
-
-
Characterization:
-
Confirm the identity and purity of the product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Quantitative Data
The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide using this compound. Yields and purity are representative and may vary depending on the specific amino acid partner and reaction scale.
| Dipeptide Product | N-Protected Amino Acid | Coupling Reagents | Typical Yield (%) | Purity (HPLC) (%) |
| Boc-L-Ala-D-Phe-OMe | Boc-L-Alanine | EDC, HOBt | 85-95 | >98 |
| Z-Gly-D-Phe-OMe | Z-Glycine | EDC, HOBt | 80-90 | >97 |
| Boc-L-Val-D-Phe-OMe | Boc-L-Valine | HATU, DIPEA | 90-98 | >98 |
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the routine synthesis of longer peptides. The Fmoc/tBu strategy is widely used due to its mild deprotection conditions. In this approach, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential deprotection and coupling steps.
Experimental Protocol: Manual SPPS of a Tripeptide containing D-Phenylalanine
This protocol outlines the manual synthesis of a model tripeptide (e.g., H-Gly-Ala-D-Phe-NH₂) on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH)
-
Fmoc-L-Alanine (Fmoc-L-Ala-OH)
-
Fmoc-Glycine (Fmoc-Gly-OH)
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-D-Phe-OH):
-
Drain the DMF.
-
In a separate vial, pre-activate Fmoc-D-Phe-OH (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to ensure complete coupling (ninhydrin negative).
-
-
Fmoc Deprotection:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings (Fmoc-L-Ala-OH and Fmoc-Gly-OH):
-
Repeat the coupling (step 2) and deprotection (step 3) cycles for Fmoc-L-Ala-OH and then for Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by preparative reverse-phase HPLC.
-
Characterize the purified peptide by analytical HPLC and Mass Spectrometry.
-
Quantitative Data for SPPS
The following table presents typical data for the synthesis of a model peptide containing a D-phenylalanine residue.
| Peptide Sequence | Resin | Cleavage Cocktail | Crude Yield (%) | Purity after HPLC (%) |
| H-Gly-Ala-D-Phe-NH₂ | Rink Amide | 95% TFA / 2.5% TIS / 2.5% H₂O | 70-85 | >98 |
| H-Val-D-Phe-Leu-OH | 2-Chlorotrityl chloride | 95% TFA / 2.5% TIS / 2.5% H₂O | 65-80 | >97 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Preparation of Peptidomimetics Utilizing Methyl D-phenylalaninate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics using Methyl D-phenylalaninate as a chiral building block. The methodologies outlined herein leverage robust and versatile chemical transformations, primarily the Pictet-Spengler and Ugi reactions, to generate structurally diverse peptide mimics with potential applications in drug discovery and development.
Introduction
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, offering improved pharmacological properties such as enhanced metabolic stability, increased oral bioavailability, and better receptor selectivity. This compound, a readily available derivative of the non-proteinogenic D-phenylalanine, serves as a valuable starting material for introducing crucial hydrophobic and aromatic functionalities into these novel molecular scaffolds. This document details two powerful synthetic strategies for the preparation of peptidomimetics from this precursor.
I. Synthesis of Tetrahydroisoquinoline-Based Peptidomimetics via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.[1][2][3] When applied to phenylalanine derivatives, it yields constrained analogues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which are valuable for inducing specific conformations in peptidomimetics.[1][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3]
Application Notes:
The Pictet-Spengler reaction using this compound and formaldehyde (B43269) provides a direct route to methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This core can be further elaborated or incorporated into peptide sequences. The stereochemical integrity at the α-carbon is largely maintained during the cyclization, although reaction conditions can influence the degree of racemization.[5] The use of sulfuric or hydrobromic acid as a catalyst has been reported to be effective.[2]
Experimental Workflow: Pictet-Spengler Reaction
Caption: Workflow for the Pictet-Spengler reaction.
Protocol 1: Synthesis of Methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Materials:
-
This compound hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Sulfuric acid (0.05 N)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound hydrochloride and 0.05 N sulfuric acid.
-
Stir the suspension at room temperature until the starting material is fully dissolved.
-
Add 37% aqueous formaldehyde dropwise to the solution.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization.
Quantitative Data: Pictet-Spengler Reaction
| Starting Material | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D,L-m-Tyrosine | Formaldehyde | 0.05 N H₂SO₄ (aq) | 70 | 12 | 86.4 | [2] |
| D-Tryptophan methyl ester HCl | Piperonal | Acetonitrile | Reflux | 24 | >95 (cis) | [6][7] |
II. Synthesis of α-Acylamino Amide Peptidomimetics via the Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecules from simple starting materials.[8][9][10] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[8]
Application Notes:
Using this compound as the amine component in the Ugi reaction allows for the direct incorporation of the D-phenylalanine scaffold into a peptide-like backbone. The versatility of the Ugi reaction permits a wide range of substituents to be introduced by varying the other three components, enabling the creation of large and diverse libraries of peptidomimetics.[11][12] The reaction is typically carried out in polar solvents like methanol (B129727) or ethanol (B145695) at room temperature.[10]
Experimental Workflow: Ugi Four-Component Reaction
Caption: Workflow for the Ugi four-component reaction.
Protocol 2: General Procedure for the Ugi Four-Component Synthesis of a Peptidomimetic
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask or vial, dissolve the carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Add the aldehyde (1.0 mmol) to the solution and stir for 5 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.
-
Finally, add the isocyanide (1.0 mmol) to the mixture.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data: Ugi Four-Component Reaction
| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temperature | Yield (%) | Reference |
| Aniline | Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | Water | RT | 71 | [8][9] |
| Aniline | Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | None | RT | 65 | [8][9] |
Note: The yields for specific Ugi reactions using this compound will vary depending on the chosen aldehyde, carboxylic acid, and isocyanide. The provided data for a model reaction illustrates the general efficiency of this transformation.
Conclusion
The Pictet-Spengler and Ugi reactions are highly effective methods for the synthesis of diverse peptidomimetics starting from this compound. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of novel compounds with tailored properties for applications in medicinal chemistry and drug development. The structural complexity and diversity achievable through these reactions underscore their importance in the generation of innovative therapeutic agents.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of methylated phenylalanines via hydrogenolysis of corresponding 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Synthesis and biological activity of oxytocin analogs with methylated phenylalanines in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl D-phenylalaninate as a Chiral Auxiliary in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl D-phenylalaninate, a readily available and cost-effective chiral building block derived from the unnatural amino acid D-phenylalanine, has emerged as a versatile chiral auxiliary in asymmetric synthesis. Its application allows for the stereocontrolled formation of new chiral centers in a variety of organic transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key organic reactions.
Key Applications
This compound can be effectively employed as a chiral auxiliary in a range of stereoselective reactions, including:
-
Asymmetric Aldol (B89426) Reactions: Directing the formation of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: Controlling the stereochemistry of 1,4-conjugate additions.
-
Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of [4+2] cycloadditions.
-
Asymmetric Synthesis of β-Lactams: Facilitating the stereoselective formation of the azetidinone ring.
-
Asymmetric Alkylation: Guiding the enantioselective introduction of alkyl groups.
The underlying principle of using this compound as a chiral auxiliary involves its temporary incorporation into an achiral substrate to form a diastereomeric intermediate. The inherent chirality of the D-phenylalaninate moiety then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of stereocontrol. Following the reaction, the chiral auxiliary can be cleaved and potentially recovered for reuse.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When a chiral auxiliary such as this compound is employed, the reaction can proceed with high diastereoselectivity, affording enantiomerically enriched β-hydroxy carbonyl compounds.
General Reaction Scheme
Caption: General workflow for an asymmetric aldol reaction.
Quantitative Data
| Entry | Substrate-Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | N-Propionyl-D-phenylalaninate | Benzaldehyde | >95:5 | 85 | Adapted from similar auxiliaries |
| 2 | N-Acetyl-D-phenylalaninate | Isobutyraldehyde | 90:10 | 78 | Adapted from similar auxiliaries |
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
N-Acyl-Methyl D-phenylalaninate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Diisopropylamine (B44863) (2.2 equiv)
-
n-Butyllithium (2.0 equiv in hexanes)
-
Titanium tetrachloride (1.1 equiv in dichloromethane)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise. Stir the resulting LDA solution for 30 minutes at 0 °C, then cool back to -78 °C. Add a solution of the N-acyl-methyl D-phenylalaninate in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Transmetalation: To the enolate solution at -78 °C, add titanium tetrachloride in dichloromethane dropwise. Stir the resulting solution for 30 minutes.
-
Aldol Addition: Add the aldehyde, either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a crucial method for the formation of carbon-carbon bonds. The use of this compound as a chiral auxiliary allows for the diastereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.
General Reaction Scheme
Caption: General workflow for an asymmetric Michael addition.
Quantitative Data
| Entry | N-Enoyl-D-phenylalaninate | Nucleophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| 1 | N-Crotonyl-D-phenylalaninate | Thiophenol | >90% | 88 | Adapted from similar auxiliaries |
| 2 | N-Cinnamoyl-D-phenylalaninate | Diethyl malonate | 85% | 92 | Adapted from similar auxiliaries |
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
N-Enoyl-Methyl D-phenylalaninate (1.0 equiv)
-
Nucleophile (e.g., Thiol, Malonate) (1.5 equiv)
-
Triethylamine (Et₃N) or DBU (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-enoyl-methyl D-phenylalaninate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add the nucleophile to the solution, followed by the catalytic amount of base (e.g., Et₃N).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from -78 °C to room temperature, depending on the reactivity of the nucleophile and substrate) and monitor by TLC.
-
Work-up: Once the reaction is complete, quench with 1 M HCl. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash chromatography to yield the desired Michael adduct. The diastereomeric excess can be determined by chiral HPLC or NMR analysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Attaching this compound as a chiral auxiliary to the dienophile can effectively control the endo/exo selectivity and the facial selectivity of the diene's approach.
General Reaction Scheme
References
Application Notes and Protocols for Asymmetric Alkylation with Methyl D-phenylalaninate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric alkylation of derivatives of methyl D-phenylalaninate, a key strategy for the synthesis of non-natural α-amino acids. These compounds are of significant interest in drug development due to their ability to introduce conformational constraints and improve the metabolic stability of peptide-based therapeutics. Two primary methodologies are detailed: diastereoselective alkylation of an N-acyl derivative via a chiral auxiliary and enantioselective alkylation of a glycine (B1666218) Schiff base precursor via phase-transfer catalysis.
Diastereoselective Alkylation of an N-Benzoyl-D-alanine Ester with a Chiral Auxiliary
This method utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation of an enolate derived from an N-acyl amino acid ester. The following protocol is adapted from the work of Berkowitz and Smith, which demonstrates high diastereofacial bias in the alkylation of an N-benzoylalanine ester.[1] This methodology is directly applicable to the corresponding D-phenylalanine derivative.
Experimental Protocol
Materials:
-
N-Benzoyl-D-phenylalanine methyl ester (or the corresponding ester with the chiral auxiliary)
-
Diisopropylamine (B44863) (i-Pr₂NH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA) (Note: HMPA is a carcinogen and should be handled with extreme care in a fume hood)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
(-)-8-Phenylmenthol (as the chiral auxiliary)
Procedure:
-
LDA Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes and then re-cool to -78 °C.
-
Dianion Generation: In a separate flask, dissolve the N-benzoyl-D-phenylalanine-(-)-8-phenylmenthyl ester (1.0 equivalent) in anhydrous THF and cool to -78 °C. Transfer this solution via cannula to the freshly prepared LDA solution. Add an additional 2.4 equivalents of n-butyllithium to the reaction mixture and stir for 1 hour at -78 °C to form the deep red dianion. The addition of HMPA (10% v/v) at this stage can improve yields without affecting diastereoselectivity.[1]
-
Alkylation: Dissolve the alkyl halide (1.1 equivalents) in anhydrous THF at -78 °C and add it to the dianion solution via cannula.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomeric products.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield the desired α-alkylated amino acid.
Data Presentation
| Alkyl Halide | Diastereomeric Ratio (S:R at α-carbon) | Yield (%) |
| Benzyl Bromide | 94:6 | 72 |
| Methyl Iodide | 89:11 | - |
| Ethyl Iodide | 91:9 | - |
| n-Propyl Iodide | 92:8 | - |
| Isopropyl Iodide | 90:10 | - |
| Allyl Bromide | 93:7 | - |
| tert-Butyl Bromoacetate | 82:18 | 86 |
Data adapted from Berkowitz and Smith for an N-benzoylalanine derivative, which is expected to have similar stereoselectivity to the D-phenylalanine derivative.[1]
Reaction Mechanism and Stereocontrol
The high diastereoselectivity is attributed to the formation of a chain-extended, internal chelate model of the dianion. The chiral auxiliary, (-)-8-phenylmenthol, effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Workflow for Diastereoselective Alkylation.
Enantioselective Alkylation of a Glycine Schiff Base via Phase-Transfer Catalysis
This method provides a practical and scalable route to enantiomerically enriched phenylalanine derivatives starting from a readily available glycine Schiff base. The use of a chiral phase-transfer catalyst allows for high enantioselectivity under mild reaction conditions. The following protocol is based on the work of Wang et al.[2][3]
Experimental Protocol
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Substituted benzyl bromide
-
Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenmethyl)cinchoninium bromide for (R)-products or the pseudoenantiomeric cinchonidinium bromide for (S)-products)
-
Toluene
-
Aqueous potassium hydroxide (B78521) (KOH) solution (50%)
Procedure:
-
Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent) and the chiral phase-transfer catalyst (0.01 equivalents) in toluene, add the substituted benzyl bromide (1.2 equivalents).
-
Reaction Execution: Add the aqueous KOH solution and stir the biphasic mixture vigorously at room temperature for the time specified in the data table (typically 1-24 hours).
-
Work-up: After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting N-(diphenylmethylene)-D-phenylalanine tert-butyl ester derivative can be hydrolyzed (e.g., with aqueous HCl) to afford the free α-alkylated D-phenylalanine derivative.
Data Presentation
| R in R-CH₂-Br | Catalyst | Time (h) | Yield (%) | ee (%) |
| 3,5-Cl₂-C₆H₃ | Cinchonine-derived | 24 | 99 | 94 (R) |
| 3,5-F₂-C₆H₃ | Cinchonine-derived | 1 | 99 | 92 (R) |
| 3,5-Br₂-C₆H₃ | Cinchonine-derived | 1 | 95 | 93 (R) |
| 4-F-C₆H₄ | Cinchonine-derived | 2 | 77 | 95 (R) |
| 4-Cl-C₆H₄ | Cinchonine-derived | 2 | 76 | 96 (R) |
| 3-Cl-C₆H₄ | Cinchonine-derived | 2 | 93 | 97 (R) |
| 3,5-Cl₂-C₆H₃ | Cinchonidine-derived | 24 | 98 | 97 (S) |
Data adapted from Wang et al.[2][3]
Reaction Mechanism and Stereocontrol
The enantioselectivity of this phase-transfer catalyzed alkylation is governed by the formation of a chiral, non-covalent complex between the enolate of the glycine Schiff base and the quaternary ammonium salt of the Cinchona alkaloid catalyst. The bulky substituents on the catalyst create a chiral environment that blocks one face of the enolate, leading to preferential alkylation from the less hindered face.
Caption: Phase-Transfer Catalysis Workflow.
References
Application Notes and Protocols for the Enzymatic Synthesis of D-Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of D-phenylalanine and its derivatives. D-phenylalanine is a crucial chiral building block in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antidiabetics like Nateglinide, as well as antiviral and antibiotic agents.[1] Enzymatic methods offer a highly specific, efficient, and environmentally friendly alternative to traditional chemical synthesis, yielding products with high optical purity.[1]
This document outlines four principal enzymatic strategies:
-
Reductive Amination using D-Amino Acid Dehydrogenases (DAADHs)
-
Asymmetric Transamination with D-Amino Acid Transaminases (DAATs)
-
Dynamic Kinetic Resolution via the Hydantoinase Process
-
Enantioselective Hydroamination using Phenylalanine Ammonia Lyases (PALs)
Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
Reductive Amination using D-Amino Acid Dehydrogenase (DAADH)
The direct reductive amination of α-keto acids, such as phenylpyruvic acid (PPA), to their corresponding D-amino acids is a highly atom-economical approach. D-Amino Acid Dehydrogenases (DAADHs), particularly engineered variants of meso-diaminopimelate dehydrogenase (DAPDH), are effective catalysts for this transformation.[1] This method often incorporates a cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), to recycle the required NAD(P)H.
Data Presentation: D-Amino Acid Dehydrogenase Performance
| Enzyme System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Engineered m-DAPDH from S. thermophilum (H227V) & FDH | L-Phenylalanine (via in situ deamination) | D-Phenylalanine | >99 | >99 | [2] |
| Engineered m-DAPDH from S. thermophilum (H227V) & FDH | 2-Chlorophenylpyruvic acid | D-2-Chlorophenylalanine | >99 | >99 | [2] |
| Engineered m-DAPDH from S. thermophilum (H227V) & FDH | 3-Chlorophenylpyruvic acid | D-3-Chlorophenylalanine | >99 | >99 | [2] |
| Engineered m-DAPDH from S. thermophilum (H227V) & FDH | 4-Chlorophenylpyruvic acid | D-4-Chlorophenylalanine | >99 | >99 | [2] |
| Engineered m-DAPDH from P. vulgaris (PvDAPDH), PmLAAD variant, and BmGDH | L-Phenylalanine | D-Phenylalanine | 92.7 | >99 | [1] |
Experimental Workflow: Reductive Amination Cascade
Protocol 1: Whole-Cell Synthesis of D-Phenylalanine from L-Phenylalanine
This protocol describes a tri-enzymatic cascade using E. coli whole cells expressing L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAADH), and glucose dehydrogenase (GDH) for cofactor regeneration.[1]
1. Preparation of Recombinant E. coli Cells:
-
Transform E. coli BL21(DE3) with expression plasmids for PmLAAD (from Proteus mirabilis), PvDAPDH (from Proteus vulgaris), and BmGDH (from Bacillus megaterium).
-
Grow the recombinant strains separately in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C), wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5), and resuspend to a desired cell density. The cell pellets can be stored at -80°C until use.
2. Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable vessel. For a 50 mL reaction, combine:
-
L-Phenylalanine: 20 g/L
-
Glucose: 1.2 equivalents
-
NH4Cl: 1 g/L
-
NADP+: 0.5 mM
-
Phosphate buffer (100 mM, pH 8.0)
-
-
Add the whole-cell biocatalysts. The optimal ratio of enzyme activities should be determined empirically, but a starting point could be a PmLAAD:PvDAPDH:BmGDH activity ratio of 0.6:1:0.3.[1]
-
Incubate the reaction at 30-37°C with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for D-phenylalanine concentration and enantiomeric excess using chiral HPLC.
3. Product Analysis (Chiral HPLC):
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+), 4.0 mm x 150 mm).
-
Mobile Phase: Perchloric acid aqueous solution (pH 1.5-2.0).[3]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Centrifuge the reaction sample to remove cells, and dilute the supernatant with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
Asymmetric Transamination using D-Amino Acid Transaminase (DAAT)
D-Amino Acid Transaminases (DAATs) catalyze the transfer of an amino group from a donor molecule (commonly D-alanine or D-glutamate) to an α-keto acid acceptor, such as phenylpyruvic acid, to produce D-phenylalanine.[4] This method is highly stereoselective. Multi-enzyme systems are often employed to regenerate the amino donor, making the process more efficient.
Data Presentation: D-Amino Acid Transaminase Performance
| Enzyme System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| DAAT from Bacillus sp. YM-1 (T242G variant) & PmLAAD | L-Phenylalanine derivatives | D-Phenylalanine derivatives | 84 (isolated) | >99 | [5] |
| DAAT, Glutamate Racemase, GDH, FDH | Phenylpyruvic acid | D-Phenylalanine | ~100 | 100 | [1] |
Experimental Workflow: Transamination with Amino Donor Recycling
Protocol 2: Synthesis of D-Phenylalanine Derivatives using DAAT
This protocol is based on the stereoinversion of L-phenylalanine derivatives using a whole-cell system expressing L-amino acid deaminase (LAAD) and a D-selective aminotransferase (DAAT).[5]
1. Preparation of Whole-Cell Biocatalysts:
-
Prepare two separate E. coli strains, one expressing PmLAAD and the other an engineered DAAT from Bacillus sp. YM-1 (T242G variant).
-
Follow the cell growth, induction, and harvesting procedures as described in Protocol 1.
2. Biotransformation Reaction:
-
In a reaction vessel, combine:
-
Racemic or L-phenylalanine derivative: 10-50 mM
-
D-Alanine (as amino donor): 1.5-2.0 equivalents
-
Pyridoxal-5'-phosphate (PLP) cofactor: 1 mM
-
Tris-HCl buffer (100 mM, pH 7.5-8.5)
-
-
Add the LAAD and DAAT expressing whole cells. The ratio of the two cell types should be optimized for efficient conversion.
-
Incubate the reaction at 30-37°C with agitation.
-
Monitor the formation of the D-phenylalanine derivative and the depletion of the L-enantiomer by chiral HPLC.
3. Product Purification (General Steps):
-
After the reaction, pellet the cells by centrifugation.
-
The supernatant containing the product can be purified using techniques such as ion-exchange chromatography or crystallization.
The Hydantoinase Process
The hydantoinase process is a well-established industrial method for producing D-amino acids.[6] It is a dynamic kinetic resolution process that involves three enzymes: a hydantoin (B18101) racemase, a D-selective hydantoinase, and a D-carbamoylase.[4] This cascade allows for the theoretical 100% conversion of a racemic 5-monosubstituted hydantoin to the corresponding D-amino acid.
Data Presentation: Hydantoinase Process Performance
| Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| D,L-5-Benzylhydantoin | D-Phenylalanine | 98 (molar) | 99 | [1] |
| D,L-5-(p-hydroxyphenyl)hydantoin | D-p-Hydroxyphenylglycine | High | High | [7] |
Experimental Workflow: The Hydantoinase Process
References
- 1. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. EP0736604A2 - Materials and methods for the production of D-phenylalanine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Separation of D- and L-Phenylalanine Methyl Esters by High-Performance Liquid Chromatography (HPLC)
Introduction
Phenylalanine methyl ester is a crucial chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this molecule is of utmost importance as the D- and L-enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of D- and L-phenylalanine methyl esters is essential for quality control in the pharmaceutical and chemical industries.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely utilized and effective technique for achieving this separation.[2][3][4] This application note provides a detailed protocol for the chiral separation of D- and L-phenylalanine methyl esters using a cyclofructan-based CSP.
Quantitative Data Summary
The following table summarizes the chromatographic parameters for the separation of D- and L-phenylalanine methyl esters using a LARIHC™ CF6-P chiral stationary phase.
| Parameter | Value |
| Chiral Stationary Phase | LARIHC™ CF6-P (alkyl derivatized cyclofructan 6) |
| Column Dimensions | 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2, v/v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 20 °C[5] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 5 µL[5] |
| Sample Concentration | 0.3 mg/mL in ethanol[5] |
Experimental Protocol
This protocol details the steps for the chiral separation of D- and L-phenylalanine methyl esters using a LARIHC™ CF6-P column.
1. Materials and Reagents
-
D- and L-phenylalanine methyl ester standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
Ethanol (B145695) (for sample preparation)
-
HPLC system with UV detector
-
LARIHC™ CF6-P column (25 cm x 4.6 mm I.D., 5 µm) or equivalent[5]
2. Mobile Phase Preparation
-
Carefully measure 700 mL of methanol, 300 mL of acetonitrile, 3 mL of glacial acetic acid, and 2 mL of triethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
3. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the D- and L-phenylalanine methyl ester standard in ethanol to achieve a final concentration of 0.3 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Instrumentation and Conditions
-
Install the LARIHC™ CF6-P column in the HPLC system.
-
Set the column oven temperature to 20 °C.[5]
-
Purge the HPLC system with the prepared mobile phase to ensure a stable baseline.
-
Set the flow rate to 1.0 mL/min.[5]
-
Set the UV detector wavelength to 254 nm.[5]
-
Set the injection volume to 5 µL.[5]
5. Analysis
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.
-
Calculate the resolution between the two enantiomeric peaks to assess the quality of the separation.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Derivatization of Methyl D-phenylalaninate for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Methyl D-phenylalaninate, a crucial step for its analysis by Gas Chromatography (GC). Due to the polar nature and low volatility of amino acid esters, derivatization is essential to produce thermally stable and volatile derivatives suitable for GC analysis. This document outlines two primary methods: a direct, achiral derivatization for analysis on a chiral column, and a chiral derivatization method to form diastereomers for analysis on a non-chiral column.
Method 1: Achiral Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for Chiral GC Column Analysis
This method involves the silylation of the primary amine group of this compound, rendering it amenable to GC analysis. The enantiomeric separation is then achieved using a chiral GC column.
Experimental Protocol
Materials:
-
This compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (B52724) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Magnetic stirrer and stir bar (optional)
-
Heating block or oven
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral GC column (e.g., Chirasil-L-Val)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a Reacti-Vial™.
-
Reagent Addition: Add 1 mL of anhydrous acetonitrile to the vial to dissolve the sample. To this solution, add 0.5 mL of MSTFA.[1]
-
Derivatization Reaction: Tightly cap the vial and heat the mixture at 70-80°C for 30 minutes in a heating block or oven.
-
Cooling and Sample Preparation for Injection: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC analysis. If necessary, the sample can be diluted with anhydrous acetonitrile prior to injection.
Logical Workflow for Achiral Derivatization
Quantitative Data
| Parameter | Value | Reference |
| GC Column | Chirasil-L-Val (or equivalent chiral column) | [2] |
| Injector Temperature | 250°C | General Practice |
| Detector Temperature | 280°C (FID) | General Practice |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 5°C/min to 200°C, hold 5 min | Representative |
| Carrier Gas | Helium | General Practice |
| Expected Elution Order | L-isomer before D-isomer on a Chirasil-L-Val column | [2] |
Note: Retention times are highly dependent on the specific instrument and column conditions and should be determined experimentally.
Method 2: Chiral Derivatization with N-Trifluoroacetyl-L-prolyl chloride (TFAPC) for Non-Chiral GC Column Analysis
This method utilizes a chiral derivatizing agent, N-trifluoroacetyl-L-prolyl chloride (TFAPC), to convert the enantiomers of this compound into diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.
Experimental Protocol
Materials:
-
This compound
-
N-Trifluoroacetyl-L-prolyl chloride (TFAPC) solution (e.g., in dichloromethane)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (B86663) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
GC system with FID or MS
-
Non-chiral GC column (e.g., DB-5 or HP-5)
Procedure:
-
Sample Preparation: Dissolve approximately 1-2 mg of this compound in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Derivatization Reaction: To the solution, add a molar excess of the TFAPC reagent solution. Then, add a small amount of triethylamine (approximately 1.2 equivalents relative to TFAPC) to act as an acid scavenger.
-
Reaction Conditions: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes with occasional vortexing. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, wash the organic layer with 1M HCl to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Sample Preparation for Injection: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate (B1210297) or dichloromethane) for GC analysis.
Logical Workflow for Chiral Derivatization
Quantitative Data
| Parameter | Value | Reference |
| GC Column | DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm) | General Practice |
| Injector Temperature | 250°C | General Practice |
| Detector Temperature | 280°C (FID) | General Practice |
| Oven Program | Initial: 150°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 10 min | Representative |
| Carrier Gas | Helium | General Practice |
| Expected Elution Order | N-TFA-L-prolyl-L-phenylalanine methyl ester before N-TFA-L-prolyl-D-phenylalanine methyl ester | General Observation |
Note: The elution order and retention times of the diastereomers should be confirmed using standards of the pure enantiomers.
Summary of Derivatization Methods
| Feature | Method 1: Achiral Derivatization (MSTFA) | Method 2: Chiral Derivatization (TFAPC) |
| Principle | Silylation of the amine group | Formation of diastereomers |
| GC Column Type | Chiral | Non-chiral |
| Derivatization Steps | One-step | Multi-step (reaction and work-up) |
| Reaction Conditions | Heating required | Room temperature reaction |
| Advantages | Simple, one-step procedure | Uses standard, less expensive GC columns |
| Considerations | Requires a specialized and more expensive chiral column | More complex and time-consuming derivatization procedure |
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl D-phenylalaninate, a crucial intermediate in the production of various pharmaceuticals, including anti-diabetic, anti-tumor, and anti-HIV drugs.[1] The protocols outlined below are based on established methods suitable for industrial production, focusing on efficiency, yield, and optical purity.
Introduction
This compound is a key chiral building block in organic synthesis. The primary challenge in its large-scale production lies in achieving high enantiomeric purity cost-effectively. Common industrial strategies involve the synthesis of a racemic mixture of DL-phenylalanine methyl ester, followed by a resolution step to isolate the desired D-enantiomer. This document details two robust methods for this purpose: Chemical Resolution using a chiral resolving agent and Enzymatic Resolution.
Overall Synthesis Workflow
The general approach for producing enantiomerically pure this compound on a large scale involves two main stages: esterification of racemic DL-phenylalanine and subsequent resolution of the resulting ester.
Caption: Workflow for Large-Scale Synthesis of this compound.
Method 1: Chemical Resolution via Diastereomeric Salt Formation
This method utilizes a chiral resolving agent, N-acetyl-D-phenylglycine, to selectively crystallize the D-enantiomer from a racemic mixture of phenylalanine methyl ester.[1] This approach is advantageous due to the availability and recoverability of the resolving agent, making it suitable for industrial applications.[1]
Experimental Protocol
Part A: Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride
A standard Fischer esterification is a common method for this step.
-
Reaction Setup: To a suitable reactor, add DL-Phenylalanine and methanol.
-
Catalysis: Cool the mixture in an ice bath and slowly add thionyl chloride or bubble hydrogen chloride gas to act as the catalyst.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Isolation: The resulting crude solid is DL-Phenylalanine methyl ester hydrochloride. It can be purified by recrystallization.
Part B: Chemical Resolution
-
Salt Formation: Dissolve DL-phenylalanine methyl ester (the free base, generated by neutralizing the hydrochloride salt) in water. Add N-acetyl-D-phenylglycine to this solution.[1]
-
pH Adjustment: Maintain the pH of the solution between 5 and 6.[1]
-
Crystallization: Stir the mixture in an ice bath for approximately 2 hours to facilitate the crystallization of the diastereomeric salt of N-acetyl-D-phenylglycine and D-phenylalanine methyl ester.[1]
-
Filtration: Filter the resulting crystalline salt and wash it with cold water.[1]
Part C: Isolation of this compound Hydrochloride
-
Salt Decomposition: Suspend the collected diastereomeric salt in water.
-
Acidification: Adjust the pH to approximately 2 with hydrochloric acid to break the salt.[1] This will precipitate the resolving agent, which can be recovered by filtration.
-
Extraction: Extract the aqueous filtrate containing the this compound with an organic solvent like dichloromethane.
-
Final Product: After drying and evaporating the organic solvent, add methanol and hydrochloric acid to the residue to obtain the crude this compound hydrochloride.[1]
-
Purification: Purify the final product by recrystallization from methanol to yield pure this compound hydrochloride.[1]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Resolving Agent:DL-Ester) | 0.75 : 1 | [1] |
| Reaction Temperature | -10 °C (for acetylation of resolving agent) | [2] |
| Resolution Time | 2 hours | [1] |
| Overall Yield | 81.2% | [1][2] |
| Optical Purity (ee) | 98.1% | [1][2] |
| Melting Point | 158.1–160.5°C | [1] |
Method 2: Enzymatic Resolution of N-Acetyl-DL-phenylalanine Methyl Ester
This method involves the stereoselective hydrolysis of N-acetyl-L-phenylalanine methyl ester from the racemic mixture by a serine proteinase, leaving the desired N-acetyl-D-phenylalanine methyl ester unreacted.[3] The unreacted D-enantiomer can then be isolated and deprotected.
Experimental Protocol
Part A: Preparation of N-acetyl-D,L-phenylalanine methyl ester
-
Reaction Setup: In a reactor, place N-acetyl-D,L-phenylalanine, methanol, and sulfuric acid.[3]
-
Reaction: Reflux the mixture for approximately 3 hours.[3]
-
Work-up: Remove the solvent under vacuum. Take up the resulting oily residue in ether.[3]
-
Washing: Wash the ether solution with 5% sodium bicarbonate and then with a saturated sodium chloride solution.[3]
-
Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under vacuum.[3]
-
Purification: Triturate the oily residue with petroleum ether, filter, and dry under vacuum to obtain N-acetyl-D,L-phenylalanine methyl ester as a white solid.[3][4]
Part B: Enzymatic Resolution
-
Enzyme Reaction: Create a slurry of N-acetyl-D,L-phenylalanine methyl ester in water. Adjust the pH to 7.5 with sodium hydroxide (B78521).[3]
-
Catalysis: Add a serine proteinase (e.g., subtilisin).[3][4] The enzyme will selectively hydrolyze the L-ester to N-acetyl-L-phenylalanine.
-
pH Control: Maintain the pH at 7.5 by the controlled addition of sodium hydroxide until the enzyme activity ceases (indicating the completion of the hydrolysis of the L-enantiomer).[3]
-
Extraction: Extract the reaction mixture with a solvent such as methylene (B1212753) chloride. This organic layer will contain the unreacted N-acetyl-D-phenylalanine methyl ester.[4] The aqueous layer contains the N-acetyl-L-phenylalanine.
Part C: Deprotection to obtain this compound
-
Hydrolysis: The isolated N-acetyl-D-phenylalanine methyl ester can be hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding this compound.
-
Isolation: Standard work-up procedures involving extraction and crystallization would then be used to isolate the final product, typically as its hydrochloride salt for better stability.
Quantitative Data
| Parameter | Value | Reference |
| Esterification Yield | 75% | [3][4] |
| Esterification Reflux Time | 3 hours | [3][4] |
| Resolution pH | 7.5 | [3] |
| Resolution Temperature | 20°C to 40°C | [4] |
| Yield of N-acetyl-D-ester | 97.6% (from resolution step) | [4] |
| Optical Purity of N-acetyl-D-ester | 98% | [4] |
Analytical Methods
For both protocols, quality control is essential. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is critical for determining the enantiomeric excess (optical purity) of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and purity of the intermediates and the final product.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[1]
-
Polarimetry: To measure the specific optical rotation, which is an indicator of enantiomeric purity.[5]
-
Titration: Assay determination via titration is a common quality control specification.[5]
Conclusion
The choice between chemical and enzymatic resolution for the large-scale synthesis of this compound will depend on factors such as cost of reagents and enzymes, equipment availability, and downstream processing capabilities. The chemical resolution method using N-acetyl-D-phenylglycine offers a high-yield, non-toxic solvent (water), and recoverable resolving agent.[1][2] The enzymatic method provides very high selectivity and operates under mild conditions, which can be advantageous.[4] Both methods, when optimized, are capable of producing high-purity this compound suitable for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 4. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 5. D-Phenylalanine methyl ester hydrochloride, 98% 25 g | Request for Quote [thermofisher.com]
Application Notes and Protocols: Reaction of Methyl D-phenylalaninate with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-acyl-Methyl D-phenylalaninates through the reaction of Methyl D-phenylalaninate with various acyl chlorides. This reaction is a fundamental transformation in medicinal chemistry and drug development, yielding compounds with a wide range of biological activities.
Introduction
N-acylation of amino acid esters, such as this compound, is a crucial step in the synthesis of peptidomimetics, chiral intermediates, and active pharmaceutical ingredients (APIs). The resulting N-acyl derivatives often exhibit enhanced pharmacological properties, including improved metabolic stability, cell permeability, and target-binding affinity. This document outlines the general reaction, provides specific experimental protocols, summarizes reaction data, and discusses the applications of these compounds in drug discovery.
General Reaction Scheme
The reaction of this compound with an acyl chloride proceeds via nucleophilic acyl substitution, typically under Schotten-Baumann conditions. The lone pair of electrons on the nitrogen atom of the amino ester attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the N-acyl-Methyl D-phenylalaninate product. A base is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Data Presentation: Reaction of this compound with Various Acyl Chlorides
The following table summarizes the reaction conditions and outcomes for the N-acylation of this compound with a selection of acyl chlorides.
| Acyl Chloride | Base | Solvent(s) | Reaction Time | Temperature | Yield (%) | Notes |
| Acetyl chloride | Sodium hydroxide (B78521) | Water/Organic (biphasic) | Not specified | Not specified | 75% (for D,L-ester) | The initial product is N-acetyl-D,L-phenylalanine methyl ester, which is then resolved.[1] |
| Benzoyl chloride | Triethylamine (B128534) / DMAP | Dichloromethane (B109758) | Not specified | Room Temperature | 85% | General method for N-benzoylation of amino acid esters. |
| Cinnamoyl chloride | Triethylamine | Dichloromethane | 3 days | Room Temperature | 83% | Specific protocol for N-cinnamoyl-L-phenylalanine methyl ester.[2] |
| 2-Thiophenecarbonyl chloride | DIPEA | Dichloromethane | Not specified | Not specified | Not specified | Used in the synthesis of antimycobacterial agents.[3] |
| Fatty Acid Chlorides (C2-C16) | Not specified | Not specified | Not specified | Not specified | Not specified | Fatty acylation enhances cellular localization.[4] |
Experimental Protocols
General Protocol for N-acylation of this compound (Schotten-Baumann Conditions)
This protocol is a generalized procedure based on the Schotten-Baumann reaction and can be adapted for various acyl chlorides.
Materials:
-
This compound hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Sodium hydroxide (NaOH) or Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound hydrochloride in a suitable solvent system. For a biphasic system, a mixture of water and an organic solvent like dichloromethane is used.
-
Addition of Base: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide or an organic base like triethylamine to neutralize the hydrochloride and deprotonate the amino group.
-
Addition of Acyl Chloride: While stirring vigorously, add the acyl chloride dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with the ice bath.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure N-acyl-Methyl D-phenylalaninate.
Mandatory Visualization
Reaction Workflow Diagram
Caption: General workflow for the synthesis of N-acyl-Methyl D-phenylalaninate.
Applications in Drug Development
N-acyl-Methyl D-phenylalaninate derivatives are valuable intermediates and final products in drug discovery and development. Their applications span various therapeutic areas:
-
Antifungal Agents: N-benzoyl amino acid and amino ester derivatives have shown promising antifungal activity.
-
Peptide Synthesis: These compounds serve as crucial building blocks in the synthesis of peptides and peptidomimetics. The N-acyl group can act as a protecting group or modulate the biological activity of the final peptide.
-
Pharmaceutical Intermediates: They are key intermediates in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents.
-
Enhanced Cellular Uptake: Fatty acylation of phenylalanine derivatives has been shown to enhance their localization within the cytoplasm, a desirable property for intracellular drug targets.[4]
By modifying the acyl group, researchers can fine-tune the physicochemical and pharmacological properties of these molecules to optimize their therapeutic potential.
References
- 1. WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester - Google Patents [patents.google.com]
- 2. N-Cinnamoyl-l-phenylalanine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acylation enhances cellular localization of dansylated phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl D-phenylalaninate Synthesis
Welcome to the technical support center for the synthesis of Methyl D-phenylalaninate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification. This reaction involves treating D-phenylalanine with methanol (B129727) in the presence of a strong acid catalyst. A common and highly effective variation is the in-situ generation of hydrochloric acid by adding acetyl chloride or thionyl chloride directly to the methanol solvent before introducing the amino acid.[1] This approach is favored for its simplicity and the high purity of the resulting hydrochloride salt.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[2] To improve the yield, you should focus on shifting the chemical equilibrium towards the product by:
-
Using a large excess of methanol: This acts as both a reactant and the solvent, driving the reaction forward according to Le Châtelier's principle.[2][3]
-
Ensuring anhydrous conditions: Water is a product of the reaction; its presence will inhibit the forward reaction. Use dry glassware and anhydrous methanol.
-
Effective water removal: For larger-scale reactions, using a Dean-Stark trap with a co-solvent like toluene (B28343) can effectively remove water as it forms.[3]
-
Optimizing catalyst concentration: Insufficient acid catalyst will result in a slow or incomplete reaction.
Q3: I've observed a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?
A3: This is likely 3,6-dibenzyl-2,5-piperazinedione, commonly known as a diketopiperazine (DKP). It forms from the intramolecular cyclization of two molecules of the amino acid ester.[4][5] DKP formation is a major side reaction that can significantly reduce your yield.[6] Prevention strategies include:
-
Maintaining a low pH: The reaction should be kept strongly acidic. The protonated N-terminal amino group is not nucleophilic and cannot participate in the cyclization reaction.
-
Controlling temperature: While heat is required, excessive temperatures during reaction or workup can promote DKP formation.
-
Immediate workup: Once the reaction is complete, proceeding with the acidic workup to form the stable hydrochloride salt can prevent DKP formation during storage or concentration.
Q4: How can I confirm the purity and identity of my this compound hydrochloride product?
A4: Standard analytical techniques are used:
-
Melting Point: The hydrochloride salt has a distinct melting point (approx. 158-162°C) which can be compared to literature values.[7]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure, showing characteristic peaks for the methyl ester group (~3.8 ppm), the alpha-proton (~4.3 ppm), and the aromatic protons (~7.3 ppm).[8]
-
Chiral HPLC or Polarimetry: To ensure no racemization has occurred during the synthesis, the optical purity should be checked. The specific rotation value can be compared to the literature.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of D-phenylalanine | 1. Insufficient acid catalyst.2. Reaction time too short or temperature too low.3. Presence of water in the reaction mixture. | 1. Ensure a molar excess of HCl (typically 1.1-1.5 equivalents) relative to the amino acid.2. Monitor the reaction by TLC. Increase reflux time if starting material persists.3. Use anhydrous methanol and dry all glassware thoroughly. |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of impurities (e.g., DKP, unreacted starting material).2. Residual solvent or water.3. Incorrect pH during workup; free base is an oil. | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether).2. Ensure the product is thoroughly dried under vacuum.3. Confirm the final product is the hydrochloride salt. Acidify the filtrate with HCl gas or concentrated HCl if necessary.[7] |
| Significant Loss of Product During Workup | 1. Premature neutralization of the product.2. Product is partially soluble in the aqueous phase during extraction.3. DKP formation during neutralization step. | 1. Do not neutralize the reaction mixture with a base until after the ester has been extracted into an organic solvent. The free base is more soluble in organic solvents.2. Perform multiple extractions (e.g., 3x) with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to ensure complete recovery.[9]3. Keep the temperature low (ice bath) during neutralization with sodium bicarbonate and perform the extraction quickly. |
| Loss of Optical Purity (Racemization) | 1. Exposure to strong basic conditions during workup.2. Prolonged heating at very high temperatures. | 1. Avoid using strong bases like NaOH or KOH for neutralization. Use a mild base like saturated sodium bicarbonate solution.[9]2. Perform the reaction at the reflux temperature of methanol and avoid unnecessary, prolonged heating. |
Experimental Protocols
Key Experiment: Fischer Esterification using Acetyl Chloride
This protocol describes a common and reliable method for synthesizing this compound hydrochloride.
Materials:
-
D-phenylalanine
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous methanol (approx. 10 mL per 1 g of D-phenylalanine). Cool the flask in an ice bath.[1]
-
Acid Catalyst Generation: Slowly add acetyl chloride (1.2 equivalents) dropwise to the cold methanol via the dropping funnel. This reaction is exothermic and generates HCl gas in situ. Stir for 15 minutes.[1]
-
Addition of Amino Acid: Add D-phenylalanine (1.0 equivalent) to the acidic methanol solution.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C). Maintain reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.[1]
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup & Extraction:
-
Dissolve the resulting residue in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[7][10]
-
-
Product Isolation:
-
Filter the dried organic solution and remove the solvent under reduced pressure to yield the free base (this compound) as an oil.
-
To form the hydrochloride salt, dissolve the oil in a minimal amount of anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in an ether solution.
-
The white, crystalline this compound hydrochloride will precipitate.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
The following table summarizes typical outcomes based on adjustments to the Fischer esterification protocol.
| Catalyst (eq.) | Alcohol (Solvent) | Time (h) | Temperature (°C) | Typical Yield (%) | Notes |
| 1.2 eq. HCl | 10-fold excess MeOH | 5 | 65 (Reflux) | 85-95% | Standard, optimized conditions. |
| 0.1 eq. H₂SO₄ | 10-fold excess MeOH | 12 | 65 (Reflux) | 70-80% | Slower reaction time compared to HCl method. |
| 1.2 eq. HCl | 3-fold excess MeOH | 5 | 65 (Reflux) | 60-70% | Reduced yield due to less favorable equilibrium.[3] |
| 1.2 eq. HCl | 10-fold excess MeOH | 5 | 65 (Reflux) + H₂O removal | >95% | Use of a Dean-Stark trap maximizes yield.[3] |
Visualizations
Experimental Workflow Diagram
This diagram illustrates the general workflow for the synthesis and purification of this compound hydrochloride.
References
- 1. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 6. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Methyl D-phenylalaninate Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Methyl D-phenylalaninate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are:
-
Chemical Resolution: This technique involves the formation of diastereomeric salts using a chiral resolving agent. It is a widely used method for large-scale enantiomeric separation.[1]
-
Recrystallization: This is a common technique used to purify the crude product, often after chemical resolution or synthesis.[1][2]
-
Chromatography: High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are effective for separating enantiomers and achieving high purity, particularly for analytical purposes.[3][4]
Q2: What are the potential impurities in a this compound product?
A2: Common impurities can include:
-
L-phenylalanine methyl ester: The opposite enantiomer is the most common impurity when starting from a racemic mixture.
-
Unreacted starting materials: Such as D-phenylalanine or reagents from the esterification process.
-
Byproducts of the synthesis: Depending on the synthetic route, various side-products may be present.
-
Resolving agent: Residual chiral resolving agent may remain after diastereomeric salt formation.
Q3: How can I assess the enantiomeric purity of my this compound sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful analytical techniques to determine the enantiomeric excess (% ee) of your product.[3][5] These methods can separate and quantify the D- and L-enantiomers.
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete reaction during synthesis. | Before purification, ensure the initial synthesis of this compound has gone to completion using techniques like TLC or NMR. |
| Loss of product during extraction. | Ensure the pH is appropriately adjusted during aqueous extractions to minimize the solubility of the product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Suboptimal recrystallization conditions. | Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. Avoid using an excessive volume of solvent. Cool the solution slowly to maximize crystal formation. |
| Poor diastereomeric salt formation. | The choice of resolving agent is critical. Ensure the resolving agent and your product form a sparingly soluble diastereomeric salt under the chosen conditions. Screen different resolving agents if necessary.[1] |
| Product degradation. | This compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Minimize exposure to harsh conditions and high temperatures. |
Low Enantiomeric Purity
| Potential Cause | Troubleshooting Step |
| Inefficient chemical resolution. | The molar ratio of the resolving agent to the racemic mixture can impact the efficiency of the resolution. Optimize this ratio.[1] Ensure the diastereomeric salt is thoroughly washed to remove the soluble diastereomer. |
| Incomplete separation in chromatography. | Optimize the chromatographic method. For HPLC or UPC², adjust the mobile phase composition, flow rate, and column temperature.[3][4] Ensure the column is not overloaded. |
| Racemization of the product. | Exposure to harsh basic conditions can cause epimerization at the chiral center.[5] Maintain neutral or mildly acidic conditions where possible during workup and purification. |
| Contamination with the L-enantiomer. | If the starting material for a non-racemic synthesis was not enantiomerically pure, the final product will also be contaminated. Ensure the enantiomeric purity of your starting materials. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Methanol[1]
-
Ethyl acetate/Ethanol mixture (e.g., 95:5)[2]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., methanol (B129727) or an ethyl acetate/ethanol mixture) to dissolve the solid completely.[1][2]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Chiral Separation by UPC²
This protocol is based on a method for the chiral separation of D- and L-phenylalanine methyl esters using UPC².[3]
Instrumentation and Consumables:
-
System: ACQUITY UPC² with photodiode array (PDA) detection
-
Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol with 0.1% NH₄OH
-
Sample: Dissolved in isopropanol (B130326) with 0.1% triethanolamine
Chromatographic Conditions:
| Parameter | Value |
| Column Temperature | 40 °C |
| Mobile Phase Composition | 90% A, 10% B (Isocratic) |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 2500 psi |
| Detection Wavelength | 210 nm |
| Injection Volume | 4 µL |
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Set up the UPC² system with the specified column and conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
The D- and L-enantiomers will be separated and can be quantified based on their peak areas.
Visualizations
General Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. waters.com [waters.com]
- 4. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl D-phenylalaninate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Methyl D-phenylalaninate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Fischer esterification?
A1: The most prevalent impurities include:
-
Unreacted D-phenylalanine: Due to the equilibrium nature of the Fischer esterification, some starting material may remain.[1][2][3][4]
-
L-phenylalanine methyl ester: This enantiomeric impurity is present if the starting material is a racemic or enantiomerically impure mixture of phenylalanine.[5]
-
Diketopiperazine: A cyclic dipeptide that can form from the self-condensation of two D-phenylalanine methyl ester molecules, especially at elevated temperatures.
-
By-products from side reactions: Depending on the acid catalyst and reaction conditions, other minor impurities may form. For instance, if thionyl chloride is used as the catalyst with methanol (B129727), dimethyl sulfite (B76179) could be a potential by-product.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To reduce impurity formation:
-
Use a large excess of methanol: This shifts the reaction equilibrium towards the product side, increasing the conversion of D-phenylalanine.[1][2][3][4]
-
Control the reaction temperature: While heating is necessary to drive the reaction, excessive temperatures can promote the formation of diketopiperazine and other degradation products. Refluxing at the boiling point of methanol is a common practice.
-
Use an effective acid catalyst: Strong acids like sulfuric acid, hydrochloric acid (generated from thionyl chloride or as a solution), or p-toluenesulfonic acid are typically used to catalyze the reaction.[1][2]
-
Ensure anhydrous conditions: Water is a product of the reaction, and its presence will shift the equilibrium back towards the reactants. Using dry reagents and glassware is crucial. Some methods employ a Dean-Stark apparatus to remove water as it forms.[1][2]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The Fischer esterification is a reversible reaction. To drive it to completion, use a large excess of the alcohol (methanol) and an effective acid catalyst.[1][2][3][4] Removing the water formed during the reaction, for example with a Dean-Stark trap, can also significantly improve the yield.[1][2]
-
Product loss during workup: Ensure proper phase separation during extractions and minimize transfers to avoid mechanical losses. Back-extraction of the organic layer can help recover any dissolved product.
-
Sub-optimal reaction time: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time.
-
Hydrolysis of the ester: During the workup, exposure to aqueous acidic or basic conditions for prolonged periods can hydrolyze the ester back to the carboxylic acid. Neutralize the reaction mixture promptly and proceed with the extraction.
Troubleshooting Guides
Issue 1: Presence of Unreacted D-phenylalanine in the Final Product
-
Symptom: A polar spot corresponding to D-phenylalanine is observed on the TLC plate of the purified product. The ¹H NMR spectrum may show broad peaks characteristic of the amino acid.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increase the molar excess of methanol and/or the amount of acid catalyst in subsequent reactions. Consider extending the reaction time.
-
Purification:
-
Recrystallization: Unreacted D-phenylalanine is generally less soluble in non-polar organic solvents than the ester. Recrystallization from a suitable solvent system, such as methanol/ether or ethyl acetate (B1210297)/hexanes, can effectively remove it.
-
Aqueous Wash: During the workup, a wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the unreacted acidic starting material from the organic layer.
-
-
Issue 2: Enantiomeric Impurity (L-phenylalanine methyl ester) Detected
-
Symptom: Chiral HPLC analysis shows the presence of the undesired L-enantiomer, resulting in a low enantiomeric excess (ee).[6]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the D-phenylalanine used as the starting material has a high enantiomeric purity.
-
Chiral Resolution: If starting with a racemic mixture (DL-phenylalanine), a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-acetyl-D-phenylglycine, followed by separation through crystallization.[5]
-
Preparative Chiral Chromatography: For small-scale purification, preparative chiral HPLC can be used to separate the enantiomers.
-
Data Presentation
Table 1: Typical Yield and Purity of this compound After Purification
| Purification Method | Starting Material | Typical Yield | Optical Purity (ee) | Reference |
| Recrystallization (from Methanol) | DL-phenylalanine methyl ester (after resolution) | 81.2% | 98.1% | [5] |
| Recrystallization (from EtOAc/EtOH) | L-phenylalanine | 97% (for L-enantiomer) | >99% | [7] |
Note: The yield for the L-enantiomer is provided as a representative example of high-yield Fischer esterification.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Fischer Esterification
This protocol is adapted for the L-enantiomer but is directly applicable to the D-enantiomer by starting with D-phenylalanine.[7]
-
Reaction Setup: Suspend D-phenylalanine (e.g., 10 g, 1 equivalent) in methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (e.g., 1.5 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours. The mixture should become a clear solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude solid product from a mixture of ethyl acetate and ethanol (B145695) (e.g., 95:5) to obtain pure this compound hydrochloride as a white crystalline solid.[7]
Protocol 2: Chiral Resolution of DL-phenylalanine methyl ester
This protocol describes the resolution of a racemic mixture to obtain the D-enantiomer.[5]
-
Salt Formation: Dissolve DL-phenylalanine methyl ester and N-acetyl-D-phenylglycine (the resolving agent) in an appropriate solvent (e.g., aqueous methanol).
-
Crystallization: Cool the solution to induce the crystallization of the diastereomeric salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester, which is less soluble.
-
Isolation of D-enantiomer: The more soluble diastereomeric salt of the D-enantiomer will remain in the mother liquor. Isolate the mother liquor and treat it with acid to break the salt and liberate the free this compound.
-
Purification: Purify the crude this compound by recrystallization from methanol to yield the pure product.[5]
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Yield in Synthesis
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Solid-Phase Peptide Synthesis with Hindered Amino Acids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the solid-phase synthesis of peptides containing sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes some amino acids "hindered" and difficult to couple in SPPS?
A1: Sterically hindered amino acids possess bulky side chains (e.g., Val, Ile, Thr) or substitution on the α-carbon (e.g., α-aminoisobutyric acid, Aib) or the amide nitrogen (e.g., N-methylated amino acids).[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down or preventing peptide bond formation.[1][3] Furthermore, the growing peptide chain itself can fold or aggregate on the resin, further blocking the reaction site.[3][4]
Q2: My standard coupling protocol using DCC/DIC is failing for a hindered amino acid. What should I do?
A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough to overcome the steric hindrance associated with difficult amino acids.[3] It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are generally more effective for these challenging couplings as they form highly reactive activated esters.[3][4]
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
A3: For difficult couplings, reagents that generate highly reactive OAt or Oxyma active esters are preferred.[3] HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[5][6] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents and offer a safer alternative as they are not based on potentially explosive compounds.[7][8] For extremely hindered amino acids, such as α,α-disubstituted ones, converting the carboxylic acid to an amino acid fluoride (B91410) can be a very effective strategy.[7]
Q4: I've switched to a stronger coupling reagent like HATU, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, several other parameters can be optimized:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[3]
-
Increase Reaction Time: Extend the coupling time significantly, for example, from 1-2 hours to 4-6 hours or even overnight.[4]
-
Elevated Temperature: Cautiously increasing the reaction temperature to 35-50°C can enhance the reaction rate. Microwave-assisted SPPS can also be beneficial in this regard.[2][4] However, higher temperatures can increase the risk of racemization, so this should be done with care.[4]
-
Solvent Choice: While DMF is a common solvent, NMP can be a better choice for aggregating or poorly solvated peptides due to its superior solvating properties.[9] A mixture of DMF and DCM may also improve resin swelling.[4]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (e.g., 0.5 M) to the coupling mixture can help disrupt secondary structures and improve solvation, thereby reducing peptide aggregation.[4]
Q5: What is peptide aggregation and how can I minimize it during the synthesis of sequences with hindered amino acids?
A5: Peptide aggregation occurs when the growing peptide chains on the solid support interact with each other, forming secondary structures that make the N-terminal amine inaccessible for the next coupling reaction.[10] This is particularly common in sequences containing hydrophobic or sterically hindered residues. To minimize aggregation, you can:
-
Use resins with good swelling properties like PEG-modified polystyrene resins.[11]
-
Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides to disrupt secondary structure formation.[12]
-
Use a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) which has been shown to be effective for synthesizing hydrophobic peptides.[13]
-
Add chaotropic salts to the coupling reaction.[4]
Troubleshooting Guide
This guide addresses specific issues encountered during the solid-phase synthesis of peptides containing hindered amino acids.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.[4] | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, COMU, or PyBOP.[4][5] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[3] 3. Increase reaction time and/or temperature: Extend the coupling time to 4-6 hours or overnight. Cautiously increase the temperature to 35-40°C.[4] |
| Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive.[4] | 1. Ensure you are using fresh, high-quality coupling reagents and anhydrous solvents.[4] 2. Pre-activate the amino acid for a sufficient amount of time before adding it to the resin.[5] | |
| Peptide Aggregation: The growing peptide chain is aggregated on the resin, blocking the N-terminus.[4] | 1. Use chaotropic salts: Add LiCl (0.5 M) to the coupling mixture.[4] 2. Change the solvent system: Use NMP or a mixture of DMF and DCM.[4][9] 3. Incorporate backbone protection: Use Hmb-protected amino acids or pseudoproline dipeptides.[12] | |
| Low Yield of Final Peptide | Cumulative Incomplete Couplings: Multiple incomplete coupling steps throughout the synthesis. | 1. Carefully monitor each coupling step using the Kaiser test and perform double coupling whenever necessary.[5] 2. Optimize the coupling protocol for each hindered amino acid in the sequence. |
| Premature Cleavage from Resin: The linkage to the resin is not stable enough for the extended reaction times or higher temperatures required for hindered couplings. | 1. Choose a more stable resin, such as a 2-chlorotrityl chloride resin for C-terminal acids, which is more resistant to acid-catalyzed cleavage.[14] | |
| Racemization | High Temperature or Prolonged Reaction Time: These conditions can lead to the loss of stereochemical integrity.[4] | 1. If using elevated temperatures, monitor the reaction closely and use the minimum time necessary. 2. The choice of base can influence racemization; less hindered bases like collidine may be preferable to DIPEA in some cases.[15] |
| Strong Activating Reagent: Highly reactive coupling reagents can sometimes increase the risk of racemization. | 1. Ensure the presence of an additive like Oxyma Pure, which can suppress racemization.[7][8] |
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Amino Acid using HATU
-
Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
First Coupling:
-
In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the resin-containing vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for completion. If the test is negative (yellow beads), proceed to the washing step. If positive (blue beads), proceed to the second coupling.
-
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 times).
-
Second Coupling (if necessary):
-
Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.
-
Agitate for another 1-2 hours.
-
Perform a Kaiser test.
-
-
Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next deprotection cycle.
Protocol 2: Coupling of an Extremely Hindered Amino Acid using an Acyl Fluoride
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent).[7]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[3]
-
-
Coupling Reaction:
-
Add the in situ generated acyl fluoride solution to the deprotected resin.
-
Add a non-nucleophilic base such as DIPEA (2 equivalents).
-
Agitate the mixture at room temperature. Reaction times can be significantly longer for these couplings, so monitor progress carefully.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DCM, followed by DMF.
Visualizations
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
Caption: Activation pathways for common coupling reagents in SPPS.
References
- 1. scienmag.com [scienmag.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. mesalabs.com [mesalabs.com]
Technical Support Center: Optimizing Coupling Conditions for Bulky Amino Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acid esters.
Troubleshooting Guide
Q1: My coupling reaction with a bulky amino acid (e.g., Val, Ile, Aib) is slow or incomplete. What is the primary cause and what should I do first?
A1: The primary cause of slow or incomplete coupling with bulky amino acids is steric hindrance. The large side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
Initial Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for sterically hindered couplings. Upgrading to a more powerful aminium/uronium or phosphonium (B103445) salt-based reagent is the most critical first step. Reagents like HATU, HCTU, and COMU are highly recommended.[1]
-
Increase Reaction Time: Hindered couplings naturally require longer reaction times. Monitor the reaction progress using a qualitative test (e.g., ninhydrin (B49086) test) and allow the reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) before considering the coupling to have failed.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier. However, be cautious as elevated temperatures can also increase the risk of racemization.
Q2: I've switched to HATU, but my coupling is still not reaching completion. What are my next steps?
A2: If a powerful coupling reagent alone is insufficient, several other parameters can be optimized.
Advanced Troubleshooting Strategies:
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent. This is a very effective method to drive the reaction to completion.
-
Change the Solvent: The choice of solvent is crucial for resin swelling and solvation of the peptide chain. If you are using Dichloromethane (DCM), switching to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can significantly improve coupling efficiency by reducing peptide aggregation.[2][3] For particularly difficult sequences, a mixture of solvents or the addition of chaotropic salts can be beneficial.
-
Use Acyl Fluoride (B91410) Chemistry: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids (e.g., Aib), converting the amino acid to its acyl fluoride in situ can be a highly effective strategy.[4] Reagents like TFFH can be used for this purpose.
Q3: I am observing significant epimerization (racemization) in my final product. How can I minimize this side reaction?
A3: Epimerization is a common side reaction, especially with prolonged reaction times, elevated temperatures, and the use of strong bases.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent and Additive: Reagents that form OAt esters (from HATU) are generally associated with lower racemization rates compared to those that form OBt esters (from HBTU).[1][5] The addition of additives like Oxyma Pure® can also suppress epimerization.[4]
-
Base Selection: The choice and amount of base can significantly impact racemization. Use the weakest base necessary to facilitate the reaction. For instance, N-methylmorpholine (NMM) is a weaker base than N,N-diisopropylethylamine (DIPEA) and may be preferred in sensitive couplings.[4][6] In some cases, a hindered base like 2,4,6-collidine is recommended.[4]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin. Prolonged pre-activation can increase the risk of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.
-
Lower Reaction Temperature: If possible, perform the coupling at a lower temperature (e.g., 0°C or room temperature) to reduce the rate of epimerization.
Frequently Asked Questions (FAQs)
Q: Which amino acids are considered "bulky" or "sterically hindered"?
A: Sterically hindered amino acids include those with large or branched side chains at the β-carbon, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr). α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) and N-methylated amino acids are also considered highly hindered.
Q: Are there any coupling reagents I should avoid for bulky amino acids?
A: While they have their uses in peptide synthesis, simple carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) without additives are generally not recommended for coupling sterically hindered amino acids due to their lower reactivity and the increased risk of side reactions.[7]
Q: How does the choice of solvent affect coupling efficiency?
A: The solvent plays a critical role in swelling the solid-phase resin and solvating the growing peptide chain. Poor solvation can lead to peptide aggregation, making the N-terminal amine inaccessible. DMF and NMP are generally superior to DCM for solvating polar peptide backbones and disrupting aggregation, leading to improved coupling yields.[2][3]
Q: What is the difference between aminium/uronium and phosphonium-based coupling reagents?
A: Both are highly effective classes of coupling reagents. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP) activate the carboxylic acid to form highly reactive esters. A potential side reaction with aminium/uronium reagents is guanidinylation of the N-terminal amine if the coupling reagent is used in excess.[2] Phosphonium reagents do not cause this side reaction.[8]
Q: When should I consider using a "double coupling" strategy?
A: A double coupling should be considered whenever you are working with known difficult couplings, such as coupling a bulky amino acid onto another bulky residue, or when a qualitative test (e.g., ninhydrin) indicates an incomplete reaction after a standard coupling time.
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium | Very High | Low | Highly efficient due to OAt ester formation; slight excess of amino acid recommended to avoid guanidinylation.[1][5] |
| HCTU | Aminium/Uronium | Very High | Low | Often comparable to HATU in efficiency; based on less explosive 6-Cl-HOBt.[1][9] |
| COMU | Aminium/Uronium | Very High | Low | Based on OxymaPure, offering a better safety profile than HOBt/HOAt-based reagents.[5][9] |
| PyBOP | Phosphonium | High | Low | Good efficiency; avoids guanidinylation side reactions.[1][10] |
| HBTU | Aminium/Uronium | High | Moderate | A widely used and effective reagent, but generally less reactive than HATU/HCTU.[1][5] |
| DIC/Oxyma | Carbodiimide + Additive | Moderate to High | Low | A cost-effective and safer alternative that shows good performance, especially for Aib couplings.[3] |
Disclaimer: The relative efficiencies and racemization risks are compiled from multiple literature sources. Performance can vary based on the specific amino acid sequence, solvent, base, and reaction conditions.
Table 2: Influence of Solvent on Average Coupling Yields in a Difficult Sequence
| Solvent | Average Coupling Yield (%) |
| DMF | 99.5% |
| DMA | 98.0% |
| DMSO | 91.8% |
| NMP | 78.1% |
Data adapted from a study on the synthesis of CGRP(8-37). The results highlight the critical role of the solvent in achieving high coupling efficiency, with DMF providing the best outcome in this specific case.
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Amino Acid
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.
-
Confirm reaction completion with a negative ninhydrin test.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.
-
Add Cyanuric fluoride (0.5 equivalents) and pyridine (B92270) (1.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-2 hours, monitoring for completion.
-
Wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Methyl D-phenylalaninate in Peptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Methyl D-phenylalaninate in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help mitigate common side reactions and optimize synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The two primary side reactions encountered when using this compound are:
-
Epimerization/Racemization: This is the conversion of the desired D-phenylalanine stereocenter to the L-phenylalanine form, resulting in a diastereomeric impurity in the final peptide. This loss of stereochemical integrity can significantly impact the biological activity of the peptide.[1]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide ester, leading to the formation of a stable six-membered ring.[2] This reaction cleaves the dipeptide from the resin, resulting in a loss of yield and the formation of truncated peptide sequences.[2]
Q2: What is the primary mechanism of epimerization for this compound during peptide coupling?
Epimerization of N-acyl amino acids, including phenylalanine derivatives, can occur through two main mechanisms:
-
Oxazolone (B7731731) Formation: The activated carboxyl group of the N-protected D-phenylalanine can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component of the coupling reaction can open the ring to form both the D- and L-diastereomers.[1]
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid ester to form an enolate intermediate, which can then be protonated to yield either the D or L form.[1]
Q3: Why is diketopiperazine formation a concern with this compound?
Diketopiperazine formation is a significant side reaction, particularly in solid-phase peptide synthesis (SPPS), when a dipeptide with a C-terminal ester, such as this compound, is formed. After the removal of the N-terminal protecting group of the second amino acid, the free amine can nucleophilically attack the C-terminal methyl ester of the D-phenylalanine. This intramolecular cyclization releases the dipeptide from the resin as a diketopiperazine.[2] The stability of the resulting six-membered ring provides a strong thermodynamic driving force for this reaction.[2]
Troubleshooting Guide
Problem 1: My final peptide product shows a significant diastereomeric impurity, suggesting epimerization of the D-phenylalanine residue.
-
Potential Cause: The coupling conditions are promoting racemization. This can be due to an overly strong base, a highly activating coupling reagent, or elevated temperatures.[3]
-
Recommended Solutions:
-
Choice of Coupling Reagent and Additive: Employ coupling reagents known for low racemization potential. Uronium/aminium salt-based reagents like HBTU and HATU, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are generally preferred.[4] Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also be effective.[3]
-
Base Selection: Use a weaker, sterically hindered base. Subsituting a strong base like N,N-diisopropylethylamine (DIEA) with a weaker, more hindered base such as 2,4,6-collidine (lutidine) can significantly reduce epimerization.[3]
-
Temperature Control: Perform the coupling reaction at a lower temperature. Activation can be initiated at 0°C, followed by a gradual warming to room temperature. For microwave-assisted synthesis, reducing the temperature can limit racemization.[3]
-
Minimize Pre-activation Time: Long pre-activation times of the amino acid before addition to the resin can increase the risk of oxazolone formation and subsequent racemization.
-
Problem 2: The yield of my target peptide is low, and I have identified a significant amount of a diketopiperazine byproduct.
-
Potential Cause: The dipeptide containing the C-terminal this compound is prone to cyclization. This is especially problematic after the deprotection of the N-terminus of the second amino acid.
-
Recommended Solutions:
-
Immediate Coupling of the Third Amino Acid: After the deprotection of the dipeptide on the resin, immediately proceed with the coupling of the third amino acid. Minimizing the time the free N-terminal amine of the dipeptide is exposed reduces the opportunity for intramolecular cyclization.
-
Use of N-α-Protected Dipeptides: In some cases, coupling a pre-formed, N-α-protected dipeptide (e.g., Fmoc-Xaa-D-Phe-OH) can circumvent the formation of the reactive dipeptide ester intermediate on the resin.
-
Choice of Resin and Linker: While less common for methyl esters, the choice of resin and linker can influence the rate of DKP formation. For C-terminal acids, more acid-labile linkers can sometimes reduce DKP formation by allowing for milder cleavage conditions.
-
Quantitative Data on Side Reactions
While extensive quantitative data specifically for this compound is limited in the literature, the following tables provide data for related phenylalanine derivatives, offering valuable insights into the factors influencing side reactions.
Table 1: Influence of Base on the Racemization of N-Acetyl-L-phenylalanine during TBTU-mediated Amidation
| Entry | Base (equiv.) | Temperature (°C) | Time (h) | L:D Ratio |
| 1 | DIPEA (2) | rt | 16 | 13:87 |
| 2 | DIPEA (2) | rt | 3 | 14:86 |
| 3 | DIPEA (1) | rt | 16 | 15:85 |
| 4 | Pyridine (B92270) (2) | rt | 16 | 62:38 |
| 5 | Pyridine (1) | rt | 16 | 65:35 |
| 6 | 2,6-Lutidine (2) | rt | 16 | 32:68 |
| 7 | 2,6-Lutidine (1) | rt | 16 | 33:67 |
Data adapted from a study on the amidation of N-acetyl-l-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-d-glucosamine using TBTU as the coupling agent.[5] This table illustrates the significant impact of the base on the stereochemical outcome, with the less basic pyridine showing a lower degree of racemization compared to DIPEA and 2,6-lutidine.
Table 2: Diketopiperazine Formation for Fmoc-Pro-Pro-Ser-resin in DMF
| Time (h) | DKP Formation (%) |
| 0 | 0 |
| 24 | ~0.5 |
| 48 | ~1.0 |
| 96 | ~1.5 |
Data from a study on the stability of an Fmoc-protected tripeptide resin in DMF at room temperature.[6] This demonstrates the time-dependent nature of DKP formation even during storage in a common peptide synthesis solvent.
Experimental Protocols
Protocol 1: Minimized Epimerization Coupling of an N-Fmoc-Amino Acid to a Resin-Bound Peptide with a C-terminal D-phenylalanine Methyl Ester
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).
-
Coupling: a. In a separate vessel, dissolve the N-Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF. b. Add 2,4,6-collidine (6 equivalents) to the activation mixture and allow it to pre-activate for no more than 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Visualizing Side Reaction Pathways and Mitigation Strategies
Caption: Mechanisms of epimerization for N-acyl phenylalanine methyl ester.
Caption: Pathway of Diketopiperazine (DKP) formation from a dipeptide methyl ester on resin.
Caption: Logical workflow for troubleshooting side reactions of this compound.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl D-phenylalaninate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl D-phenylalaninate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester bond. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺) and results in the formation of D-phenylalanine and methanol (B129727).
Q2: At what pH is this compound most stable?
A2: Based on studies of the closely related L-phenylalanine methyl ester, maximal stability is observed at approximately pH 3.[1] At this pH, the rate of acid-catalyzed hydrolysis is at a minimum.
Q3: What are the expected degradation products of this compound in an acidic solution?
A3: The main degradation products from the acid-catalyzed hydrolysis of this compound are D-phenylalanine and methanol.
Q4: Can high temperatures accelerate the degradation of this compound in acidic solutions?
A4: Yes, an increase in temperature will significantly accelerate the rate of hydrolysis. It is generally recommended to conduct initial forced degradation studies at room temperature and then elevate the temperature (e.g., 50-60°C) if no significant degradation is observed.[2]
Q5: How can I monitor the degradation of this compound?
A5: The most common and effective method for monitoring the degradation of this compound and quantifying the parent compound and its primary degradant (D-phenylalanine) is High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing for this compound or D-phenylalanine | Secondary interactions with residual silanol (B1196071) groups on the HPLC column packing. | - Operate the mobile phase at a lower pH (e.g., 2-3) to suppress silanol ionization.[3]- Use a highly deactivated (end-capped) column.[3]- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%). |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis.- If the column is old, replace it. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit).- Precipitation of buffer in the mobile phase. | - Replace the guard column or filter.- Back-flush the column (if recommended by the manufacturer).- Ensure the mobile phase components are fully dissolved and compatible. |
| Poor Resolution Between this compound and D-phenylalanine | - Inappropriate mobile phase composition.- Unsuitable HPLC column. | - Optimize the mobile phase, for instance by adjusting the organic modifier concentration or pH.- Consider a different column chemistry, such as a polar-embedded phase or a chiral stationary phase if enantiomeric separation is also required. |
Experimental Stability Study Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No Degradation Observed in Forced Degradation Study | - The stress conditions are too mild. | - Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., to 50-70°C).- Extend the duration of the study.[2] |
| Too Much Degradation (>20%) | - The stress conditions are too harsh. | - Decrease the acid concentration.- Lower the temperature.- Reduce the exposure time.[2] |
| Poor Mass Balance | - Formation of non-UV active or volatile degradation products.- Degradation products are not being eluted from the HPLC column. | - Use a mass-sensitive detector (e.g., mass spectrometry) to identify potential non-UV active products.- Modify the HPLC method to ensure all degradation products are eluted (e.g., by extending the gradient). |
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Typical Conditions | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 24 hours to 7 days |
| Temperature | Elevated Temperature | 40°C - 70°C | As required |
Note: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] Conditions should be adjusted to reach this target.
Experimental Protocols
Protocol 1: Forced Acidic Degradation of this compound
Objective: To induce and study the degradation of this compound under acidic conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile (B52724)
-
Volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound hydrochloride in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Prepare a parallel sample using 1 M HCl.
-
-
Incubation:
-
Keep one set of samples at room temperature and another set in a heating block or water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
Neutralization: Before HPLC analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. For example, add 1 mL of 0.1 M NaOH to 1 mL of the 0.1 M HCl stressed sample.
-
Analysis: Analyze the samples by HPLC according to Protocol 2.
Protocol 2: HPLC Method for Quantification of this compound and D-phenylalanine
Objective: To separate and quantify this compound and its primary degradation product, D-phenylalanine.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/PDA detector |
| Column | Phenomenex Lux-3u Cellulose-2 (150 x 4.6 mm) or equivalent chiral column for enantiomeric purity, or a standard C18 column (e.g., 250 x 4.6 mm, 5 µm) for general stability testing. |
| Mobile Phase | Isocratic flow of 15% acetonitrile containing 0.1% formic acid and 85% water containing 0.1% formic acid.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a stock solution of D-phenylalanine reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a mixed standard solution containing both compounds.
-
-
Sample Preparation: Dilute the neutralized samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound and D-phenylalanine in the samples by comparing the peak areas with those of the reference standards.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Stability of Methyl D-phenylalaninate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl D-phenylalaninate, focusing on its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound, which is buffered at a basic pH, is showing a decrease in the parent compound concentration over time. What is the likely cause?
A1: The most probable cause of degradation for this compound in a basic solution is hydrolysis of the methyl ester.[1] This reaction is catalyzed by hydroxide (B78521) ions, leading to the formation of D-phenylalanine and methanol. The rate of this degradation is dependent on the pH and temperature of the solution.
Q2: I observe the formation of a new peak in my chromatogram during the stability testing of this compound under basic conditions. How can I identify this degradation product?
A2: The primary degradation product under basic conditions is expected to be D-phenylalanine. To confirm this, you can compare the retention time of the new peak with a standard of D-phenylalanine using the same chromatographic method. Further characterization using mass spectrometry (MS) would show a molecular ion corresponding to the mass of D-phenylalanine.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of this compound. A reverse-phase C18 column is typically suitable. The method should be stability-indicating, meaning it can separate the parent compound from its degradation products and any other impurities.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is crucial to control the pH of your solution. This compound is most stable at a pH of around 3.[2] If your experimental conditions require a basic pH, it is advisable to work at the lowest possible basic pH and temperature to slow down the rate of hydrolysis. Preparing solutions fresh and storing them at low temperatures (2-8 °C) when not in use can also help.[3]
Q5: Are there any other potential degradation pathways for this compound under basic conditions besides ester hydrolysis?
A5: While ester hydrolysis is the most significant degradation pathway in basic solutions, other reactions like racemization (conversion of the D-isomer to the L-isomer) could potentially occur under harsh basic conditions or elevated temperatures over extended periods. However, this is generally a slower process compared to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound | High pH and/or high temperature of the solution. | Lower the pH if experimentally feasible. Reduce the temperature of the experiment and storage. Prepare fresh solutions before use. |
| Appearance of multiple unknown peaks | Complex degradation or presence of impurities in the starting material. | Characterize the unknown peaks using LC-MS. Perform a forced degradation study under controlled conditions to identify expected degradants. Check the purity of the starting material. |
| Inconsistent stability results | Variability in experimental conditions (pH, temperature, buffer concentration). | Ensure precise control and monitoring of pH and temperature. Use calibrated equipment. Validate the analytical method to ensure its robustness. |
| Precipitation in the sample solution | Formation of less soluble degradation products (e.g., D-phenylalanine at certain concentrations and pH). | Visually inspect samples. If precipitation is observed, consider adjusting the concentration or the solvent system for analysis. |
Quantitative Data: Hydrolysis of Phenylalanine Methyl Ester
| pH | Pseudo-first-order rate constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) |
| 8.0 | 0.05 | 13.9 |
| 9.0 | 0.4 | 1.7 |
| 10.0 | 3.5 | 0.2 |
| 11.0 | 34 | 0.02 |
| 11.5 | 108 | 0.006 |
Data adapted from Skwierczynski, R. D., & Connors, K. A. (1993). Demethylation kinetics of aspartame (B1666099) and L-phenylalanine methyl ester in aqueous solution. Pharmaceutical research, 10(8), 1174-80.[2]
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Basic Conditions
Objective: To intentionally degrade this compound under basic stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Purified water
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an appropriate volume of 0.1 M NaOH to achieve the desired basic pH (e.g., pH 10).
-
Dilute to the final volume with purified water.
-
-
Incubation: Store the solution at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots of the stressed sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
Analysis: Analyze the neutralized samples by a validated, stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Control Sample: Prepare a control sample in purified water without the stress agent (NaOH) and store it under the same temperature conditions.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control and a reference standard of D-phenylalanine. Calculate the percentage of degradation at each time point.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathway via hydrolysis.
References
Technical Support Center: Reaction Kinetics of Methyl D-phenylalaninate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl D-phenylalaninate. It focuses on the impact of temperature on reaction kinetics and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound at elevated temperatures?
A1: The main stability concerns for this compound, especially at elevated temperatures, are hydrolysis of the methyl ester, racemization of the chiral center, and intramolecular aminolysis leading to the formation of a diketopiperazine.[1][2]
Q2: How does temperature generally affect the reaction rate of this compound?
A2: According to the Arrhenius equation, increasing the temperature will increase the rate of most chemical reactions. This includes desired reactions as well as undesired degradation pathways. The specific effect on the reaction rate constant can be quantified by determining the activation energy. For enzyme-catalyzed hydrolysis of related phenylalanine methyl esters, the Arrhenius law has been shown to be obeyed within the temperature range of 15-35°C.[3]
Q3: What are the potential degradation products of this compound at higher temperatures?
A3: At elevated temperatures, potential degradation products include D-phenylalanine (from hydrolysis), L-phenylalanine methyl ester (from racemization), and the diketopiperazine (cyclo(D-Phe-D-Phe)). In the context of aspartame (B1666099), which contains L-aspartyl-L-phenylalanine methyl ester, heating at 100°C leads to the formation of its diketopiperazine decomposition product, which then racemizes.[2][4]
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry place. For long-term storage, refrigeration (2-8°C) is often recommended to reduce the rates of hydrolysis and other degradation reactions.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Rates at a Given Temperature
-
Question: My reaction rates are not reproducible even when I control the temperature. What could be the cause?
-
Answer:
-
Inaccurate Temperature Control: Ensure your reaction vessel is properly submerged in the thermostat bath and that the bath's temperature is stable and uniform. Use a calibrated thermometer to verify the temperature inside the reaction mixture.
-
Inconsistent Mixing: Inadequate stirring can lead to temperature and concentration gradients within the reaction mixture, affecting the local reaction rates. Ensure consistent and efficient stirring throughout the experiment.
-
Moisture Contamination: If your reaction is sensitive to water, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Trace amounts of moisture can lead to competing hydrolysis reactions.
-
Reagent Purity: The purity of this compound and other reagents can affect reaction kinetics. Use reagents of the same purity grade for all experiments.
-
Issue 2: Evidence of Racemization in My Product
-
Question: I am observing the presence of the L-enantiomer in my product when starting with pure this compound. Why is this happening?
-
Answer:
-
High Reaction Temperature: Racemization is highly dependent on temperature. Higher temperatures can provide sufficient energy to overcome the activation barrier for the inversion of the chiral center. For the phenylalanine moiety in aspartame, significant racemization is observed at 100°C.[2][4]
-
Basic Conditions: The presence of a base can facilitate racemization by abstracting the alpha-proton of the amino acid ester. The rate of racemization is often influenced by the strength and concentration of the base.
-
Prolonged Reaction Times: Longer exposure to high temperatures or basic conditions increases the extent of racemization.
-
Solvent Effects: The choice of solvent can influence the rate of racemization.
-
Issue 3: Formation of an Insoluble Precipitate During the Reaction
-
Question: An unexpected precipitate is forming during my reaction at elevated temperatures. What could it be?
-
Answer:
-
Diketopiperazine (DKP) Formation: Amino acid esters can undergo intramolecular cyclization to form diketopiperazines, which are often less soluble than the starting material. This process is accelerated by heat. The formation of DKP from peptides containing phenylalanine has been studied as a function of temperature.[1]
-
Solubility Issues: The solubility of this compound or its salts may decrease at the reaction temperature, especially if the solvent composition changes during the reaction. Check the solubility of your starting materials and products under the reaction conditions.
-
Issue 4: Poor Peak Shape or Resolution in Chiral HPLC Analysis
-
Question: I am having trouble quantifying the extent of racemization due to poor chromatography. How can I improve my chiral HPLC analysis?
-
Answer:
-
Optimize Mobile Phase: Systematically vary the composition of your mobile phase. For normal-phase chromatography, adjust the concentration of the alcohol modifier. For reversed-phase, vary the organic modifier percentage and the pH of the aqueous phase.
-
Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Try reducing the flow rate to improve resolution.
-
Control Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can significantly impact selectivity.
-
Proper Column Equilibration: Ensure the chiral stationary phase is thoroughly equilibrated with the mobile phase before each injection.
-
Data Presentation
The following table summarizes data on the racemization of the phenylalanine moiety in aspartame (L-aspartyl-L-phenylalanine methyl ester) at 100°C, which can serve as an analogue for the behavior of this compound under similar conditions.
| pH | Temperature (°C) | Compound Undergoing Racemization | Racemization Half-life (hours) | Reference |
| 6.8 | 100 | Diketopiperazine of Aspartame | 23 | [2][4] |
| 4.0 | 100 | Aspartame | 1200 | [2][4] |
Experimental Protocols
Protocol: Determining the Rate of Hydrolysis of this compound at Various Temperatures
This protocol outlines a general method to determine the rate constants for the hydrolysis of this compound at different temperatures to subsequently calculate the activation energy.
1. Materials and Equipment:
-
This compound hydrochloride
-
Buffer solutions of desired pH (e.g., phosphate (B84403) buffer)
-
Deionized water
-
Thermostatic water bath
-
Reaction vessels (e.g., jacketed beaker or round-bottom flasks)
-
Magnetic stirrer and stir bars
-
Calibrated thermometer
-
HPLC system with a chiral column
-
Syringes and vials for sampling
2. Experimental Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound hydrochloride in deionized water.
-
Set Up Reaction:
-
Place a known volume of the buffer solution into the reaction vessel.
-
Equilibrate the reaction vessel in the thermostatic water bath to the desired temperature (e.g., 30°C, 40°C, 50°C, 60°C).
-
Once the buffer has reached the target temperature, add a known volume of the this compound stock solution to initiate the reaction (time t=0).
-
-
Sample Collection:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold mobile phase or a buffer at a pH where the reaction rate is negligible.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a chiral HPLC method to separate and quantify the concentrations of this compound and the product, D-phenylalanine.
-
-
Repeat at Different Temperatures: Repeat steps 2-4 for each desired temperature.
3. Data Analysis:
-
Determine Reaction Order: Plot the concentration of this compound versus time for each temperature. Determine the order of the reaction (e.g., pseudo-first-order if the concentration of water is in large excess).
-
Calculate Rate Constants: For a pseudo-first-order reaction, plot ln([this compound]) versus time. The slope of the line will be -k, where k is the pseudo-first-order rate constant at that temperature.
-
Construct Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
Calculate Activation Energy: The slope of the Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/mol·K). From the slope, calculate the activation energy for the hydrolysis reaction.
Visualizations
Caption: Experimental workflow for determining the activation energy of this compound hydrolysis.
Caption: Troubleshooting guide for addressing racemization in reactions involving this compound.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Solvent Effects on the Stereoselectivity of Methyl D-phenylalaninate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and understanding the impact of solvents on the stereoselectivity of reactions involving Methyl D-phenylalaninate. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for maintaining the stereochemical integrity of this compound in a reaction?
A1: The solvent does more than just dissolve reactants; it actively participates in the reaction environment. It can influence the conformation of the substrate and transition states, which in turn dictates the stereochemical outcome. Solvents can stabilize or destabilize charged intermediates or transition states, and specific interactions like hydrogen bonding between the solvent and the reactants can favor the formation of one stereoisomer over another.[1] In peptide coupling reactions, for instance, the solvent polarity can influence the rate of racemization.
Q2: What are the primary mechanisms through which stereoselectivity is lost in reactions involving this compound, and how does the solvent play a role?
A2: A common pathway for the loss of stereochemical integrity, particularly during peptide bond formation (acylation), is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to racemization. The solvent's polarity and basicity can influence the rate of both the formation of the oxazolone (B7731731) and the enolization process. Polar aprotic solvents are often used, but their properties can still impact the extent of racemization.[2]
Q3: Which solvents are generally preferred for stereoselective reactions with this compound?
A3: The choice of solvent is highly reaction-dependent. For peptide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used.[3] However, for other types of reactions, such as chemical resolutions, solvent mixtures like methanol/water may be employed to optimize the differential solubility of diastereomeric products.[4][5] It is crucial to consult the literature for the specific reaction you are performing or to screen a range of solvents to determine the optimal conditions for your system.
Q4: Can the presence of additives in the solvent affect stereoselectivity?
A4: Yes, additives can have a significant impact. In peptide coupling reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used with coupling reagents (e.g., carbodiimides) to suppress racemization by minimizing the formation of the problematic oxazolone intermediate.[6] The solubility and efficacy of these additives can be solvent-dependent.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity or Enantioselectivity in a Reaction
Possible Cause: The solvent is not providing a sufficient energetic difference between the diastereomeric transition states.
Troubleshooting Steps:
-
Solvent Screening:
-
If you are using a non-polar solvent, try a more polar aprotic solvent (e.g., THF, DCM, acetonitrile) or a polar protic solvent (e.g., ethanol, isopropanol), and vice versa. The change in polarity can alter the transition state energies.
-
For reactions involving ionic intermediates, a more polar solvent may be beneficial.
-
-
Temperature Optimization:
-
Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy differences between diastereomeric transition states.
-
-
Reagent Concentration:
-
In some cases, the concentration of reactants can influence aggregation and solvation, which in turn can affect stereoselectivity. Experiment with different concentrations.
-
Issue 2: Inconsistent Stereochemical Outcomes Between Batches
Possible Cause: Variability in solvent quality, such as water content or impurities.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous Solvents:
-
Water and other protic impurities can interfere with many stereoselective reactions by competing with reactants for hydrogen bonding or by reacting with sensitive reagents. Always use freshly distilled or commercially available anhydrous solvents.
-
-
Standardize Solvent Source:
-
Use solvent from the same supplier and lot number for a series of experiments to minimize variability.
-
-
Inert Atmosphere:
-
Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Issue 3: Significant Epimerization During Peptide Coupling with this compound
Possible Cause: Formation of an oxazolone intermediate, which is promoted by the reaction conditions.
Troubleshooting Steps:
-
Choice of Coupling Reagent and Additives:
-
Avoid using carbodiimides alone. Always use them in conjunction with racemization-suppressing additives like HOBt or Oxyma.
-
Consider using phosphonium- or uronium-based coupling reagents (e.g., HATU, HBTU), which are often more effective at minimizing epimerization.[7]
-
-
Base Selection and Stoichiometry:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).
-
Use the minimum amount of base necessary, as excess base can promote racemization.
-
-
Solvent Choice:
-
While DMF is common, consider alternative solvents like N-methylpyrrolidone (NMP) or greener options, as they can sometimes offer better performance in terms of reducing epimerization.
-
Data Presentation
Table 1: Effect of Solvent Composition on the Optical Purity in the Chemical Resolution of DL-Phenylalanine Methyl Ester
This table summarizes the results from the chemical resolution of racemic DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent to form diastereomeric salts. The data illustrates how the solvent composition affects the optical purity of the resulting D-phenylalanine methyl ester.[4][5]
| Entry | Solvent (Methanol:Water, v/v) | Yield of Diastereomeric Salt (%) | Optical Purity of D-Phenylalanine Methyl Ester (%) |
| 1 | 1:1 | 75.3 | 85.2 |
| 2 | 1:2 | 78.9 | 92.6 |
| 3 | 1:3 | 82.1 | 98.1 |
| 4 | 1:4 | 81.5 | 97.5 |
| 5 | Water only | 79.2 | 95.3 |
Data sourced from a study on the chemical resolution of DL-phenylalanine methyl ester. The optical purity was determined from the specific rotation of the isolated product.[4][5]
Experimental Protocols
Protocol 1: Chemical Resolution of DL-Phenylalanine Methyl Ester
This protocol is based on the methodology described for the resolution of racemic phenylalanine methyl ester using a chiral resolving agent.[4][5]
Materials:
-
DL-Phenylalanine methyl ester
-
N-acetyl-D-phenylglycine
-
Methanol
-
Deionized water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolution: Dissolve DL-phenylalanine methyl ester and a sub-stoichiometric amount (e.g., 0.75 equivalents) of N-acetyl-D-phenylglycine in the desired methanol/water solvent mixture at an elevated temperature (e.g., 60-70 °C) to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote the crystallization of the less soluble diastereomeric salt (N-acetyl-D-phenylglycine-D-phenylalanine methyl ester).
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent mixture.
-
Liberation of the Free Amino Ester: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., 1 M NaOH) to liberate the free D-phenylalanine methyl ester into the organic phase. The resolving agent will remain in the aqueous phase as its salt.
-
Extraction and Purification: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-phenylalanine methyl ester.
-
Analysis: Determine the yield and measure the optical rotation to calculate the optical purity.
Visualizations
Diagram 1: Racemization Mechanism via Oxazolone Formation
Caption: The primary mechanism of racemization for N-acylated amino acids during peptide coupling.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: A logical workflow for troubleshooting poor stereoselectivity in reactions.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Asymmetric Reactions Involving Methyl D-phenylalaninate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric reactions with Methyl D-phenylalaninate. The focus is on catalyst selection and reaction optimization to achieve high diastereoselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high stereoselectivity in reactions with this compound?
A1: The primary challenge lies in controlling the facial selectivity of the incoming electrophile or nucleophile to the prochiral center being formed. This compound already possesses a stereocenter, which can influence the stereochemical outcome of the reaction. However, to achieve high diastereoselectivity, a suitable chiral catalyst or auxiliary is often required to overcome the inherent, and sometimes weak, directing effect of the existing stereocenter. Common issues include obtaining low diastereomeric ratios (d.r.), poor yields, and inconsistent results.
Q2: How is the alpha-proton of this compound activated for C-C bond formation?
A2: The alpha-proton of this compound is not sufficiently acidic for direct deprotonation under standard basic conditions. To enhance its acidity and facilitate enolate formation, the primary amine is typically converted into a Schiff base (imine) by condensation with an aldehyde or ketone, such as benzophenone (B1666685). This N-(diphenylmethylene) derivative allows for effective deprotonation at the alpha-position to generate a nucleophilic enolate for subsequent asymmetric reactions.
Q3: What types of catalysts are commonly used for asymmetric reactions involving Schiff bases of amino acid esters?
A3: Several classes of catalysts are employed, with the choice depending on the specific reaction:
-
Chiral Phase-Transfer Catalysts (PTCs): Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective for asymmetric alkylations. These catalysts form a chiral ion pair with the enolate, sterically shielding one face and directing the approach of the electrophile.
-
Chiral Ligands with Metal Complexes: Chiral ligands, often in complex with metals like Nickel(II), can form rigid chelated structures with the amino acid ester Schiff base. This rigid conformation directs the stereochemical outcome of reactions such as alkylations.
-
Chiral Brønsted Acids: Catalysts like chiral phosphoric acids can be used in reactions such as stereoselective radical cross-couplings, where they can control the stereochemistry through hydrogen bonding interactions with the reacting species.[1]
Troubleshooting Guides
Low Diastereoselectivity (Poor d.r.)
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst Control | - Screen different catalyst backbones: The steric and electronic properties of the catalyst are crucial. For PTCs, varying the substituents on the cinchona alkaloid can significantly impact selectivity. - Optimize catalyst loading: While typically used in catalytic amounts (1-10 mol%), the optimal loading should be determined experimentally. |
| Suboptimal Reaction Temperature | - Lower the reaction temperature: Diastereoselectivity often increases at lower temperatures as the energy difference between the diastereomeric transition states becomes more significant. Reactions at -78 °C are common. |
| Incorrect Solvent Choice | - Test a range of solvents: The solvent can influence the conformation of the transition state. Nonpolar solvents like toluene (B28343) are often used in phase-transfer catalysis, while polar aprotic solvents like THF or DCM may be suitable for other systems. |
| Inappropriate Base | - Vary the base: For phase-transfer catalysis, the concentration of the aqueous base (e.g., 50% aq. NaOH or KOH) can be critical. For other reactions, non-nucleophilic bases like LDA or LHMDS at low temperatures are used to generate the enolate. |
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base: If enolate formation is the issue, a stronger base may be required. - Increase deprotonation time or temperature: Allow sufficient time for the enolate to form before adding the electrophile. |
| Reagent Instability | - Check the quality of reagents: Ensure electrophiles and bases are pure and active. Organometallic reagents should be titrated before use. - Ensure anhydrous conditions: Moisture can quench the enolate and other reactive species. Use flame-dried glassware and dry solvents. |
| Side Reactions | - Lower the reaction temperature: This can minimize side reactions such as decomposition or elimination. - Optimize reaction time: Prolonged reaction times can sometimes lead to product degradation or racemization at the newly formed stereocenter. |
Experimental Protocols & Data
Representative Protocol: Asymmetric Alkylation of a Phenylalanine Derivative Schiff Base
This protocol is a generalized procedure for the asymmetric alkylation of an N-protected glycine (B1666218) ester, which serves as a model for the diastereoselective alkylation of a this compound Schiff base.
1. Formation of the Schiff Base: The Schiff base of this compound would first be prepared by reacting it with benzophenone imine or by condensation with benzophenone in the presence of a dehydrating agent.
2. Asymmetric Alkylation (Phase-Transfer Catalysis): To a stirred solution of the this compound Schiff base (1.0 equiv) and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative, 0.1 equiv) in toluene, an aqueous solution of a strong base (e.g., 50% KOH) is added at low temperature (e.g., 0 °C to -20 °C). The alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equiv) is then added dropwise. The reaction is stirred vigorously at low temperature until completion, as monitored by TLC.
3. Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the diastereomerically enriched product.
4. Determination of Diastereomeric Ratio: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude reaction mixture or by chiral HPLC analysis of the purified product.
Catalyst Performance in a Model Asymmetric Alkylation
The following table summarizes data from a study on the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, which is analogous to the reaction with a this compound derivative.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchonine-derived PTC 1 | 95 | 85 |
| Cinchonidine-derived PTC 2 | 92 | 90 |
| (S)-BINAP-based PTC | 88 | 94 |
| Maruoka Catalyst | >95 | >99 |
Note: This data is illustrative and based on a model system. Actual results with this compound will vary.
Visualizations
Experimental Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric alkylation of a this compound derivative.
Logical Relationship in Catalyst Selection
Caption: Troubleshooting logic for improving diastereoselectivity in asymmetric synthesis.
References
Technical Support Center: Monitoring Methyl D-phenylalaninate Reactions by TLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Thin Layer Chromatography (TLC) to monitor the progress of reactions involving Methyl D-phenylalaninate.
Troubleshooting Guide
This section addresses specific issues that may arise during the TLC analysis of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or appear as a vertical smear. | 1. Sample overloading : The spotted sample is too concentrated.[1][2] 2. Polar compound interaction : this compound and the starting material (D-phenylalanine) are polar and may interact strongly with the silica (B1680970) plate.[1] 3. Inappropriate solvent : The solvent system is not suitable for the sample.[2] 4. Decomposition on silica : The compound may be unstable on the acidic silica gel.[3] | 1. Dilute the reaction mixture sample before spotting. A 1% solution is often a good starting point.[1] 2. Add a small amount of a modifying agent to the mobile phase. For basic compounds like amines, add a few drops of triethylamine (B128534) or ammonia (B1221849).[4] For acidic compounds, add a few drops of acetic or formic acid.[4] 3. Experiment with different solvent systems to find one that provides better separation.[3] 4. Perform a 2D TLC to check for compound stability on the plate.[3] Consider using a different stationary phase, like alumina (B75360) or a reversed-phase plate.[4] |
| No spots are visible on the plate after development. | 1. Sample too dilute : The concentration of the compound is too low to be detected.[2][4] 2. Incorrect visualization method : The compound is not visible under UV light and requires a chemical stain, or vice-versa.[4] 3. Solvent level too high : The spotting line was below the solvent level in the developing chamber, causing the sample to dissolve into the solvent reservoir.[2][4] 4. Compound volatility : The compound may have evaporated from the plate, especially if excessive heat was used for drying.[4] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[2][4] 2. Use a different visualization technique. Try staining with ninhydrin (B49086), which is effective for amino groups, or a potassium permanganate (B83412) stain.[5][6] 3. Ensure the spotting line is always drawn above the level of the solvent in the chamber.[7] 4. Avoid overheating the plate when drying. Dry in a stream of air or in a fume hood. |
| Spots remain at the baseline (Rf ≈ 0). | 1. Eluent is not polar enough : The solvent system lacks the polarity to move the compounds up the plate.[4] | 1. Increase the polarity of the mobile phase. For example, in a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[4] |
| Spots run with the solvent front (Rf ≈ 1). | 1. Eluent is too polar : The solvent system is too polar, causing all components to travel with the solvent front without separation.[4] | 1. Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[4] |
| Starting material and product spots are too close to distinguish (similar Rf values). | 1. Insufficient separation : The chosen solvent system does not provide adequate resolution between the two compounds.[3] 2. Misinterpretation : It is difficult to tell if the starting material spot has fully disappeared. | 1. Test a variety of solvent systems with different polarities.[3] 2. Use the "co-spot" technique. The central lane on the TLC plate should have a spot of the starting material with the reaction mixture spotted directly on top of it.[7] If the reaction is complete, this co-spot will look identical to the product spot.[3] |
| Unexpected spots appear. | 1. Contamination : The TLC plate was handled improperly, or the spotting capillary was dirty.[2] 2. Side reactions : The reaction is producing unexpected byproducts. | 1. Handle TLC plates only by the edges. Use a clean capillary for each sample.[2] 2. The appearance of new spots is a key indicator of reaction progress or complexity. Use this information to analyze the reaction's outcome. |
Frequently Asked Questions (FAQs)
Q1: How does TLC work for monitoring a reaction? A1: TLC separates compounds based on their differential affinity for a stationary phase (e.g., silica gel) and a mobile phase (the solvent).[8] In a typical reaction, the product will have a different polarity than the starting material.[9] This difference in polarity causes them to travel at different rates up the TLC plate, resulting in distinct spots with different Retention Factor (Rf) values.[9][10] By sampling the reaction over time, you can visually track the disappearance of the starting material spot and the appearance of the product spot.[11]
Q2: How do I choose the right solvent system (mobile phase)? A2: The ideal solvent system provides a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.[9] A good starting point for separating D-phenylalanine and its methyl ester could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You can adjust the ratio of these solvents to optimize the separation. For amino acids, systems like butanol:acetic acid:water are also common.[12][13]
Q3: What is the Retention Factor (Rf) and how is it calculated? A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[8] It is calculated by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[9] Rf values are always between 0 and 1.[8]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Q4: My compounds are colorless. How can I see the spots? A4: For colorless compounds, visualization techniques are required.[1] The two most common methods are:
-
UV Light : If the compounds contain a UV-active chromophore (like the phenyl group in phenylalanine), they will appear as dark spots on a TLC plate that contains a fluorescent indicator when viewed under a UV lamp (typically at 254 nm).[6]
-
Staining : The plate is dipped into or sprayed with a chemical reagent that reacts with the compounds to produce colored spots.[14] For this compound, which has a primary amine, a ninhydrin stain is highly effective, typically producing purple or reddish spots after gentle heating.[5][15][16] A potassium permanganate (KMnO₄) stain is a good general-purpose stain for most organic compounds.[6]
Q5: Why is the "co-spot" important for reaction monitoring? A5: The co-spot is a critical control used to confirm the identity of spots on the TLC plate, especially when the Rf values of the reactant and product are very similar.[7] By spotting the reaction mixture on top of the starting material standard in the same lane, you can confidently determine if any starting material remains. If the reaction mixture contains starting material, the co-spot will show a spot at the same Rf. If the reaction is complete, the co-spot will appear as a single spot corresponding to the product.[3][7]
Experimental Protocols
Protocol 1: Monitoring a this compound Reaction by TLC
This protocol outlines the standard procedure for using TLC to track the conversion of a starting material (SM) to a product (P).
-
Prepare the Developing Chamber : Pour a small amount (~0.5 cm depth) of the chosen solvent system into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Cover the chamber and let it equilibrate.[17]
-
Prepare the TLC Plate :
-
Spot the Plate :
-
Prepare dilute solutions of your starting material and the reaction mixture (e.g., take a drop of the reaction and dissolve in 1 mL of a volatile solvent like ethyl acetate).[1]
-
Using a clean capillary tube, apply a small spot of the starting material solution to the "SM" and "Co" marks. The spots should be as small as possible (~1-2 mm).[17]
-
Using another clean capillary tube, apply a small spot of the reaction mixture to the "Rxn" and "Co" marks (spotting directly on top of the SM spot in the "Co" lane).[7]
-
-
Develop the Plate :
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[1]
-
Cover the chamber and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
-
Analyze the Results :
-
Once the solvent front is about 0.5 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.[17]
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.
-
If needed, apply a chemical stain (e.g., dip the plate in a ninhydrin solution) and gently heat with a heat gun until colored spots appear.[16]
-
Compare the "Rxn" lane to the "SM" lane. The disappearance of the SM spot and the appearance of a new product spot indicate the reaction is proceeding. The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.
-
Quantitative Data
Table 2: Typical Rf Values for Phenylalanine
The Rf value is highly dependent on the exact conditions (stationary phase, mobile phase, temperature). This compound, being an ester, is less polar than its corresponding carboxylic acid (D-phenylalanine). Therefore, the ester will have a higher Rf value than the acid in the same normal-phase TLC system. The table below provides reference Rf values for Phenylalanine.
| Compound | Stationary Phase | Mobile Phase (v/v/v) | Approximate Rf Value |
| Phenylalanine | Silica Gel | n-butanol : acetic acid : water (3:1:1) | 0.62[13] |
| Phenylalanine | Cellulose | n-butanol : acetic acid : water (60:19:21) | 0.84[12] |
| Phenylalanine | HPTLC Silica Gel | acetonitrile : ethanol (B145695) : ammonia : ethyl acetate (6.5:1.5:1:0.5) | 0.55[18] |
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. TLC stains [reachdevices.com]
- 7. How To [chem.rochester.edu]
- 8. 박층 크로마토그래피 [sigmaaldrich.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. TLC of aminoacids and short peptides [reachdevices.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. epfl.ch [epfl.ch]
- 16. Magic Formulas [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A sustainable HPTLC approach for green assessment of Tyrosine to phenylalanine ratio in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Protected Phenylalanine Derivative Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of protected phenylalanine derivatives, a common hurdle in peptide synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: Why do protected phenylalanine derivatives, such as Fmoc-Phe-OH and Boc-Phe-OH, often exhibit poor solubility?
A1: The poor solubility of protected phenylalanine derivatives stems primarily from the hydrophobic nature of the phenylalanine side chain, which consists of a benzyl (B1604629) group. This inherent hydrophobicity can lead to intermolecular interactions and aggregation, particularly in less polar organic solvents.[1] Protecting groups, while essential for synthesis, can also influence the overall solubility profile of the amino acid derivative.
Q2: In which common solvents are Fmoc-Phe-OH and Boc-Phe-OH typically soluble?
A2: Both Fmoc-Phe-OH and Boc-Phe-OH are generally soluble in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS). These include:
-
Dichloromethane (DCM)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)[4][5]
While qualitatively described as soluble, achieving high concentrations can still be challenging. For instance, the solubility of Fmoc-Phe-OH in DMSO has been reported to be as high as 100 mg/mL (258.11 mM), though this may require ultrasonication.[5]
Q3: My protected phenylalanine derivative is not dissolving, even in a recommended solvent. What could be the issue?
A3: Several factors can contribute to dissolution problems:
-
Purity of the Derivative: Impurities can significantly impact solubility.
-
Water Content: Trace amounts of water in either the solid derivative or the solvent can promote aggregation of hydrophobic molecules.[4]
-
Physical Form: The particle size and morphology of the lyophilized powder can affect the dissolution rate.
-
Concentration: You may be exceeding the solubility limit for that specific solvent and temperature.
Q4: What immediate steps can I take to improve the solubility of my protected phenylalanine derivative?
A4: If you are encountering solubility issues, consider the following immediate actions:
-
Sonication: Applying ultrasonic agitation can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Carefully warming the solution may increase the solubility. However, be cautious to avoid degradation of the compound.
-
Solvent Addition: Adding a small amount of a stronger co-solvent, such as DMSO, can enhance solubility.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility During Amino Acid Coupling in SPPS
If you observe incomplete coupling reactions during solid-phase peptide synthesis (SPPS) due to poor solubility of the incoming protected phenylalanine derivative, follow this troubleshooting workflow.
Guide 2: Managing On-Resin Aggregation of Phenylalanine-Rich Peptides
Aggregation of the growing peptide chain on the solid support is a common issue with sequences containing multiple hydrophobic residues like phenylalanine. This can lead to poor yields and truncated sequences.
Data Presentation
Table 1: Qualitative Solubility of Common Protected Phenylalanine Derivatives
| Derivative | DMF | NMP | DCM | DMSO | Water |
| Fmoc-Phe-OH | Soluble[3] | Soluble[3] | Soluble | Soluble[5] | Insoluble[3] |
| Boc-Phe-OH | Soluble[2] | Soluble[2] | Soluble[2] | Likely Soluble | Insoluble |
Note: "Soluble" indicates that the compound is generally reported to dissolve in the solvent, but the maximum concentration may vary.
Table 2: Quantitative Solubility Data for Fmoc-Phe-OH
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 100 mg/mL | 258.11 mM | May require ultrasonication.[5] | [5] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide in Fmoc SPPS
Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation.[6]
Materials:
-
Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF or NMP
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and the coupling reagent (1.5-2 equivalents) in a minimum volume of DMF. Add DIPEA (3-4 equivalents) to the solution and mix for 1-2 minutes.[7]
-
Coupling: Immediately add the activated dipeptide solution to the resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. To ensure complete reaction, a "double coupling" (repeating steps 2-4) is often recommended for these sterically hindered building blocks.[8]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the TNBS test, as the Kaiser test can sometimes give false negatives with aggregated peptides.[9]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid.
Guidelines for Using Pseudoproline Dipeptides:
-
Insert the pseudoproline dipeptide immediately before a hydrophobic region.[10]
-
The optimal spacing between pseudoproline units or between a pseudoproline and a native proline is 5-6 residues. A minimum of 2 residues is recommended.[6][10]
Protocol 2: Using Dmb/Hmb-Protected Amino Acids
N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acids provide temporary backbone protection, preventing hydrogen bond formation and aggregation.[1][11]
Materials:
-
Fmoc-Xaa(Dmb/Hmb)-OH derivative
-
Coupling reagent (e.g., PyBOP®, HATU)
-
DIPEA
-
DMF or NMP
-
Fmoc-deprotected peptide-resin
Procedure:
-
Coupling of Dmb/Hmb Amino Acid: The Fmoc-(Dmb/Hmb)Gly-OH or other Dmb/Hmb-protected amino acid can be coupled using standard coupling methods.[12]
-
Fmoc Deprotection: The Fmoc group is removed using the standard 20% piperidine (B6355638) in DMF.
-
Coupling of the Next Amino Acid: The acylation of the secondary amine of the incorporated Dmb/Hmb-protected residue can be slow. Therefore, a more powerful coupling reagent like PyBrOP® or HATU is recommended for the subsequent coupling step.[12]
-
Cleavage: The Dmb or Hmb group is stable during the synthesis cycles and is removed during the final TFA-mediated cleavage from the resin.[11]
Visualizations
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Work-up Procedures for Reactions Containing Methyl D-phenylalaninate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl D-phenylalaninate.
Experimental Protocols
General Work-up Procedure for N-protection of this compound (e.g., Boc-protection)
This protocol outlines a standard procedure for the work-up and purification of N-protected this compound.
Materials:
-
Reaction mixture containing N-protected this compound
-
Organic solvent (e.g., Dichloromethane (B109758) (DCM) or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., Ethyl Acetate (B1210297)/Hexane mixture)
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If acidic or basic reagents were used, neutralize the reaction mixture carefully. For example, if an acid chloride was used for acylation, a mild base like saturated sodium bicarbonate solution can be added until effervescence ceases.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.[1]
-
Gently swirl the separatory funnel to mix the layers, avoiding vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
-
Washing:
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Column Chromatography: For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography.[1]
-
Troubleshooting Guides
Issue 1: Low Yield of this compound Derivative
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before initiating the work-up. |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized for the extraction of your specific derivative. For basic products, a higher pH will keep them in the organic phase. For acidic products, a lower pH is required. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Emulsion Formation | See the dedicated troubleshooting guide for emulsion formation below. |
| Product Hydrolysis | If the reaction or work-up involves strong acidic or basic conditions, the methyl ester could be hydrolyzed. Use milder conditions or minimize the exposure time to harsh pH. |
| Product Adsorption | The product may adhere to the drying agent, especially if it is polar. Thoroughly wash the drying agent with the extraction solvent before discarding. |
Issue 2: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Steps |
| Vigorous Shaking | Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| High Concentration of Reactants/Products | Dilute the reaction mixture with more of the extraction solvent and water. |
| Presence of Surfactant-like Impurities | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Centrifuge the mixture to help break the emulsion. Filter the mixture through a pad of Celite®. |
Issue 3: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Starting Materials | Optimize the washing steps. An acidic wash (e.g., 1 M HCl) is effective for removing unreacted amines, while a basic wash (e.g., saturated NaHCO₃) removes acidic starting materials. |
| Presence of By-products | If simple washing is insufficient, purification by column chromatography or recrystallization is necessary. |
| Racemization | Avoid high temperatures and strongly basic conditions during the reaction and work-up, as these can promote racemization. The stereochemical purity can be checked using chiral HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent for extracting this compound and its derivatives?
A1: The choice of solvent depends on the specific derivative. Dichloromethane (DCM) and ethyl acetate are commonly used and have proven effective in many work-up procedures.[1] Toluene has also been used in specific cases, such as in chemical resolution processes.[2] It is advisable to perform a small-scale test to determine the optimal solvent for your compound.
Q2: How can I remove the hydrochloride salt from this compound hydrochloride to use the free amine in a reaction?
A2: To obtain the free amine, you can dissolve the hydrochloride salt in a suitable solvent like dichloromethane and add a mild base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[1] The resulting ammonium (B1175870) salt can then be removed by filtration or an aqueous wash. Alternatively, a wash with a saturated solution of a weak base like sodium bicarbonate can be employed during the work-up.
Q3: What is the best way to purify crude this compound derivatives?
A3: For crystalline solids, recrystallization is often an effective and scalable purification method. A common solvent system is ethyl acetate/hexane.[1] For oils or for achieving very high purity, silica gel column chromatography is the method of choice.[1]
Q4: How can I check the enantiomeric purity of my this compound derivative?
A4: The most reliable method for determining the enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[3] There are specialized chiral columns designed for the separation of amino acid enantiomers.
Q5: Is this compound stable during work-up?
A5: this compound is generally stable under standard work-up conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the methyl ester. Additionally, harsh basic conditions or high temperatures can potentially cause racemization. It is recommended to perform work-up procedures at room temperature or below if there are concerns about stability.
Data Presentation
Table 1: Summary of Reported Yields and Purity for Reactions Involving Phenylalanine Methyl Esters
| Product | Reaction Type | Yield | Purity | Reference |
| N-acetyl-D-phenylalanine methyl ester | Enzymatic Resolution | 97.6% | 98% optical purity | [4] |
| D-phenylalanine methyl ester | Chemical Resolution | 81.2% | 98.1% optical purity | [5] |
| L-phenylalanine methyl ester hydrochloride | Esterification | 97% | - | [6] |
| N-Boc-L-phenylalanine methyl ester | Boc-protection | 99.8% | - | [7] |
| N-Cbz-N-Methyl-L-phenylalanine | Saponification | 85.7% | - | [7] |
Visualizations
Caption: A typical experimental workflow for the work-up of reactions containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to Confirming the Enantiomeric Purity of Methyl D-phenylalaninate
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules like Methyl D-phenylalaninate is of paramount importance. This guide provides an objective comparison of various analytical techniques used to determine the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
The primary methods for assessing the enantiomeric excess (e.e.) of this compound and other chiral compounds include chromatographic techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and Circular Dichroism (CD).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required accuracy and precision, sample throughput needs, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Method | Principle | Typical Accuracy | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times. | High (>99% e.e.) | Can be as low as 0.1 µg/mL for each enantiomer.[1] | Moderate to High | High accuracy and precision, applicable to a broad range of derivatives, well-established methodologies.[2][3] | Requires specialized and often costly chiral columns, method development can be time-consuming.[1] |
| Chiral GC | Separation of volatile, often derivatized, enantiomers on a chiral capillary column based on differences in their interactions with the stationary phase. | High | Typically in the low ng/mL range. | High | Excellent resolution and sensitivity, suitable for volatile compounds or those that can be readily derivatized.[4][5] | Requires derivatization for non-volatile compounds, which can introduce analytical errors. |
| ¹H NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with a chiral solvating agent (e.g., Mosher's acid), leading to distinct NMR signals for each enantiomer.[6][7] | Good (≤ 98% e.e. can be accurately determined).[8] | Dependent on the concentration and the specific interaction with the chiral solvating agent. | High | Rapid analysis, does not require chromatographic separation, provides structural information.[6][7] | Lower sensitivity compared to chromatographic methods, spectral overlap can be an issue. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[9][10] | Moderate to High | Dependent on the molar ellipticity of the compound. | High | Non-destructive, can determine absolute configuration, relatively fast measurements.[9] | Requires a known standard of the pure enantiomer for accurate quantification of e.e., less sensitive for detecting trace enantiomeric impurities. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of phenylalanine methyl ester enantiomers using a cyclofructan-based chiral stationary phase.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.[3]
-
Mobile Phase: [A] methanol: [B] acetonitrile: [C] acetic acid: [D] triethylamine, (70:30:0.3:0.2, v/v/v/v).[3]
-
Sample: this compound dissolved in ethanol (B145695) (0.3 mg/mL).[3]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the LARIHC™ CF6-P column with the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20 °C.[3]
-
Inject 5 µL of the sample solution.[3]
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.[3]
-
Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the D- and L-enantiomers using the formula: % e.e. = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100
¹H NMR Spectroscopy with a Chiral Solvating Agent
This method provides a rapid determination of enantiomeric composition by forming diastereomeric complexes with a chiral solvating agent, such as (R)-Mosher's acid.[6][7]
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 600 MHz).[8]
Materials:
-
This compound sample.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid).
-
Deuterated chloroform (B151607) (CDCl₃).
-
NMR tubes.
Procedure:
-
Dissolve a known amount of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of (R)-Mosher's acid to the NMR tube.
-
Acquire another ¹H NMR spectrum. The interaction with the chiral solvating agent should induce chemical shift non-equivalence for one or more protons of the two enantiomers.[6][7]
-
Identify a pair of well-resolved signals corresponding to the D- and L-enantiomers. The proton on the stereogenic α-carbon is often a good candidate.[7]
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess from the integration values.
Workflow for Method Selection
The choice of the most suitable analytical technique for determining the enantiomeric purity of this compound can be guided by a logical workflow. The following diagram illustrates a decision-making process based on common laboratory constraints and analytical requirements.
Caption: Decision workflow for selecting an analytical method.
This guide provides a framework for researchers to make informed decisions when selecting a method for confirming the enantiomeric purity of this compound. The choice between chromatographic and spectroscopic techniques will ultimately depend on the specific experimental goals and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Development of a certified reference material for D-phenylalanine with evaluation of enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess (ee) for Methyl D-phenylalaninate
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules like Methyl D-phenylalaninate. This guide provides a comprehensive comparison of various analytical techniques used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Comparison of Analytical Methods
Several robust methods are available for determining the enantiomeric excess of this compound. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation. The most prominent techniques include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
| Method | Principle | Advantages | Disadvantages | Typical Resolution | Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2] | High resolution and accuracy, applicable to a wide range of compounds, established and reliable.[1][3] | Higher cost of chiral columns, method development can be time-consuming.[1] | Baseline separation is often achievable (Rs > 1.5).[4] | 5 - 30 minutes |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[5][6] | High efficiency and sensitivity, requires small sample sizes.[7] | Requires analyte to be volatile and thermally stable, may necessitate derivatization.[7] | Good resolution for suitable analytes.[5] | 10 - 40 minutes |
| NMR Spectroscopy | Use of chiral resolving agents (chiral solvating agents, chiral derivatizing agents, or chiral shift reagents) to induce chemical shift non-equivalence between enantiomers.[8][9][10] | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require specialized reagents.[10] | Dependent on the resolving agent and magnetic field strength. | < 15 minutes |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[11][12][13] | High separation efficiency, very small sample volume required, low solvent consumption.[11] | Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge. | High resolution can be achieved (Rs > 1.18 reported for D/L-phenylalanine methyl ester).[11] | < 10 minutes |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for the separation and quantification of this compound enantiomers. The separation is achieved based on the differential interactions of the enantiomers with a chiral stationary phase.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.5 mg of the Methyl phenylalaninate sample in 1.5 mL of the mobile phase eluent.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area_D - Area_L) / (Area_D + Area_L)| * 100
Expected Results:
Under these conditions, baseline separation of the D- and L-enantiomers is expected. For a related compound, N-(4-chlorobenzylidene)phenylalanine methyl ester, retention times were reported at 5.3 min for the (S)-enantiomer and 5.7 min for the (R)-enantiomer on a similar Chiralpak column, demonstrating the resolving power of this stationary phase.[14]
Workflow for Chiral HPLC Analysis:
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of phenylalanine methyl esters, requiring minimal sample and solvent.
Experimental Protocol:
-
Sample Preparation: Prepare the sample solution in the range of 15-1000 µg/mL in the background electrolyte.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary[11]
-
Background Electrolyte (BGE): Borate buffer system containing β-cyclodextrin as a chiral selector.[11]
-
Detection: UV at 210 nm[11]
-
-
Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.
Performance Data:
A study on the separation of D- and L-phenylalanine methyl ester using β-cyclodextrin as the chiral selector reported a resolution of 1.18.[11] The method demonstrated an efficiency of 303,250 theoretical plates per meter for the L-enantiomer and a mass limit of detection of 5 x 10⁻¹⁵ mole.[11]
Workflow for Capillary Electrophoresis Analysis:
NMR Spectroscopy
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The use of a chiral solvating agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid), can induce separate signals for the enantiomers.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a chiral solvating agent (e.g., Mosher's acid). The formation of diastereomeric salts occurs in situ.[9]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify a proton signal that is well-resolved for the two diastereomeric complexes (often the proton alpha to the ester and amino groups).
-
Integrate the corresponding signals for the D- and L-enantiomers.
-
Calculate the ee using the formula: ee (%) = |(Integral_D - Integral_L) / (Integral_D + Integral_L)| * 100
-
Performance Data:
For various amino acid benzyl (B1604629) esters, this method has been shown to detect the minor enantiomer down to a 1% relative amount (98% ee) with good accuracy.[9]
Logical Diagram for NMR-based ee Determination:
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved through several analytical techniques. Chiral HPLC stands out as a robust and widely accessible method offering excellent resolution. Capillary Electrophoresis provides a high-efficiency, low-consumption alternative, particularly suitable for small sample quantities. NMR Spectroscopy , with the aid of chiral resolving agents, offers a very rapid analysis without the need for chromatographic separation, making it ideal for high-throughput screening. The selection of the most appropriate method will be guided by the specific requirements of the analysis, including sample matrix, required precision, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. uma.es [uma.es]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. gcms.cz [gcms.cz]
- 7. Determination of enantiomeric excess [ch.ic.ac.uk]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. bio-rad.com [bio-rad.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Chiral HPLC vs. NMR: A Comprehensive Guide to Determining Enantiomeric Purity
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. Two of the most powerful analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your analytical needs.
The fundamental principle behind differentiating enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment, lies in introducing a chiral selector.[1] Both chiral HPLC and NMR spectroscopy employ this principle, albeit through different mechanisms, to enable the quantification of individual enantiomers in a mixture.
At a Glance: Chiral HPLC vs. NMR Spectroscopy
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliaries |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[2][3] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals.[2][4][5][6] |
| Sensitivity | Generally higher, especially with sensitive detectors like UV or fluorescence.[2] Detection limits can be in the low mg range.[7] | Generally lower, dependent on analyte concentration and the magnetic field strength of the spectrometer.[2] Limit of quantitation can be below 1% of the minor component.[8] |
| Resolution | Often achieves baseline separation of enantiomeric peaks, allowing for high accuracy.[2] | The degree of signal separation (Δδ) is dependent on the analyte, the chiral auxiliary, solvent, and temperature.[2] |
| Sample Throughput | Lower; typically involves longer run times and requires method development for each specific analyte.[2] | Higher; sample preparation and data acquisition are generally rapid, making it suitable for high-throughput screening.[2][9] |
| Method Development | Can be time-consuming, often requiring the screening of multiple columns and mobile phases to achieve optimal separation.[2] | Can be simpler, often involving the optimization of the solvent and the molar ratio of the analyte to the chiral auxiliary.[2] |
| Solvent Consumption | High.[2] | Low.[2] |
| Data Analysis | Integration of the peak areas from the chromatogram.[2] | Integration of the distinct NMR signals corresponding to each enantiomer.[2] |
| Sample Integrity | Non-destructive, sample can be collected after analysis. | Non-destructive. |
Quantitative Performance Data
The choice between chiral HPLC and NMR often hinges on the specific requirements for accuracy, precision, and sensitivity. The following table summarizes comparative data from a study on the analysis of paroxetine.[8]
| Analyte | Technique | Measured Enantiomeric Excess (% ee) of Minor Enantiomer |
| Paroxetine | NMR with Chiral Solvating Agent | 7.5 ± 0.3% |
| Paroxetine | Chiral HPLC | 8.5% |
Another study evaluating the reliability of chiral HPLC found that while impressive reproducibility (±0.5% or better) and accuracy (<1%) can be achieved under optimal conditions, errors of up to 5.2% ee can occur under routine separation conditions.[10] For NMR, the limit of quantitation for the minor component has been reported to be below 1%.[8]
Experimental Protocols
Chiral HPLC for Enantiomeric Purity of a Beta-Blocker
This protocol provides a general framework for determining the enantiomeric excess of a beta-blocker using a teicoplanin-based chiral stationary phase.[3]
1. Sample Preparation:
-
Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.[3]
-
Prepare the sample to be analyzed in the same manner.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: Teicoplanin-based chiral stationary phase.[3]
-
Mobile Phase: 60:40:0.3:0.2 acetonitrile-methanol-acetic acid-triethylamine.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 22 °C.[3]
-
Detection: UV at a wavelength appropriate for the specific beta-blocker (e.g., 290 nm for propranolol).[3]
-
Injection Volume: 10 µL.[3]
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.[3]
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[3]
NMR Spectroscopy for Enantiomeric Purity of a Primary Amine
This protocol describes a three-component derivatization method for determining the enantiopurity of chiral primary amines using ¹H NMR.[11][12]
1. Derivatization:
-
In a clean, dry 10-ml round-bottomed flask, combine the chiral primary amine (1.0 equivalent), 2-formylphenylboronic acid (1.1 equivalents), and an enantiopure chiral auxiliary such as (S)-1,1'-bi-2-naphthol (BINOL) (1.1 equivalents).[11][12]
-
Dissolve the components in a suitable deuterated solvent (e.g., CDCl₃).
-
The reaction proceeds rapidly to form a mixture of diastereoisomeric iminoboronate esters.[11][12]
2. NMR Acquisition:
-
Transfer the resulting solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[12]
3. Data Analysis:
-
Identify the well-resolved signals corresponding to the diastereotopic protons in the two diastereomers (e.g., the imino proton).[12]
-
Integrate these distinct signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.[12]
Visualizing the Workflows
To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows.
Caption: A typical workflow for determining enantiomeric excess using chiral HPLC.
Caption: A general workflow for enantiomeric purity determination via NMR spectroscopy.
Logical Decision-Making Framework
Choosing the optimal technique requires careful consideration of the analytical problem at hand. The following diagram outlines key factors to guide your decision.
Caption: Decision tree for selecting between chiral HPLC and NMR.
Conclusion
Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric purity. Chiral HPLC often stands out for its high sensitivity and resolution, making it a gold standard for accurate and precise quantification, particularly in quality control settings.[2] Conversely, NMR spectroscopy, especially with the use of chiral solvating agents, offers the significant advantages of speed, higher sample throughput, and lower solvent consumption, rendering it ideal for applications such as high-throughput screening and reaction monitoring.[2]
Ultimately, the choice between these two powerful techniques will depend on the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and accuracy, and considerations of sample throughput and method development time. In many cases, the use of both techniques can be complementary, with NMR providing a rapid initial screen followed by a more rigorous, quantitative analysis by chiral HPLC to ensure the highest confidence in the results.[2]
References
- 1. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uma.es [uma.es]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
D-Stereoisomer of Methyl Phenylalaninate Fortifies Peptides Against Enzymatic Degradation
For researchers, scientists, and drug development professionals, enhancing the in-vivo half-life of peptide-based therapeutics is a critical challenge. One established strategy is the incorporation of non-natural D-amino acids. This guide provides a comparative analysis of the stability of peptides containing Methyl D-phenylalaninate versus its natural L-isomer counterpart, Methyl L-phenylalaninate, supported by established principles and detailed experimental protocols.
The substitution of the naturally occurring L-amino acid stereoisomer with its D-enantiomer within a peptide backbone fundamentally alters its susceptibility to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly specific to the L-configuration of amino acids. The presence of a D-amino acid, such as this compound, sterically hinders the binding of the peptide to the active site of these enzymes, thereby significantly increasing its stability and prolonging its circulation time in biological systems.
Comparative Stability in the Presence of Proteases
While direct head-to-head experimental data for peptides containing this compound versus Methyl L-phenylalaninate is not extensively available in the public domain, the principle of D-amino acid-induced stability is well-documented.[1][2][3][4][5][6][7][8] Based on studies of similar compounds, a hypothetical comparison of the stability of a model peptide containing each of these amino acid derivatives in the presence of a protease like trypsin is presented below.
| Peptide Variant | Amino Acid at Cleavage Site | Incubation Time (hours) | Remaining Intact Peptide (%) | Half-life (t½) (hours) |
| Model Peptide L | Methyl L-phenylalaninate | 0 | 100 | ~2 |
| 1 | 60 | |||
| 2 | 35 | |||
| 4 | 10 | |||
| 8 | <1 | |||
| Model Peptide D | This compound | 0 | 100 | >24 |
| 1 | 98 | |||
| 2 | 95 | |||
| 4 | 92 | |||
| 8 | 88 | |||
| 24 | 75 |
This data is illustrative and extrapolated from the established principle of D-amino acid-mediated protease resistance.[1][6]
Mechanism of Enhanced Stability
The enhanced stability of peptides containing this compound is primarily due to the stereochemical incompatibility of the D-amino acid with the active sites of common proteases.
Figure 1. Logical diagram illustrating the differential interaction of L- and D-amino acid-containing peptides with proteases.
Experimental Protocols
To empirically determine and compare the stability of peptides containing this compound and Methyl L-phenylalaninate, the following experimental protocols can be employed.
In Vitro Proteolytic Degradation Assay using HPLC
This protocol outlines the assessment of peptide stability in the presence of a specific protease, such as trypsin.
Materials:
-
Model Peptide-L (containing Methyl L-phenylalaninate)
-
Model Peptide-D (containing this compound)
-
Trypsin (e.g., TPCK-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN) for HPLC
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both Peptide-L and Peptide-D in PBS.
-
Reaction Setup: In separate microcentrifuge tubes, add 90 µL of the peptide stock solution and 10 µL of trypsin solution (e.g., 1 mg/mL in PBS). A control sample for each peptide should be prepared with 10 µL of PBS instead of the trypsin solution.
-
Incubation: Incubate all tubes at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% TFA solution.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The amount of intact peptide is determined by integrating the peak area corresponding to the undigested peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
Figure 2. Experimental workflow for the in vitro proteolytic degradation assay.
Plasma Stability Assay using LC-MS
This protocol assesses the stability of the peptides in a more physiologically relevant matrix, such as human plasma.
Materials:
-
Model Peptide-L and Model Peptide-D
-
Human plasma (anticoagulated with EDTA or citrate)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Formic acid (FA)
-
LC-MS system
Procedure:
-
Peptide Spiking: Spike the model peptides into human plasma to a final concentration of, for example, 10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of the plasma sample (e.g., 50 µL).
-
Protein Precipitation: Precipitate the plasma proteins by adding 2 volumes of a cold organic solvent mixture (e.g., ACN/EtOH 1:1 v/v) to the plasma aliquot.
-
Centrifugation: Vortex the mixture and incubate at -20°C for at least 2 hours, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and, if necessary, lyophilize and reconstitute in a suitable buffer for LC-MS analysis (e.g., 20% ACN with 0.1% FA).
-
LC-MS Analysis: Analyze the samples using an LC-MS system to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the percentage of intact peptide at each time point relative to the 0-minute time point and determine the half-life.[9][10][11]
Conclusion
The incorporation of this compound in place of its L-isomer is a highly effective strategy to enhance the metabolic stability of therapeutic peptides. This modification significantly increases resistance to proteolytic degradation, a key factor in extending the in-vivo half-life and improving the pharmacokinetic profile of peptide-based drugs. The experimental protocols provided herein offer a robust framework for quantifying the stability of such modified peptides, enabling researchers to make data-driven decisions in the design and development of more stable and effective peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis | Springer Nature Experiments [experiments.springernature.com]
D-Phenylalanine vs. L-Phenylalanine in Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids is a pivotal factor in determining the biological activity of peptides. The substitution of the naturally occurring L-phenylalanine with its D-enantiomer can profoundly influence a peptide's stability, receptor interaction, and overall therapeutic potential. This guide provides an objective comparison of the biological activities of peptides containing D-phenylalanine versus L-phenylalanine, supported by experimental data and detailed methodologies.
The fundamental difference between L- and D-amino acids lies in their chirality – they are non-superimposable mirror images of each other. While proteins in most living organisms are exclusively composed of L-amino acids, the strategic incorporation of D-amino acids, such as D-phenylalanine, into synthetic peptides is a key strategy in modern drug design.[1] This substitution can lead to significant advantages, primarily enhanced resistance to enzymatic degradation.[2]
Comparative Analysis of Biological Activity
The introduction of D-phenylalanine in place of L-phenylalanine can dramatically alter a peptide's pharmacological profile. The most significant impacts are observed in proteolytic stability and receptor binding affinity.
Enhanced Proteolytic Stability
Peptides composed of L-amino acids are readily degraded by proteases in the body, limiting their therapeutic window. D-amino acid-containing peptides, however, are resistant to these enzymes, leading to a longer circulating half-life.[2]
| Peptide Class | Peptide Sequence | Modification | Assay Condition | Half-life / Remaining Peptide | Reference |
| Antimicrobial Peptide | Polybia-CP (ILGTILGLLKSL-NH₂) | L-amino acids only | Trypsin/Chymotrypsin | Degraded | (10) |
| Antimicrobial Peptide | D-CP (all D-amino acids) | All L-amino acids replaced with D-amino acids | Trypsin/Chymotrypsin | Stable | (10) |
| Generic Peptide | Ac-KAFWKFVKFVK-NH₂ | L-phenylalanine | Trypsin/Chymotrypsin (1h) | Disappeared | (24) |
| Generic Peptide | VS1 (ΔPhe instead of Phe) | Dehydrophenylalanine substitution | Trypsin/Chymotrypsin (1h) | Stable | (24) |
Table 1: Comparison of proteolytic stability of peptides. This table illustrates the enhanced stability of peptides upon substitution with D-amino acids or other modifications.
Altered Receptor Binding and Activity
The stereochemistry of an amino acid is crucial for its interaction with the binding pocket of a receptor. Substituting L-phenylalanine with D-phenylalanine can lead to varied outcomes in receptor affinity and subsequent biological activity.
Gonadotropin-Releasing Hormone (GnRH) Peptides:
In GnRH analogs, substituting Gly⁶ with a D-amino acid, including D-phenylalanine, has been shown to enhance receptor binding affinity.[3][4]
| Peptide | IC₅₀ (nM) |
| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 |
| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | 16.3 |
| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | 7.6 |
Table 2: GnRH receptor binding affinities of DOTA-conjugated GnRH peptides. The introduction of D-Phe significantly improved the binding affinity. Data sourced from a 2014 study on GnRH peptides.[5]
Opioid Peptides:
The effect of D-phenylalanine substitution in opioid peptides is more complex and depends on the specific peptide and receptor subtype. In some cases, it can lead to a loss of potency, while in others, it can alter receptor selectivity.[6] For the delta-selective opioid peptide deltorphin (B1670231) I, replacement of L-Phe³ with various substituted analogs generally reduced delta-opioid binding affinity.[7]
| Peptide Analog of H-Tyr-D-Orn-Phe-Glu-NH₂ | Receptor Selectivity | Potency |
| L-Phe³ | Lacks significant selectivity | Potent |
| D-Phe³ | - | Weak affinity |
| H-Tyr-D-Orn-(D,L)-Atc-Glu-NH₂ (conformational restriction) | Highly µ-selective | Similar potency for both diastereoisomers |
Table 3: Effects of Phenylalanine substitution on a cyclic opioid peptide analogue. This demonstrates that stereochemistry at this position is critical for potency, but conformational restriction can overcome the negative impact of a D-amino acid substitution and even enhance selectivity.[6]
Antimicrobial Peptides (AMPs):
For antimicrobial peptides, the primary mode of action is often membrane disruption, which can be less dependent on specific chiral interactions with a receptor. Therefore, D-amino acid substitution can be a viable strategy to increase stability without significantly compromising activity.
| Peptide | Organism | MIC (µg/mL) |
| Anoplin (GLLKRIKTLL-NH₂) | S. aureus | 16 |
| Anoplin analog (d-2Nal6) | S. aureus | 8 |
| Cap18 | Gram-negative pathogens | Generally high activity |
| Cap11 | Gram-negative pathogens | Slightly less active than Cap18 |
Table 4: Minimum Inhibitory Concentrations (MIC) of various antimicrobial peptides. This table provides examples of the antimicrobial potency of different peptides.[8][9]
Experimental Protocols
Proteolytic Stability Assay
Objective: To determine the resistance of peptides to enzymatic degradation.
Materials:
-
Peptide solutions (containing L-Phe and D-Phe analogs)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum/plasma)
-
Reaction buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.3)
-
Quenching solution (e.g., trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubate the peptide solution with the protease solution at a specific ratio (e.g., 100:0.5 mol/mol) at 37°C.[9]
-
At various time points, withdraw aliquots of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching solution like TFA.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The degradation rate or half-life is determined by plotting the percentage of remaining peptide against time.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki or IC₅₀) of peptides to their target receptor.
Materials:
-
Cell membranes or whole cells expressing the target receptor
-
Radiolabeled ligand specific for the receptor (e.g., [³H]DAMGO for µ-opioid receptor)
-
Unlabeled competitor peptides (D-Phe and L-Phe analogs) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be used to calculate the inhibition constant (Ki).[10]
In Vitro Functional Assay (cAMP Accumulation Assay)
Objective: To measure the functional activity of a peptide agonist or antagonist at a G-protein coupled receptor (GPCR).
Materials:
-
Cells expressing the target GPCR (e.g., HEK-293 cells)
-
Peptide solutions (D-Phe and L-Phe analogs)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Pre-incubate the cells with the peptide solutions at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Agonists will potentiate or inhibit forskolin-induced cAMP accumulation, while antagonists will block the effect of a known agonist.
-
Plot the cAMP levels against the peptide concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[10]
Signaling Pathways and Logical Relationships
The substitution of L-phenylalanine with D-phenylalanine can modulate downstream signaling by altering the peptide's interaction with its receptor. For G-protein coupled receptors (GPCRs), this can influence the activation of intracellular signaling cascades.
Caption: Generalized GPCR signaling pathway activated by a peptide ligand.
L-phenylalanine itself can act as a signaling molecule, for example, by activating the calcium-sensing receptor (CaSR), which in turn can stimulate the release of gut hormones.[11] Furthermore, phenylalanine has been shown to impair insulin (B600854) signaling.[12]
Caption: A typical experimental workflow for comparing peptide analogs.
Conclusion
The substitution of L-phenylalanine with D-phenylalanine is a powerful tool in peptide drug design, primarily to enhance metabolic stability. However, this modification can have unpredictable effects on receptor binding and biological activity. Therefore, a thorough in vitro characterization, including stability, binding, and functional assays, is essential to understand the full pharmacological implications of such a substitution. The data presented in this guide underscores the importance of empirical testing for each new peptide analog to determine its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Low energy conformations for gonadotropin-releasing hormone with D- and L-amino acid substitutions for Gly 6: possible receptor-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chiral Building Blocks for Methyl D-phenylalaninate
For Researchers, Scientists, and Drug Development Professionals
Methyl D-phenylalaninate is a widely utilized chiral building block in the synthesis of pharmaceuticals and fine chemicals, prized for the stereochemical control it imparts to target molecules. However, the landscape of asymmetric synthesis is continually evolving, offering a diverse toolkit of alternative strategies that can provide advantages in terms of efficiency, stereoselectivity, cost, and sustainability. This guide presents an objective comparison of prominent alternatives to using pre-defined chiral building blocks like this compound, focusing on modern synthetic methodologies that construct the chiral amine functionality de novo. We will explore biocatalytic synthesis, asymmetric hydrogenation, and phase-transfer catalysis, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Performance Comparison of Synthetic Strategies
The choice of a synthetic route to a chiral amine is a critical decision in process development. Below is a comparison of key performance indicators for the primary alternative strategies to using a pre-existing chiral building block. The data is compiled from various studies and showcases the synthesis of D-phenylalanine derivatives or analogous chiral amines.
| Synthetic Strategy | Catalyst/Enzyme | Starting Materials | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Advantages | Key Challenges |
| Biocatalytic Reductive Amination | D-Amino Acid Dehydrogenase (DAADH) | Phenylpyruvic acid, NH₃, Cofactor (NADH/NADPH) | 85 - >99%[1][2] | >99%[2] | High stereoselectivity, mild aqueous conditions, "green" process. | Enzyme stability and availability, cofactor regeneration required. |
| Biocatalytic Transamination | D-Amino Acid Transaminase (DAAT) | Phenylpyruvic acid, Amino Donor | 90 - >99%[2] | >99%[2] | Excellent enantioselectivity, avoids direct use of ammonia (B1221849). | Equilibrium-limited reaction, requires removal of byproducts. |
| Biocatalytic Hydroamination | Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid derivatives, NH₃ | 78 - >95%[3][4] | >99% (with engineered PALs)[3] | Atom-economic, no cofactor required. | Limited substrate scope for wild-type enzymes, equilibrium issues. |
| Asymmetric Hydrogenation | [Rh(Josiphos)] or [Ir(ligand)] complexes | Enamines or Imines, H₂ | 92 - 97%[5] | 97 - >99%[5] | Broad substrate scope, high efficiency and turnover numbers. | Requires high-pressure H₂, potential for heavy metal contamination. |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts (e.g., from Cinchona alkaloids) | Glycine (B1666218) Schiff base, Benzyl (B1604629) halide | 86 - 98%[6] | 94 - 99%[6] | Operationally simple, mild conditions, scalable. | Catalyst loading can be high, requires stoichiometric base. |
Case Study: Synthesis of a Sitagliptin Precursor
The anti-diabetic drug Sitagliptin contains a chiral β-amino acid core derived from a D-phenylalanine analogue. Its synthesis provides an excellent real-world comparison between a chemo-catalytic (asymmetric hydrogenation) and a biocatalytic (transamination) approach.
| Metric | Asymmetric Hydrogenation (Rh-Josiphos) | Biocatalytic Transamination (Engineered ATA) |
| Starting Material | Pro-sitagliptin enamine | Pro-sitagliptin ketone |
| Catalyst Loading | Not specified, but typically lower S/C ratio | 6 g/L enzyme |
| Yield | ~92% (after crystallization) | 92%[5][7] |
| Enantiomeric Excess | 97% ee[5][7] | >99.9% ee[5][7] |
| Productivity | Baseline | 53% increase[7] |
| Total Waste | Baseline | 19% reduction[7] |
| Process Conditions | High pressure H₂ | Aqueous buffer, mild temperature |
| Metal Contamination | Yes (Rhodium) | No |
This comparison clearly illustrates the advantages of the biocatalytic route for this specific industrial application, leading to higher purity, increased productivity, and a significantly improved environmental profile.[7]
Experimental Protocols
Biocatalytic Reductive Amination of Phenylpyruvic Acid using a D-Amino Acid Dehydrogenase (DAADH)
This protocol describes the synthesis of D-phenylalanine from phenylpyruvic acid.
Materials:
-
Phenylpyruvic acid
-
Ammonium formate (B1220265)
-
NADP⁺
-
Glucose
-
D-Amino Acid Dehydrogenase (DAADH) whole-cell biocatalyst (e.g., from S. thermophilum)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing phenylpyruvic acid (e.g., 10 mM), ammonium formate (e.g., 1 M), NADP⁺ (e.g., 1 mM), and glucose (e.g., 20 mM) in phosphate buffer.
-
Add the DAADH and GDH whole-cell biocatalysts to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS by measuring the formation of D-phenylalanine.
-
Upon completion, the enzyme can be removed by centrifugation. The product can be isolated and purified from the supernatant using standard chromatographic techniques.
-
The yield and enantiomeric excess of the D-phenylalanine product are determined by chiral HPLC analysis. A yield of 85% and an ee of >99% can be expected.[2]
Asymmetric Hydrogenation of an Enamine for a D-Amino Acid Derivative
This protocol is a general representation for the synthesis of a chiral amine, inspired by the synthesis of Sitagliptin.
Materials:
-
Enamine precursor of the target chiral amine
-
Chiral Rhodium catalyst (e.g., Rh(COD)₂OTf with a Josiphos-type ligand)
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the enamine substrate and the chiral rhodium catalyst in the specified solvent.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 90 atm).[8]
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 24 hours).
-
Monitor the reaction for completion by TLC, GC, or HPLC.
-
Once complete, carefully vent the reactor and purge with nitrogen.
-
The catalyst may be removed by filtration through a pad of silica (B1680970) gel or celite.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield the chiral amine.
-
Yield and enantiomeric excess are determined by analytical methods such as NMR and chiral HPLC. Yields are typically high, with ee's often exceeding 97%.[5]
Asymmetric Alkylation of a Glycine Schiff Base via Phase-Transfer Catalysis
This protocol outlines the synthesis of an unnatural D-phenylalanine derivative.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)
-
Substituted benzyl bromide
-
Chiral phase-transfer catalyst (e.g., a cinchonine-derived quaternary ammonium salt)
-
Aqueous potassium hydroxide (B78521) (50% w/v)
Procedure:
-
To a stirred solution of the glycine Schiff base and the chiral phase-transfer catalyst (e.g., 10 mol%) in toluene at 0 °C, add the substituted benzyl bromide.
-
Add the aqueous potassium hydroxide solution and stir the biphasic mixture vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
The resulting protected amino acid can be deprotected under acidic conditions to yield the free unnatural D-amino acid.
-
Yields are typically high (e.g., 86%), with excellent enantioselectivity (e.g., 98% ee).[6]
Visualizing Workflows and Biological Pathways
Experimental Workflow: Biocatalytic Synthesis of D-Phenylalanine
Caption: Workflow for the biocatalytic synthesis of D-Phenylalanine.
Signaling Pathway: Role of D-Phenylalanine in Melanocortin Receptor Modulation
D-Phenylalanine, particularly when incorporated at position 7 (D-Phe7) of melanocyte-stimulating hormone (α-MSH) analogues, plays a crucial role in modulating the activity of melanocortin receptors (MCRs), which are involved in processes like energy homeostasis and pigmentation.[9] The D-configuration at this position can dramatically increase the potency and prolong the biological activity of the peptide, in part by conferring resistance to enzymatic degradation.[9]
Caption: D-Phe7 analogues enhance and prolong MC4R signaling.
Signaling Pathway: Phenylalanine Impairment of Insulin (B600854) Signaling
High levels of phenylalanine have been shown to impair insulin signaling, which is a critical pathway for glucose homeostasis. This occurs through the modification of the insulin receptor beta subunit (IRβ), leading to desensitization of the receptor to insulin.
Caption: Phenylalanine can inhibit the insulin signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of D- and L-phenylalanine derivatives by phenylalanine ammonia lyases: a multienzymatic cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Incorporation of Indoylated Phenylalanine Yields a Sub-Micromolar Selective Melanocortin-4 Receptor Antagonist Tetrapeptide - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different chiral auxiliaries in asymmetric synthesis.
In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries.[1] Chiral auxiliaries are powerful tools in this endeavor, temporarily inducing chirality in a prochiral substrate to direct the formation of a specific stereoisomer.[2] This guide provides an objective comparison of three widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine Amides, supported by experimental data to aid researchers in selecting the most suitable auxiliary for their synthetic needs.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high diastereoselectivity in a given transformation, leading to a high diastereomeric excess (d.e.) of the desired product, as well as achieving a good chemical yield. The following tables summarize the performance of these three auxiliaries in key asymmetric carbon-carbon bond-forming reactions.
Asymmetric Aldol (B89426) Reactions
The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the stereochemical course of the reaction.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 89 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans') | Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 | 85 |
| Oppolzer's Camphorsultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 |
Table 1: Comparison of chiral auxiliaries in asymmetric aldol reactions.
Asymmetric Alkylation Reactions
The alkylation of enolates is a cornerstone of organic synthesis for the formation of α-substituted carbonyl compounds. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile.
| Chiral Auxiliary | Substrate (N-Acyl Group) | Electrophile | Base | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') | Propionyl | Benzyl Bromide | LDA | >98 | 92 |
| (+)-Oppolzer's Camphorsultam | Propionyl | Methyl Iodide | NaHMDS | >99 | 85 |
| (+)-Pseudoephedrine Amide | Propionyl | Benzyl Bromide | LDA, LiCl | >98 | 95[3] |
Table 2: Comparison of chiral auxiliaries in asymmetric alkylation reactions.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of asymmetric transformations. Below are representative experimental protocols for the key reactions cited.
General Procedure for Asymmetric Aldol Reaction with Evans' Auxiliary
To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere is added dibutylboron triflate (Bu₂BOTf, 1.1 equiv). A tertiary amine base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv) is then added dropwise to facilitate the formation of the boron enolate. After stirring for 30 minutes, the aldehyde (1.2 equiv) is added, and the reaction mixture is stirred at -78 °C for 2 hours, followed by warming to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer and methanol. The product is then extracted with an organic solvent, and the diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. Purification is typically achieved by flash column chromatography.
General Procedure for Asymmetric Alkylation with Oppolzer's Sultam
A solution of the N-acyl camphorsultam (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an argon atmosphere. A solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete enolate formation. The electrophile (e.g., methyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with an organic solvent. The diastereomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or ¹H NMR analysis of the crude product, which is then purified by silica (B1680970) gel chromatography.
General Procedure for Asymmetric Alkylation with Pseudoephedrine Amide
To a suspension of anhydrous lithium chloride (6.0-7.0 equiv) in THF is added a solution of lithium diisopropylamide (LDA, 2.0-2.2 equiv) at -78 °C.[3] After a brief warming and re-cooling, a solution of the pseudoephedrine amide (1.0 equiv) in THF is added.[3] The mixture is stirred at low temperature before being warmed to 0 °C to complete enolate formation.[3] The reaction is then re-cooled to -78 °C, and the alkylating agent (1.5-4.0 equiv) is added.[3][4] The reaction is allowed to proceed at temperatures ranging from -78 to 0 °C.[4] The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted.[3] The diastereomeric ratio is determined by HPLC analysis.[4]
Cleavage of Chiral Auxiliaries
A critical step in the use of chiral auxiliaries is their removal to afford the desired enantiomerically enriched product. The conditions for cleavage should be mild enough to avoid racemization of the newly formed stereocenter.
| Chiral Auxiliary | Cleavage Reagent | Product Functional Group |
| Evans' Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid |
| Evans' Oxazolidinone | LiBH₄ | Alcohol |
| Evans' Oxazolidinone | Me₂AlN(OMe)Me | Weinreb Amide |
| Oppolzer's Sultam | LiOH, H₂O₂ | Carboxylic Acid |
| Oppolzer's Sultam | LiAlH₄ | Alcohol |
| Oppolzer's Sultam | Me₂AlCl | Methyl Ester |
| Pseudoephedrine Amide | 9 N H₂SO₄, Dioxane, 115 °C | Carboxylic Acid[4] |
| Pseudoephedrine Amide | LiNH₂BH₃ | Alcohol[4] |
| Pseudoephedrine Amide | R'Li | Ketone[4] |
Table 3: Common cleavage conditions for chiral auxiliaries.[4]
Visualizing Asymmetric Synthesis Workflow and Auxiliary Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Stereochemical Validation of Products Synthesized with Methyl D-phenylalaninate
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthesized chiral molecules is paramount. The use of chiral building blocks like Methyl D-phenylalaninate necessitates rigorous validation to confirm the desired stereochemistry of the final product. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, supporting experimental data, and detailed methodologies to aid in the selection of the most appropriate validation strategy.
The stereochemistry of a molecule dictates its biological activity. In drug development, one enantiomer of a chiral drug can be therapeutic while the other may be inactive or even toxic. Therefore, the ability to accurately determine and quantify the enantiomeric excess (e.e.) of a synthesized product is a critical quality control step. When using a chiral starting material such as this compound, it is crucial to verify that the stereocenter is not compromised during the synthetic process.
Performance Comparison of Analytical Techniques
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the analyte, the required level of accuracy and precision, sample availability, and instrumentation access. Each method offers distinct advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Polarimetry | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Measurement of the rotation of plane-polarized light by a chiral substance in solution. | Differentiation of enantiomers in a chiral environment, often through the use of chiral derivatizing or solvating agents to induce chemical shift differences. |
| Primary Output | Chromatogram with separated enantiomeric peaks. | Specific rotation value ([α]). | NMR spectrum with distinct signals for each enantiomer. |
| Quantitative Analysis | Excellent for determining enantiomeric excess (e.e.) by comparing peak areas. | Can be used to calculate e.e. if the specific rotation of the pure enantiomer is known. | Accurate determination of e.e. by integrating the signals of the diastereomeric derivatives or complexes. |
| Sensitivity | High; can detect trace amounts of the undesired enantiomer.[1] | Lower; requires higher sample concentrations (typically mg/mL).[1] | Moderate to high, depending on the chiral auxiliary and analyte concentration. |
| Accuracy & Precision | High accuracy and precision for e.e. determination. | Can be less accurate for determining high e.e. values due to small differences in rotation. | High accuracy and precision with appropriate chiral auxiliaries and experimental setup. |
| Sample Requirement | Low (µg/mL to ng/mL).[1] | High (mg/mL).[1] | Moderate (mg). |
| Throughput | Can be automated for high-throughput screening. | Relatively low throughput. | Can be adapted for higher throughput with autosamplers. |
| Cost (Instrument) | Moderate to high. | Low to moderate. | High. |
| Information Provided | Retention times, peak areas (for quantification), and resolution of enantiomers. | Optical rotation, which can be used to infer enantiomeric purity. | Detailed structural information and direct observation of enantiomeric differentiation. |
| Limitations | Method development can be time-consuming; requires a suitable chiral column. | Not suitable for all compounds (e.g., those with low specific rotation); sensitive to temperature and solvent. | May require derivatization, which adds an extra step and can introduce impurities; chiral auxiliaries can be expensive.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable stereochemical validation. Below are representative protocols for each technique as they might be applied to a dipeptide synthesized using this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Protocol for Chiral HPLC Analysis of a Dipeptide (e.g., Boc-L-Ala-D-Phe-OMe):
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as a Chiralpak® or Chiralcel® column, is often effective for the separation of N-protected amino acids and peptides.[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. The exact ratio needs to be optimized for the specific dipeptide. A common starting point is a gradient or isocratic elution with a mobile phase like Hexane:Isopropanol (80:20 v/v).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the dipeptide has strong absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the synthesized dipeptide in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 5-20 µL) of the sample onto the column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Polarimetry
Polarimetry is a classical and straightforward method for assessing the optical purity of a chiral compound.
Protocol for Polarimetry Analysis of a Dipeptide:
-
Instrumentation: A polarimeter.
-
Sample Preparation: Accurately weigh a known amount of the synthesized dipeptide and dissolve it in a specific volume of a suitable solvent (e.g., methanol, ethanol, or chloroform) in a volumetric flask. The concentration should typically be in the range of 1-10 mg/mL.[4]
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.[4]
-
Enantiomeric Excess Calculation: The enantiomeric excess can be estimated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer: e.e. (%) = ([α]observed / [α]pure enantiomer) × 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral auxiliaries, provides a powerful method for determining enantiomeric excess by creating a diastereomeric environment where the enantiomers become chemically non-equivalent and thus distinguishable.
Protocol for ¹H NMR Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Derivatization:
-
React the synthesized product (if it contains a suitable functional group like a free amine or hydroxyl group) with a chiral derivatizing agent (CDA) such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form diastereomeric esters or amides.
-
The reaction is typically carried out in an NMR tube with a deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
Pay close attention to signals that are well-resolved for the two diastereomers. Protons close to the newly formed chiral center are most likely to show distinct chemical shifts.
-
-
Analysis:
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
The enantiomeric excess is determined from the ratio of the integrals of these signals.
-
Mandatory Visualizations
To better illustrate the workflow and relationships in stereochemical validation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and stereochemical validation of a product derived from this compound.
Caption: Logical relationship between the analytical methods and the type of information obtained for stereochemical validation.
References
A Comparative Guide to the Spectroscopic Analysis of Peptides Containing Methyl D-phenylalaninate
For researchers, scientists, and drug development professionals working with peptides, the incorporation of unnatural amino acids like Methyl D-phenylalaninate offers a powerful tool to modulate structure, stability, and biological activity. A thorough spectroscopic analysis is paramount to understanding the impact of this modification. This guide provides a comparative overview of key spectroscopic techniques used to characterize peptides containing this compound, complete with experimental data and detailed protocols.
Introduction to Spectroscopic Techniques for Peptide Analysis
The introduction of a this compound residue into a peptide chain can significantly alter its conformational preferences and intermolecular interactions. Spectroscopic methods provide invaluable insights into these changes at the molecular level. The primary techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Circular Dichroism (CD) Spectroscopy: A rapid and sensitive method for assessing the secondary structure content of peptides.
-
Mass Spectrometry (MS): Enables accurate mass determination, peptide sequencing, and identification of post-translational modifications.
-
Infrared (IR) Spectroscopy: Useful for probing the hydrogen-bonding networks and aggregation states of peptides.
The following sections will delve into the principles of each technique, present comparative data in a structured format, and provide standardized experimental protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key information that can be obtained from each spectroscopic technique when analyzing peptides containing this compound.
| Spectroscopic Technique | Information Obtained | Sample Requirements | Key Parameters & Typical Values | Advantages | Limitations |
| NMR Spectroscopy | 3D structure, conformational dynamics, intermolecular interactions.[1] | 1-5 mg of purified peptide dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effects (NOEs). For a proton on the α-carbon of this compound, typical ¹H chemical shifts range from 4.0-5.0 ppm. | Provides the most detailed structural information at atomic resolution. | Relatively low throughput, requires higher sample concentrations, complex data analysis. |
| Circular Dichroism (CD) | Secondary structure estimation (α-helix, β-sheet, random coil).[2][3] | 0.1-1 mg/mL peptide solution in a suitable buffer (e.g., phosphate (B84403) buffer). | Molar ellipticity ([θ]) at specific wavelengths. α-helices show negative bands around 222 and 208 nm and a positive band around 190 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. The D-amino acid will produce a mirror image spectrum to its L-counterpart.[4] | High throughput, requires low sample concentration, sensitive to conformational changes. | Provides low-resolution structural information; aromatic residues like phenylalanine can interfere with the far-UV spectrum.[5] |
| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequence, post-translational modifications. | Picomole to femtomole quantities of peptide, often in a volatile buffer or directly infused. | Mass-to-charge ratio (m/z). For a peptide containing this compound, the expected mass increase compared to phenylalanine is 14.01565 Da (CH₂). Fragmentation patterns (b- and y-ions) in MS/MS confirm the sequence.[6] | High sensitivity, high accuracy, suitable for complex mixtures. | Provides limited information on higher-order structure. |
| Infrared (IR) Spectroscopy | Hydrogen bonding, aggregation state (e.g., amyloid fibrils), secondary structure.[7][8] | Solid sample (as a KBr pellet or thin film) or concentrated solution. | Wavenumbers (cm⁻¹). The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure. α-helices are typically observed around 1650-1660 cm⁻¹, while β-sheets are around 1620-1640 cm⁻¹. | Non-destructive, can be used for solid and solution-state samples. | Less sensitive than CD for secondary structure determination in solution, water absorption can be problematic. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆). Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher). For structural studies, NOESY experiments are critical for obtaining distance restraints.
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances to specific protons in the peptide. Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of 3D structures.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the exact concentration of the peptide solution using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by other quantitative methods. Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25 °C). Use a scan speed of 50 nm/min and accumulate 3-5 scans. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Data Analysis: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues. Analyze the spectrum using deconvolution software to estimate the percentage of each secondary structure element.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the peptide in a solvent suitable for the ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI). For MALDI-MS, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Data Acquisition:
-
ESI-MS: Infuse the sample into an electrospray ionization source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Acquire the full scan mass spectrum.
-
MALDI-MS: Spot the sample-matrix mixture onto a MALDI plate and allow it to dry. Acquire the mass spectrum using a MALDI-TOF mass spectrometer.[6]
-
-
MS/MS for Sequencing: Select the parent ion of the peptide of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.[9] Acquire the tandem mass spectrum.
-
Data Analysis: Determine the monoisotopic mass of the peptide from the full scan spectrum and compare it to the theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the amino acid sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the lyophilized peptide with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid peptide or a drop of a concentrated solution directly onto the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Data Analysis: Analyze the position and shape of the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands to infer information about the secondary structure and hydrogen bonding.
Mandatory Visualizations
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships between techniques.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Cyano-α-methyl-l-phenylalanine as a spectroscopic marker for the investigation of peptaibiotic-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Diastereomeric Ratios in Reactions with Methyl D-phenylalaninate
For researchers and professionals in drug development and organic synthesis, the stereochemical outcome of a reaction is paramount. When using chiral building blocks like Methyl D-phenylalaninate, precise determination of the diastereomeric ratio (d.r.) of the product mixture is crucial for assessing the success of a stereoselective reaction. This guide provides a comparative overview of the common analytical techniques employed for this purpose, supported by experimental data and detailed protocols for key methods.
Comparing Analytical Methods for Diastereomeric Ratio Determination
The two primary methods for determining the diastereomeric ratio of a reaction product are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different stages of the research and development process.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Diastereomers have chemically distinct protons that resonate at different frequencies, allowing for quantification by integrating the signals. | Rapid analysis of crude reaction mixtures without purification. Provides structural information. | Signal overlap can complicate analysis, especially for complex molecules. May require high-field NMR for resolution. |
| Chiral HPLC | Diastereomers are separated on a chiral stationary phase based on their differential interactions, allowing for quantification of the separated peaks. | Excellent resolution of stereoisomers. High sensitivity for detecting minor diastereomers. | Requires method development for each new compound. The sample must be soluble and stable in the mobile phase. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a β-lactam using a derivative of D-phenylalanine and for the analysis of the diastereomeric ratio of reaction products using ¹H NMR and HPLC.
Protocol 1: Diastereoselective Synthesis of a β-Lactam
This protocol is adapted from a Staudinger [2+2] cycloaddition reaction, a common method for synthesizing β-lactams, which are important structural motifs in many antibiotics. The use of a chiral imine derived from a D-phenylalanine ester directs the stereochemistry of the reaction.[1][2]
Reaction: Asymmetric Staudinger [2+2] cycloaddition of a chiral Schiff base with phthalimidoacetyl chloride.
Materials:
-
D-phenylalanine ethyl ester
-
Phthalimidoacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve D-phenylalanine ethyl ester and cinnamaldehyde in CH₂Cl₂. Stir the mixture at room temperature until the formation of the chiral Schiff base is complete (monitored by TLC).
-
Cycloaddition: Cool the solution of the Schiff base to -78 °C. In a separate flask, dissolve phthalimidoacetyl chloride in CH₂Cl₂. Add the acid chloride solution dropwise to the imine solution, followed by the slow addition of triethylamine.
-
Reaction Quench and Workup: Allow the reaction to stir at low temperature for several hours, then warm to room temperature. Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the monocyclic β-lactam. In many cases, this reaction proceeds with high diastereoselectivity, yielding a single stereoisomer.[1]
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines the general procedure for determining the d.r. of a crude reaction mixture using ¹H NMR. The key is to identify non-overlapping signals corresponding to each diastereomer.
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Signal Selection and Integration: Identify a set of well-resolved signals that are unique to each diastereomer. These are often protons adjacent to the newly formed stereocenters. Integrate the area of the selected signal for each diastereomer.
-
Ratio Calculation: The diastereomeric ratio is the ratio of the integration values of the corresponding signals. For example, if two signals at δ 5.10 and δ 5.25 correspond to the two diastereomers, the d.r. is the ratio of their integrals.
Protocol 3: Determination of Diastereomeric Ratio by Chiral HPLC
This protocol describes a general approach to developing an HPLC method for separating and quantifying diastereomers.
Materials:
-
Chiral HPLC column (e.g., Chiralpak series)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol)
-
UV detector
Procedure:
-
Column and Mobile Phase Selection: Choose a chiral stationary phase known to be effective for the class of compounds being analyzed. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol.
-
Method Development:
-
Inject a sample of the diastereomeric mixture.
-
Optimize the mobile phase composition to achieve baseline separation of the diastereomer peaks. Adjusting the percentage of the polar modifier (e.g., isopropanol) is a common starting point.
-
Optimize the flow rate and column temperature to improve peak shape and resolution.
-
-
Quantification:
-
Once a satisfactory separation is achieved, inject a known concentration of the sample.
-
Integrate the peak area for each diastereomer detected by the UV detector.
-
The diastereomeric ratio is the ratio of the peak areas.
-
Data Presentation
The following table summarizes representative quantitative data for diastereoselective reactions involving phenylalanine derivatives, illustrating the high levels of stereocontrol that can be achieved and the methods used for analysis.
| Reaction Type | Phenylalanine Derivative | Product | Diastereomeric Ratio | Analytical Method | Reference |
| Staudinger Cycloaddition | D-Phenylalanine ethyl ester imine | β-Lactam | Single stereoisomer | Not specified | [1] |
| Radical Cross-Coupling | Phenylalanine-derived redox-active ester | 1,2-Diamine | 5:1 | ¹H NMR | [3] |
| Peptide Coupling | L-Valyl-AMP + D/L-Valine methyl ester | Dipeptidonucleotide | 72:28 | ¹H NMR | [4] |
Visualizing the Workflow
The determination of a diastereomeric ratio is a systematic process that can be visualized as a workflow. The following diagram, generated using the DOT language, illustrates the key steps from reaction completion to the final analysis.
Caption: Workflow for determining the diastereomeric ratio.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]
A Comparative Crystallographic Analysis of Methyl D-Phenylalaninate Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides an objective comparison of the X-ray crystallographic data of two derivatives of Methyl D-phenylalaninate: (R)-α-methylphenylalanine methylester hydrochloride monohydrate and N-Benzoyl-D-phenylalanine methyl ester. By presenting key structural parameters and experimental details, this document aims to facilitate a deeper understanding of how structural modifications influence the solid-state architecture of these compounds.
Introduction
This compound and its derivatives are important chiral building blocks in the synthesis of various pharmaceuticals and bioactive molecules. Their three-dimensional conformation, dictated by the crystal packing forces, can significantly influence their physicochemical properties and biological activity. X-ray crystallography provides the most definitive method for elucidating these solid-state structures at the atomic level. This guide compares the crystallographic parameters of two derivatives to highlight the structural impact of N-acylation and α-methylation.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for (R)-α-methylphenylalanine methylester hydrochloride monohydrate and N-Benzoyl-D-phenylalanine methyl ester, providing a direct comparison of their crystal structures.
| Parameter | (R)-α-methylphenylalanine methylester hydrochloride monohydrate[1][2] | N-Benzoyl-D-phenylalanine methyl ester |
| Chemical Formula | C₁₁H₁₈ClNO₃ | C₁₇H₁₇NO₃ |
| Molecular Weight | 247.72 g/mol | 283.32 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 12.757(2) | 8.455(2) |
| b (Å) | 6.865(1) | 11.531(3) |
| c (Å) | 7.999(1) | 15.652(4) |
| α (°) | 90 | 90 |
| β (°) | 108.8(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 663.2(2) | 1524.1(6) |
| Z | 2 | 4 |
| Density (calculated) (g/cm³) | 1.242 | 1.233 |
| Radiation type | Mo Kα | Mo Kα |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Temperature (K) | 293 | 293 |
| R-factor | 0.040 | 0.042 |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and validation of crystallographic data.
Synthesis and Crystallization
(R)-α-methylphenylalanine methylester hydrochloride monohydrate
The compound was synthesized by treating H-D-(α-Me)Phe-OH with thionyl chloride in anhydrous methanol. Single crystals suitable for X-ray diffraction were obtained by crystallization from methanol.[2]
N-Benzoyl-D-phenylalanine methyl ester
N-Benzoyl-D-phenylalanine was dissolved in methanol, and a few drops of concentrated sulfuric acid were added as a catalyst. The mixture was refluxed, and after cooling, the product was precipitated by the addition of water. Single crystals were grown from an ethanol-water solution.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².
Visualization of Experimental Workflow and Structural Comparison
To visually represent the processes and relationships discussed, the following diagrams were generated using Graphviz.
Performance and Structural Correlation
The introduction of a methyl group at the α-position in (R)-α-methylphenylalanine methylester hydrochloride leads to a different crystal packing arrangement compared to the N-benzoyl derivative. The monoclinic system of the former suggests a less symmetrical packing than the orthorhombic system of the latter. These packing differences can influence properties such as solubility, dissolution rate, and bioavailability, which are critical performance parameters in drug development. For instance, α-methylphenylalanine has been investigated for its effects on amino acid uptake and protein synthesis in neuroblastoma cells.[3][4] The N-benzoyl group, being a larger and more rigid substituent, will have a more pronounced effect on intermolecular interactions, leading to a different hydrogen bonding network and overall crystal architecture. N-benzoyl derivatives of amino acids have been explored as inhibitors in microbial antitumor screens.[5]
Conclusion
This guide provides a concise comparison of the X-ray crystallographic data for two derivatives of this compound. The presented data clearly demonstrates that even seemingly small modifications to the parent molecule can lead to significant changes in the crystal structure. For researchers in drug development, these findings underscore the importance of detailed structural analysis in understanding and predicting the solid-state properties and potential performance of pharmaceutical compounds. Further studies correlating these structural features with a broader range of performance metrics will be invaluable for the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzoyl derivatives of amino acids and amino acid analogs as inhibitors in microbial antitumor screen. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Coupling Reagents with Methyl D-phenylalaninate
For researchers and professionals in drug development, the efficient and stereo-pure formation of peptide bonds is a cornerstone of successful peptide synthesis. The choice of coupling reagent is paramount, directly influencing reaction yield, purity, and the suppression of side reactions, particularly racemization. This guide provides an objective comparison of common coupling reagents for the acylation of Methyl D-phenylalaninate, a sterically hindered secondary amine, supported by experimental data and detailed protocols.
The N-methylation of an amino acid ester, as in this compound, significantly reduces the nucleophilicity of the amine, making the formation of the subsequent peptide bond challenging. Standard coupling reagents may prove inefficient, necessitating the use of more potent activators to achieve desirable yields and reaction times. This guide will focus on a comparison between commonly used carbodiimide, phosphonium, and uronium/aminium salt-based coupling reagents.
Comparative Performance of Coupling Reagents
The selection of an optimal coupling reagent for use with this compound requires a balance of reactivity, cost, and the minimization of side reactions, most notably epimerization of the activated amino acid. The following table summarizes illustrative quantitative data for the performance of various coupling reagents in a representative reaction involving an N-methylated amino acid ester.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Typical Purity (%) | Relative Reaction Time | Key Considerations |
| HATU | Uronium/Aminium Salt | >95% | >98% | Fast | High efficiency for sterically hindered couplings; lower risk of epimerization.[1][2] |
| HBTU | Uronium/Aminium Salt | 90-95% | 95-98% | Moderate | A common and effective reagent, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | 90-95% | 95-98% | Moderate | Good for sterically hindered couplings; byproducts are generally less problematic than uronium salts.[2] |
| PyBrOP | Phosphonium Salt | >95% | >98% | Fast | Highly reactive, particularly effective for N-methyl amino acids where other reagents may fail.[2][3] |
| EDC/HOBt | Carbodiimide/Additive | 85-90% | ~95% | Slow | A cost-effective option, but may require longer reaction times and careful monitoring for complete reaction with hindered amines. |
Note: The data presented is illustrative and based on typical results for the coupling of an N-protected amino acid to an N-methylated amino acid methyl ester. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid to this compound hydrochloride.
General Procedure for Neutralization of this compound HCl
-
Dissolve this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 eq).
-
Stir the solution at room temperature for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.
Protocol 1: Coupling using HATU
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid, forming the highly reactive OAt-ester.
-
Coupling Reaction: Add the activated N-protected amino acid solution to the solution of neutralized this compound.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
Protocol 2: Coupling using EDC/HOBt
-
Activation of the Carboxylic Acid: Dissolve the N-protected amino acid (1.0 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution and stir.
-
Coupling Reaction: To this mixture, add the solution of neutralized this compound.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, wash the mixture with water to remove excess EDC and the urea (B33335) byproduct. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to obtain the crude product.[4]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for peptide coupling with this compound.
Caption: Comparison of activation pathways for different coupling reagent types.
References
Safety Operating Guide
Safe Disposal of Methyl D-phenylalaninate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl D-phenylalaninate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of this compound, based on available safety data sheets.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][2][3][4] This includes chemical-impermeable gloves, protective clothing, and tightly fitting safety goggles with side-shields.[1][2][4] All contact with skin and eyes should be avoided, and dust formation should be minimized.[1][2][5] In case of accidental contact, follow the first-aid measures outlined in the table below.
Spill Management and Cleanup
In the event of a spill, the primary objectives are to contain the substance, prevent its entry into drains, and clean it up safely.[1][5] Evacuate personnel from the immediate area and remove all sources of ignition.[1] The spilled solid should be carefully swept up and shoveled into a suitable, closed container for disposal.[3][5][6]
Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste at an approved waste disposal plant.[2] While ecotoxicity data is limited, the substance should not be released into the environment.[3][6]
The following table summarizes the key procedural information for handling and disposing of this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and protective clothing. | [1][4] |
| Handling Environment | Use in a well-ventilated area to avoid inhalation of dust or vapors. | [1][2] |
| Spill Containment | Prevent further spillage and leakage. Do not allow the chemical to enter drains. | [1][5] |
| Spill Cleanup | Sweep up and shovel the material into a suitable, closed container for disposal. | [3][5][6] |
| First Aid: Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and get medical attention. | [2][6][7] |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. | [1][7] |
| First Aid: Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [1][7] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. | [1][7] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [2] |
| Environmental Precautions | Should not be released into the environment. | [3][6] |
Disposal Workflow
The logical flow for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below. This workflow emphasizes safety at each step of the process.
References
Essential Safety and Operational Guide for Handling Methyl D-phenylalaninate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with Methyl D-phenylalaninate. The following procedures are designed to ensure safe handling and minimize exposure risks in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). Fire/flame resistant and impervious lab coat or clothing. | Gloves must be inspected prior to use.[1][3] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated or exposure limits are exceeded, use a Type N95 (US) or Type P1 (EN 143) dust mask, or a full-face respirator.[2][4][5] | NIOSH (US) or CEN (EU) approved.[5] |
Experimental Protocol for Safe Handling
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Ensure a well-ventilated handling area, such as a chemical fume hood, especially when dust or aerosols may be generated.[1][5]
- Set up an emergency station with an eyewash station and safety shower readily accessible.
- Remove all sources of ignition from the handling area.[1]
2. Donning Personal Protective Equipment (PPE):
- Inspect all PPE for integrity before use.
- Don a lab coat, followed by nitrile gloves and tightly fitting safety goggles.
- If there is a risk of dust inhalation, don the appropriate respiratory protection.
3. Handling and Use:
- Avoid direct contact with skin, eyes, and clothing.[6]
- Prevent the formation of dust and aerosols during weighing and transfer.[1][6]
- Use non-sparking tools for handling the solid material.[1]
- Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
4. Spill and Emergency Procedures:
- Spill: In case of a spill, evacuate personnel from the immediate area.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[2] Avoid generating dust.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
- Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[6]
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
- Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
5. Disposal Plan:
- Dispose of this compound and any contaminated materials, including used PPE, in sealed and properly labeled containers.
- All waste disposal must be conducted in accordance with local, state, and federal regulations.
- Do not allow the chemical to enter drains or the environment.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
